molecular formula C42H80NO4+ B14079368 R-Dotap CAS No. 328250-29-9

R-Dotap

Cat. No.: B14079368
CAS No.: 328250-29-9
M. Wt: 663.1 g/mol
InChI Key: KWVJHCQQUFDPLU-KNEFWTSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a chiral, cationic lipid that has emerged as a critical component in non-viral delivery systems and as a potent immunostimulatory adjuvant for next-generation vaccines . As a key synthetic cationic lipid, its core structural element is a quaternary ammonium headgroup, which is responsible for its ability to form stable nanoparticles and interact with negatively charged cell membranes and nucleic acids . In vaccine research, R-DOTAP demonstrates a remarkable capacity to stimulate robust and multifaceted immune responses. When formulated with recombinant protein antigens, such as those from SARS-CoV-2 and influenza, R-DOTAP-based vaccines promote strong humoral immunity with neutralizing antibody production, as well as potent cellular immunity, including polyfunctional CD8+ and CD4+ T cell responses . This ability to enhance antigen uptake and cross-presentation via the MHC-I pathway is crucial for inducing cytotoxic T lymphocytes, a response that is often poorly recruited by conventional adjuvants . Studies have shown that R-DOTAP consistently outperforms traditional adjuvant systems like squalene-based emulsions in eliciting high-magnitude T cell responses . Its mechanism is linked to the induction of Type I interferons in draining lymph nodes, a process dependent on endosomal TLRs . Beyond its immunomodulatory properties, R-DOTAP serves as an excellent transfection agent and delivery vehicle for oligonucleotides and other nucleic acids in gene therapy research . Its cationic nature allows for efficient complexation with genetic material and receptor-independent internalization into cells. This product is classified as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers are responsible for ensuring their compliance with all applicable regulations and guidelines when using this product.

Properties

CAS No.

328250-29-9

Molecular Formula

C42H80NO4+

Molecular Weight

663.1 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium

InChI

InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-/t40-/m1/s1

InChI Key

KWVJHCQQUFDPLU-KNEFWTSXSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

R-DOTAP's Mechanism of Action in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantio-specific cationic lipid R-1,2-dioleoyl-3-trimethylammonium-propane (R-DOTAP) has emerged as a potent adjuvant in vaccine development, demonstrating a remarkable capacity to stimulate robust and durable immune responses. This technical guide provides an in-depth exploration of the core mechanisms by which R-DOTAP engages and activates immune cells, with a focus on its signaling pathways, impact on various immune cell subsets, and its role in shaping the adaptive immune response. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of next-generation vaccines and immunotherapies.

Core Mechanism of Action: A Multi-faceted Approach

R-DOTAP's efficacy as an immune adjuvant stems from its ability to orchestrate a complex interplay of cellular and molecular events. Its cationic nature facilitates efficient interaction with negatively charged cell membranes, promoting the uptake of associated antigens by antigen-presenting cells (APCs), particularly dendritic cells (DCs).[1][2] Beyond its role as a delivery vehicle, R-DOTAP actively triggers intracellular signaling cascades that are critical for the initiation of a potent immune response.

Activation of Innate Immunity: The First Line of Defense

A pivotal aspect of R-DOTAP's mechanism of action is its ability to stimulate the innate immune system, primarily through the activation of endosomal Toll-like receptors (TLRs).[1][2][3][4][5] Specifically, R-DOTAP has been shown to engage TLR7 and/or TLR9, leading to the production of type I interferons (IFN-α/β).[1][2][3][4][5] This activation is dependent on the adaptor protein MyD88, a key component of the TLR signaling pathway.[3][4] The production of type I IFNs is a critical event that initiates a cascade of downstream effects, including the maturation of dendritic cells and the induction of chemokines and cytokines.[3]

In addition to the TLR pathway, some studies suggest that DOTAP can also activate the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK and p38 pathways in dendritic cells, leading to the production of chemokines such as CCL2.[6][7] This multifaceted activation of innate immune signaling pathways sets the stage for a robust and targeted adaptive immune response.

Signaling Pathway in Antigen-Presenting Cells (APCs)

R_DOTAP_APC_Signaling cluster_cell Antigen-Presenting Cell (e.g., Dendritic Cell) cluster_TCell T Cell Activation RDOTAP R-DOTAP + Antigen Endosome Endosome RDOTAP->Endosome Uptake MAPK_Pathway MAPK Pathway (ERK, p38) RDOTAP->MAPK_Pathway Activation TLR7_9 TLR7 / TLR9 Endosome->TLR7_9 Activation MHC_I MHC Class I Cross-Presentation Endosome->MHC_I Antigen Escape MHC_II MHC Class II Presentation Endosome->MHC_II MyD88 MyD88 TLR7_9->MyD88 Type1_IFN_Production Type I IFN (IFN-α/β) Production MyD88->Type1_IFN_Production CD80_86 Upregulation of CD80/CD86 Type1_IFN_Production->CD80_86 Chemokine_Production Chemokine Production (e.g., CCL2) MAPK_Pathway->Chemokine_Production CD8_T_Cell CD8+ T Cell MHC_I->CD8_T_Cell Antigen Presentation CD4_T_Cell CD4+ T Cell MHC_II->CD4_T_Cell Antigen Presentation CD80_86->CD8_T_Cell Co-stimulation CD80_86->CD4_T_Cell Co-stimulation

R-DOTAP signaling in Antigen-Presenting Cells.
Shaping the Adaptive Immune Response: A Balanced Attack

The initial activation of the innate immune system by R-DOTAP creates a favorable environment for the development of a powerful and specific adaptive immune response. R-DOTAP has been consistently shown to enhance both CD4+ and CD8+ T-cell responses.[4][8][9][10][11][12]

CD8+ T-Cell Response: R-DOTAP promotes the cross-presentation of exogenous antigens on MHC class I molecules by dendritic cells.[3] This process is crucial for the activation of cytotoxic T lymphocytes (CTLs), or CD8+ T cells, which are essential for eliminating virus-infected cells and tumor cells.[3][13] The induction of type I IFN by R-DOTAP is a key requirement for this robust CD8+ T-cell response.[3]

CD4+ T-Cell Response: R-DOTAP also potently stimulates CD4+ T-cell responses.[4][9][10][11][14] These "helper" T cells play a central role in orchestrating the overall immune response by providing help to B cells for antibody production and by activating CD8+ T cells. Studies have shown that R-DOTAP-adjuvanted vaccines elicit multifunctional CD4+ T cells capable of producing a range of cytokines, including IFN-γ, IL-2, IL-4, and IL-5.[14]

Th1/Th2 Polarization: The balance between T-helper 1 (Th1) and T-helper 2 (Th2) responses is a critical determinant of vaccine efficacy. While some studies suggest that DOTAP formulations can induce a Th2-biased response, characterized by the production of IL-4 and IgG1 antibodies[15][16], other research indicates that R-DOTAP promotes a more balanced Th1/Th2 response or even a Th1-skewed response.[3][17][18] This balanced profile, with the induction of both IFN-γ (a hallmark of Th1) and IL-4 (a hallmark of Th2), is often considered optimal for effective vaccine-induced immunity against a broad range of pathogens.[3][18]

Quantitative Data on Immune Cell Activation

The following tables summarize quantitative data from various studies on the effects of R-DOTAP on immune cell responses.

Table 1: T-Cell Responses Induced by R-DOTAP Formulations

Immune Cell SubsetAntigenAdjuvantCytokine ProductionFold Increase vs. Antigen AloneReference
T cells (spleen)SARS-CoV2 Spike S1 + RBDR-DOTAPIFN-γ20-50 fold[3]
T cells (spleen)SARS-CoV2 full-length SpikeR-DOTAPIFN-γ~5 fold[3]
CD8+ T cells (spleen)HPV E7 peptide(R)-DOTAPIFN-γ32.6% of CD8+ cells[13]
CD8+ T cells (spleen)HPV E7 peptide(S)-DOTAPIFN-γ12.0% of CD8+ cells[13]
CD4+ T cells (draining lymph node & spleen)Influenza HA-BR-DOTAPIL-2 and IFN-γSignificantly higher than AddaVax + CpG[9]

Table 2: Cytokine and Antibody Responses

Response TypeAntigenAdjuvantKey Cytokines/Antibodies InducedObservationReference
Mucosal & SystemicOvalbumin (OVA)DOTAP/DC-cholIgA, IgG1, IL-4Potent Th2 response[15][16]
CellularFusion Protein (Hspx, PPE44, Esxv)DOTAP/CHOL/FPIFN-γ, IL-12Strong Th1 response[17]
Cellular & HumoralSARS-CoV2 or Influenza proteinsR-DOTAPIFN-γ, IL-4, IgG1, IgG2aBalanced Th1/Th2 response[3][18]
CellularFlublok (H1, H3, HA-B proteins)R-DOTAPIL-2, IFN-γ, IL-4/5, Granzyme BRobust and multifunctional CD4+ T-cell response[14]

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the immunomodulatory effects of R-DOTAP.

In Vivo CTL Assay

Objective: To determine the in vivo cytotoxic T-lymphocyte (CTL) activity generated by vaccination.

Protocol:

  • C57BL/6 mice are immunized with the test vaccine formulation (e.g., (R)-DOTAP/E7).

  • Seven days post-vaccination, splenocytes from naive, unimmunized mice are prepared as target cells.

  • The target splenocytes are divided into two populations. One population is pulsed with the specific peptide antigen (e.g., E7 peptide) and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). The other population is pulsed with an irrelevant peptide and labeled with a low concentration of the same dye (CFSElow).

  • The two labeled target cell populations are mixed in a 1:1 ratio and injected intravenously into the immunized mice.

  • After 18-24 hours, splenocytes from the immunized mice are harvested and analyzed by flow cytometry.

  • The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus control mice.

Experimental Workflow for In Vivo CTL Assay

CTL_Assay_Workflow cluster_immunization Immunization cluster_target_prep Target Cell Preparation cluster_injection_analysis Injection and Analysis Immunize Immunize mice with R-DOTAP formulation Mix_Inject Mix labeled cells (1:1) and inject into immunized mice Immunize->Mix_Inject Naive_Splenocytes Isolate splenocytes from naive mice Pulse_Specific Pulse with specific peptide (e.g., E7) + Label CFSE_high Naive_Splenocytes->Pulse_Specific Pulse_Irrelevant Pulse with irrelevant peptide + Label CFSE_low Naive_Splenocytes->Pulse_Irrelevant Pulse_Specific->Mix_Inject Pulse_Irrelevant->Mix_Inject Harvest_Analyze After 18-24h, harvest splenocytes and analyze by flow cytometry Mix_Inject->Harvest_Analyze Calculate_Lysis Calculate % specific lysis Harvest_Analyze->Calculate_Lysis

Workflow for In Vivo CTL Assay.
ELISpot Assay for Cytokine-Producing T-Cells

Objective: To quantify the frequency of antigen-specific T cells secreting a particular cytokine (e.g., IFN-γ, IL-2).

Protocol:

  • ELISpot plates are coated with a capture antibody specific for the cytokine of interest.

  • Splenocytes or lymph node cells are harvested from immunized mice. CD4+ or CD8+ T cells can be enriched if desired.

  • The cells are added to the wells of the ELISpot plate and stimulated in vitro with the specific antigen (peptide or protein). Control wells receive no antigen or an irrelevant antigen.

  • The plates are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine secretion.

  • After incubation, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added.

  • A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is then added, followed by a substrate that produces a colored spot at the site of cytokine secretion.

  • The spots, each representing a single cytokine-producing cell, are counted using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

Objective: To identify and phenotype antigen-specific, cytokine-producing T cells.

Protocol:

  • Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals are stimulated in vitro with the specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A).

  • After stimulation, the cells are harvested and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.

  • The cells are then fixed and permeabilized to allow for intracellular staining with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).

  • The stained cells are analyzed by multi-color flow cytometry to determine the percentage of different T-cell subsets producing specific cytokines.

Conclusion

R-DOTAP represents a significant advancement in adjuvant technology, offering a multifaceted mechanism of action that effectively bridges innate and adaptive immunity. Its ability to activate TLR signaling, induce type I interferons, and promote robust, balanced, and polyfunctional CD4+ and CD8+ T-cell responses underscores its potential for the development of highly effective vaccines against a range of infectious diseases and cancers. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for the rational design and optimization of R-DOTAP-based immunotherapies. Further research will continue to unravel the intricate details of its interaction with the immune system, paving the way for even more sophisticated and targeted vaccine strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of R-Dotap with Toll-Like Receptors (TLRs)

Introduction

R-Dotap, the R-enantiomer of the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), is a potent immunostimulatory agent increasingly utilized as a vaccine adjuvant and a component of drug delivery systems.[1][2][3] Its efficacy is largely attributed to its ability to activate the innate immune system, primarily through engagement with endosomal Toll-like receptors (TLRs). This guide provides a comprehensive technical overview of the interaction between R-Dotap and TLRs, focusing on the core mechanisms, signaling pathways, and experimental methodologies used to characterize this interaction.

Core Interaction: R-Dotap and Endosomal TLRs

R-Dotap, when formulated into nanoparticles, is taken up by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[3][4] Within the endosomal compartments of these cells, R-Dotap directly interacts with and activates TLR7 and TLR9.[1][3] This interaction is central to its adjuvant activity, initiating a signaling cascade that leads to the production of type I interferons (IFNs) and subsequent activation of adaptive immune responses, particularly robust CD8+ T cell responses.[1][3]

Signaling Pathways

The activation of TLR7 and TLR9 by R-Dotap converges on the MyD88-dependent signaling pathway. This pathway is crucial for the induction of type I IFNs, a key outcome of R-Dotap stimulation.

R_Dotap_TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RDotap R-Dotap Nanoparticle TLR7 TLR7 RDotap->TLR7 TLR9 TLR9 RDotap->TLR9 MyD88_endo MyD88 TLR7->MyD88_endo TLR9->MyD88_endo IRAKs IRAKs MyD88_endo->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Type_I_IFN_Gene Type I IFN Genes (IFN-α, IFN-β) NFkB_nuc->Type_I_IFN_Gene IRF7_nuc->Type_I_IFN_Gene Type I IFN\nProduction Type I IFN Production Type_I_IFN_Gene->Type I IFN\nProduction

R-Dotap TLR7/9 Signaling Pathway

Quantitative Data

ParameterCell TypeAssayConcentration for Peak ResponseReference
Type I Interferon ProductionBone Marrow-Derived Dendritic Cells (BMDCs)B16-Blue™ ISG reporter cells50-100 µM[1]
NF-κB ActivationHEK-Blue™ hTLR7 CellsSEAP Reporter AssayDose-dependent increase observed[5]
NF-κB ActivationHEK-Blue™ hTLR9 CellsSEAP Reporter AssayDose-dependent increase observed[6]

R-Dotap and the NLRP3 Inflammasome

Some evidence suggests that cationic lipids, including DOTAP, can activate the NLRP3 inflammasome, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[7][8] This activation is thought to be a result of lysosomal destabilization following nanoparticle uptake. However, quantitative data specifically for R-Dotap-mediated NLRP3 inflammasome activation is limited.

R_Dotap_NLRP3 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm RDotap R-Dotap Nanoparticle Endosome Endosome RDotap->Endosome Endocytosis Lysosome_rupture Lysosomal Rupture Endosome->Lysosome_rupture NLRP3_inflammasome NLRP3 Inflammasome Assembly Lysosome_rupture->NLRP3_inflammasome Pro_Caspase1 Pro-Caspase-1 NLRP3_inflammasome->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b Secreted IL-1β Pro_IL1b->IL1b Cleavage & Secretion

R-Dotap and NLRP3 Inflammasome Activation

Experimental Protocols

1. Assessment of TLR7/TLR9 Activation using HEK-Blue™ Reporter Cells

This protocol describes a method to quantify R-Dotap-induced TLR7 and TLR9 activation using commercially available reporter cell lines.

HEK_Blue_Workflow start Start seed_cells Seed HEK-Blue™ TLR7 or TLR9 cells in 96-well plate start->seed_cells add_rdotap Add serial dilutions of R-Dotap nanoparticles seed_cells->add_rdotap incubate Incubate for 18-24 hours add_rdotap->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_quanti_blue Add QUANTI-Blue™ Solution collect_supernatant->add_quanti_blue incubate_read Incubate and read absorbance at 620-655 nm add_quanti_blue->incubate_read analyze Analyze data and determine NF-κB activation incubate_read->analyze end End analyze->end

HEK-Blue™ Reporter Assay Workflow
  • Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR9 cells (InvivoGen) according to the manufacturer's instructions. These cells stably express human TLR7 or TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[5][6]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and allow them to adhere overnight.

  • Stimulation: Prepare serial dilutions of R-Dotap nanoparticles in cell culture medium. Remove the old medium from the cells and add the R-Dotap dilutions. Include a positive control (e.g., R848 for TLR7, CpG ODN for TLR9) and a negative control (medium only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a detection reagent such as QUANTI-Blue™ Solution (InvivoGen). This reagent changes color in the presence of SEAP.

  • Data Analysis: Measure the absorbance at 620-655 nm using a microplate reader. The level of SEAP activity is proportional to the activation of NF-κB, indicating TLR7 or TLR9 stimulation.

2. Measurement of Type I Interferon Production in Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol outlines the generation of BMDCs and the subsequent measurement of R-Dotap-induced type I IFN production.

  • BMDC Generation: Harvest bone marrow from the femurs and tibias of mice. Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF). Culture for 7-9 days, with media changes every 2-3 days, to differentiate the progenitor cells into BMDCs.[2]

  • Stimulation: Plate the BMDCs in a 24-well plate at a density of 1 x 10^6 cells per well. Add different concentrations of R-Dotap nanoparticles to the wells. Include a positive control (e.g., LPS) and a negative control (medium only).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of IFN-α and IFN-β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. Alternatively, a reporter cell line that expresses a luciferase gene under the control of an IFN-stimulated response element (ISRE) can be used for a bioassay.[1]

3. Assessment of NLRP3 Inflammasome Activation

This protocol describes how to measure Caspase-1 activation and IL-1β secretion as indicators of NLRP3 inflammasome activation in a human monocytic cell line.

  • Cell Culture and Priming: Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours. Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.[9]

  • Stimulation: After priming, replace the medium and treat the cells with various concentrations of R-Dotap nanoparticles. Include a known NLRP3 activator like nigericin (B1684572) or ATP as a positive control.

  • Caspase-1 Activity Assay: Collect the cell culture supernatants and cell lysates. Measure Caspase-1 activity using a fluorometric or colorimetric assay kit that detects the cleavage of a specific Caspase-1 substrate (e.g., YVAD-AFC).[10]

  • IL-1β ELISA: Measure the concentration of secreted IL-1β in the cell culture supernatants using a human IL-1β ELISA kit.

R-Dotap is a promising vaccine adjuvant that exerts its potent immunostimulatory effects primarily through the activation of endosomal TLR7 and TLR9. This interaction triggers a MyD88-dependent signaling cascade, leading to the production of type I interferons, which are critical for the induction of robust T cell-mediated immunity. While the general mechanisms are well-characterized, further research is needed to elucidate the precise quantitative parameters of the R-Dotap-TLR interaction and to fully understand its potential engagement of other innate immune pathways such as the NLRP3 inflammasome. The experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the immunomodulatory properties of R-Dotap in the development of next-generation vaccines and immunotherapies.

References

R-Dotap induced cytokine and chemokine profiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to R-Dotap Induced Cytokine and Chemokine Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomerically pure cationic lipid R-1,2-dioleoyl-3-trimethyl-ammonium-propane (R-Dotap) has emerged as a potent vaccine adjuvant, demonstrating significant promise in pre-clinical and clinical studies.[1][2][3] Formulated as nanoparticles, R-Dotap is recognized for its capacity to robustly enhance both cellular and humoral immune responses to a variety of protein and peptide antigens.[4][5][6][7] A key aspect of its immunostimulatory activity lies in its ability to induce a distinct and powerful profile of cytokines and chemokines. This guide provides a detailed overview of the signaling pathways activated by R-Dotap, the resulting cytokine and chemokine signatures, and the experimental protocols used for their characterization.

Core Mechanism of Action and Signaling Pathways

R-Dotap's efficacy as an adjuvant is rooted in its unique ability to engage innate immune pathways, leading to a strong and balanced adaptive immune response. The primary mechanism involves its efficient uptake by antigen-presenting cells (APCs), such as dendritic cells (DCs), which initiates a cascade of intracellular signaling events.[1][3][8]

The cationic nature of R-Dotap nanoparticles facilitates electrostatic interactions with the negatively charged cell membranes of APCs, promoting efficient endocytosis of the lipid and its associated antigen cargo.[1][3][8] Once inside the endosome, R-Dotap activates endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[1][3][8] This activation is dependent on the adaptor protein MyD88.[1][8]

The recruitment of MyD88 initiates a downstream signaling cascade that leads to the activation of key transcription factors, including Interferon Regulatory Factors (IRFs) and Nuclear Factor-kappa B (NF-κB).[9][10] This culminates in the potent induction of Type I Interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines, which are critical for orchestrating the subsequent adaptive immune response.[1][4][6][8]

R-Dotap Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Endosome cluster_Nucleus Nucleus RDotap_Antigen R-Dotap + Antigen Nanoparticle Endocytosis Endocytosis RDotap_Antigen->Endocytosis Endosome Endosome Endocytosis->Endosome TLR7_9 TLR7 / TLR9 MyD88 MyD88 TLR7_9->MyD88 Activation IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRFs IRFs TRAF6->IRFs NFkB NF-κB TRAF6->NFkB Gene_Expression Gene Expression IRFs->Gene_Expression NFkB->Gene_Expression Cytokines Type I IFN, Cytokines, Chemokines Gene_Expression->Cytokines Transcription & Translation ICS Experimental Workflow Start Isolate Immune Cells (e.g., Splenocytes, PBMCs) Stimulate Cell Stimulation with Antigen (4-24 hours) Start->Stimulate Block Add Protein Transport Inhibitor (e.g., Brefeldin A, last 4-6 hrs) Stimulate->Block SurfaceStain Stain Surface Markers (e.g., CD4, CD8) & Viability Dye Block->SurfaceStain FixPerm Fix and Permeabilize Cells SurfaceStain->FixPerm IntraStain Stain Intracellular Cytokines (e.g., IFN-γ, IL-2) FixPerm->IntraStain Acquire Data Acquisition on Flow Cytometer IntraStain->Acquire Analyze Data Analysis: Gate on Cell Populations, Quantify Cytokine+ Cells Acquire->Analyze End Results Analyze->End

References

R-Dotap for Cancer Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R-Dotap, the R-enantiomer of the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), has emerged as a potent adjuvant in cancer immunotherapy.[1][2] Its unique ability to stimulate a robust cell-mediated immune response, particularly cytotoxic T-lymphocyte (CTL) activity, makes it a compelling candidate for therapeutic cancer vaccines.[1][2][3] This technical guide provides an in-depth overview of R-Dotap, including its mechanism of action, formulation characteristics, and detailed protocols for its application in preclinical cancer immunotherapy research.

Core Concepts: The Immunostimulatory Advantage of R-Dotap

Commercially available DOTAP is a racemic mixture of R and S enantiomers.[1][2] Research has demonstrated that the R-enantiomer, R-Dotap, is the immunologically active component responsible for the adjuvant effects observed with the racemic mixture.[1][2] When formulated with a tumor-associated antigen, R-Dotap significantly enhances the anti-tumor immune response, leading to tumor regression and improved survival in preclinical models.[1][2][3] In contrast, the S-enantiomer (S-Dotap) exhibits limited to no adjuvant activity.[1][2]

Mechanism of Action: TLR Agonism and Type I Interferon Induction

R-Dotap functions as a potent adjuvant by activating the innate immune system. It is recognized by endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[3][4] This recognition triggers a downstream signaling cascade that is dependent on the adaptor protein MyD88.[3][4] The activation of the TLR/MyD88 pathway culminates in the production of Type I interferons (IFN-α/β), which are critical for the subsequent development of a robust antigen-specific adaptive immune response.[3][4][5] This mechanism promotes the maturation of dendritic cells (DCs), enhances antigen cross-presentation, and ultimately leads to the priming and activation of potent CD8+ cytotoxic T-lymphocytes (CTLs) that can recognize and kill tumor cells.[3][5]

Data Presentation: Formulation and Efficacy

The following tables summarize the key quantitative data regarding R-Dotap-based vaccine formulations and their efficacy in preclinical cancer models.

Table 1: Physicochemical Characteristics of R-Dotap Formulations

FormulationAntigenAverage Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
(R)-DOTAP/E7 complexesHPV-16 E7 peptide126.8 ± 5.154.3 ± 4.031.3 ± 16.6
(S)-DOTAP/E7 complexesHPV-16 E7 peptide125.6 ± 7.855.8 ± 1.932.1 ± 8.9
(R)-DOTAP/Trp2 complexesTrp2 peptideDecreases with increasing peptide concentrationDecreases with increasing peptide concentrationNot reported

Data compiled from studies on HPV and melanoma models.[1][6]

Table 2: In Vivo Anti-Tumor Efficacy of R-Dotap-Based Vaccines

Cancer ModelTreatment GroupKey Findings
Murine Cervical Cancer (TC-1 cells)(R)-DOTAP/E7Significant tumor regression, comparable to racemic DOTAP/E7.[1]
(S)-DOTAP/E7Partial response, significantly less effective than (R)-DOTAP/E7.[1]
E7 aloneNo significant tumor growth delay.[1]
Advanced Melanoma(R)-DOTAP/Trp2 (75nmol)Statistically significant tumor growth delay.[6]
(R)-DOTAP/Trp2 (5 and 25nmol)No significant effect on tumor growth.[6]

Table 3: Immunological Correlates of R-Dotap-Mediated Anti-Tumor Response

Cancer ModelTreatment GroupCD8+ Tumor-Infiltrating Lymphocytes (TILs)IFN-γ Production by CD8+ TILsIn Vivo CTL Response
Murine Cervical Cancer (TC-1 cells)(R)-DOTAP/E70.9% of total tumor cells32.6% of CD8+ TILsSignificant specific killing of E7-labeled targets.[1]
(S)-DOTAP/E70.1% of total tumor cells12.0% of CD8+ TILsNo significant specific killing compared to untreated.[1]
Advanced Melanoma(R)-DOTAP/Trp2 (75nmol)Highest population of functionally active TILs.Increased IFN-γ secretion after restimulation.Increased CTL activity.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving R-Dotap in cancer immunotherapy research.

R-Dotap Nanoparticle Formulation

This protocol describes the preparation of R-Dotap nanoparticles complexed with a peptide antigen using the thin-film hydration and extrusion method.[6][7][8]

Materials:

  • R-Dotap (or other lipids as required)

  • Cholesterol (optional, can improve stability)[9]

  • Chloroform (B151607)

  • Antigen (e.g., tumor-associated peptide)

  • Hydration buffer (e.g., sterile phosphate-buffered saline (PBS) or sucrose (B13894) solution)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve R-Dotap and any other lipids (e.g., cholesterol) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer containing the desired concentration of the antigen.

    • Agitate the flask (e.g., by vortexing or gentle shaking) above the lipid's phase transition temperature to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 10-20 times) to ensure size homogeneity.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the nanoparticles.

    • Quantify the antigen encapsulation efficiency using a suitable method (e.g., HPLC after separating free from encapsulated antigen).

In Vitro Dendritic Cell Activation Assay

This protocol outlines the procedure for assessing the ability of R-Dotap to activate bone marrow-derived dendritic cells (BMDCs) in vitro.[3][10][11]

Materials:

  • Bone marrow cells from mice (e.g., C57BL/6)

  • RPMI 1640 medium with supplements (fetal bovine serum, antibiotics, etc.)

  • Recombinant murine GM-CSF and IL-4

  • R-Dotap liposomes (without antigen)

  • LPS (positive control)

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD11c, anti-CD86)

  • Propidium Iodide (PI) for viability staining

  • ELISA kit for chemokine (e.g., CCL2) detection

Procedure:

  • BMDC Generation:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in complete RPMI medium supplemented with GM-CSF and IL-4 for 6-8 days to differentiate them into immature BMDCs.

  • BMDC Stimulation:

    • Plate the immature BMDCs in a 24-well plate.

    • Treat the cells with varying concentrations of R-Dotap liposomes for 18-24 hours. Include untreated cells and LPS-treated cells as negative and positive controls, respectively.

  • Flow Cytometry Analysis of Activation Markers:

    • Harvest the BMDCs and stain them with fluorescently labeled antibodies against CD11c (a DC marker) and CD86 (a co-stimulatory molecule indicative of activation).

    • Analyze the cells using a flow cytometer to quantify the percentage of CD11c+CD86+ cells.

  • Toxicity Assessment:

    • After treatment, stain a separate set of cells with PI.

    • Analyze by flow cytometry to determine the percentage of dead cells.

  • Chemokine Production Measurement:

    • Collect the cell culture supernatants after 24 hours of stimulation.

    • Measure the concentration of chemokines, such as CCL2, using an ELISA kit.

In Vivo Therapeutic Tumor Model (TC-1 Model)

This protocol describes a common in vivo model to evaluate the therapeutic efficacy of R-Dotap-based cancer vaccines using the TC-1 tumor cell line, which expresses the HPV-16 E7 oncoprotein.[3][12]

Materials:

  • TC-1 tumor cells

  • C57BL/6 mice (female, 6-8 weeks old)

  • R-Dotap/antigen vaccine formulation

  • Control formulations (e.g., R-Dotap alone, antigen alone, PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a defined number of TC-1 cells (e.g., 1 x 10^5 cells) into the flank of C57BL/6 mice.

  • Vaccination:

    • Once tumors are established and palpable (e.g., day 6-7), administer the R-Dotap/antigen vaccine formulation subcutaneously on the contralateral flank.

    • Include control groups receiving R-Dotap alone, antigen alone, or PBS.

  • Tumor Growth Monitoring:

    • Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

    • Monitor the mice for signs of toxicity and overall health.

  • Endpoint Analysis:

    • Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

    • Excise tumors for further analysis (e.g., analysis of tumor-infiltrating lymphocytes).

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol details the isolation and analysis of TILs from excised tumors to assess the local immune response.[13][14][15][16]

Materials:

  • Excised tumors

  • RPMI 1640 medium

  • Enzyme digestion cocktail (e.g., collagenase, DNase)

  • 70 µm cell strainers

  • Ficoll-Paque for lymphocyte isolation (optional)

  • Red blood cell lysis buffer

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ)

  • Intracellular cytokine staining buffers

Procedure:

  • Tumor Dissociation:

    • Mince the excised tumors into small pieces.

    • Digest the tumor fragments with an enzyme cocktail to obtain a single-cell suspension.

  • Lymphocyte Isolation:

    • Pass the cell suspension through a 70 µm cell strainer.

    • (Optional) Isolate lymphocytes using a density gradient medium like Ficoll-Paque.

    • Lyse red blood cells using a lysis buffer.

  • Flow Cytometry Staining:

    • For surface marker staining, incubate the cells with a cocktail of antibodies against CD3, CD4, and CD8.

    • For intracellular cytokine staining (e.g., IFN-γ), restimulate the cells in vitro with the specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours. Then, fix and permeabilize the cells before staining for intracellular IFN-γ.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the percentage and absolute number of different T cell subsets (e.g., CD8+ T cells, CD4+ T cells) within the tumor.

In Vivo Cytotoxic T-Lymphocyte (CTL) Assay

This protocol measures the antigen-specific killing activity of CTLs in vaccinated mice.[3][17]

Materials:

  • Splenocytes from naive C57BL/6 mice

  • Target peptide (e.g., E7) and control peptide

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)

  • Vaccinated and control mice

Procedure:

  • Target Cell Preparation:

    • Isolate splenocytes from naive mice.

    • Split the splenocytes into two populations.

    • Pulse one population with the target peptide (e.g., E7) and label with a high concentration of CFSE (CFSE^high).

    • Pulse the second population with a control peptide and label with a low concentration of CFSE (CFSE^low).

  • Adoptive Transfer:

    • Mix the CFSE^high and CFSE^low populations at a 1:1 ratio.

    • Inject the cell mixture intravenously into vaccinated and control mice.

  • Analysis:

    • After 18-24 hours, harvest the spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to quantify the number of CFSE^high and CFSE^low cells.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (ratio in immunized / ratio in naive)] x 100 where ratio = (% CFSE^high / % CFSE^low)

IFN-γ ELISpot Assay

This protocol quantifies the frequency of antigen-specific, IFN-γ-secreting T cells.[18][19][20][21]

Materials:

  • ELISpot plate pre-coated with anti-IFN-γ capture antibody

  • Splenocytes from vaccinated and control mice

  • Antigenic peptide

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC or BCIP/NBT)

  • ELISpot reader

Procedure:

  • Cell Plating:

    • Add splenocytes to the wells of the pre-coated ELISpot plate.

    • Stimulate the cells with the specific antigenic peptide. Include wells with no peptide (negative control) and a mitogen (positive control).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

  • Detection:

    • Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

    • After incubation and washing, add streptavidin-HRP.

  • Spot Development:

    • Wash the plate and add the substrate solution. Spots will form where IFN-γ was secreted.

  • Analysis:

    • Stop the reaction by washing with water.

    • Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Mandatory Visualizations

Signaling Pathway of R-Dotap

R_Dotap_Signaling RDotap R-Dotap Nanoparticle Endosome Endosome RDotap->Endosome Endocytosis TLR7_9 TLR7 / TLR9 Endosome->TLR7_9 Recognition MyD88 MyD88 TLR7_9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_alpha IKKα TRAF6->IKK_alpha IRF7 IRF7 IKK_alpha->IRF7 pIRF7 pIRF7 (Active) IRF7->pIRF7 Nucleus Nucleus pIRF7->Nucleus Translocation Type_I_IFN_Gene Type I IFN Genes (IFN-α/β) Nucleus->Type_I_IFN_Gene Transcription Type_I_IFN Type I IFN (IFN-α/β) Type_I_IFN_Gene->Type_I_IFN Translation & Secretion DC_Activation Dendritic Cell Activation & Maturation Type_I_IFN->DC_Activation Cross_Presentation Antigen Cross-Presentation DC_Activation->Cross_Presentation CD8_T_Cell CD8+ T Cell Priming & Activation Cross_Presentation->CD8_T_Cell

Caption: R-Dotap signaling pathway in antigen-presenting cells.

Experimental Workflow for In Vivo Therapeutic Efficacy

Therapeutic_Workflow Start Start Tumor_Implantation Tumor Cell Implantation (e.g., TC-1 cells, s.c.) Start->Tumor_Implantation Tumor_Establishment Tumor Establishment (Palpable Tumors) Tumor_Implantation->Tumor_Establishment Day 0 Vaccination Vaccination (R-Dotap/Antigen, s.c.) Tumor_Establishment->Vaccination Day 6-7 Monitoring Tumor Growth Monitoring (Calipers) Vaccination->Monitoring Every 2-3 days Endpoint Endpoint Analysis Monitoring->Endpoint CTL_Assay In Vivo CTL Assay Endpoint->CTL_Assay TIL_Analysis TIL Analysis (Flow Cytometry) Endpoint->TIL_Analysis ELISpot IFN-γ ELISpot Endpoint->ELISpot

Caption: Workflow for in vivo therapeutic efficacy studies.

References

R-Dotap in Prophylactic Vaccine Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of effective and safe adjuvants is a cornerstone of modern prophylactic vaccine design, particularly for subunit vaccines which are often poorly immunogenic on their own. R-Dotap, the R-enantiomer of 1,2-dioleoyl-3-trimethylammonium-propane, has emerged as a promising cationic lipid-based adjuvant that stimulates robust and balanced cellular and humoral immune responses. This technical guide provides an in-depth overview of R-Dotap's mechanism of action, formulation, and its application in the development of prophylactic vaccines against infectious diseases such as SARS-CoV-2 and influenza. It includes a compilation of key quantitative data from preclinical studies, detailed experimental protocols for immunological assessment, and visualizations of the critical signaling pathways and experimental workflows.

Introduction: The Role of R-Dotap in Adjuvancy

Subunit vaccines, which are composed of purified antigens, offer a favorable safety profile compared to live-attenuated or inactivated vaccines. However, their limited immunogenicity necessitates the inclusion of adjuvants to elicit a potent and durable protective immune response.[1] R-Dotap is a synthetic, enantiomerically pure cationic lipid that has demonstrated significant potential as a vaccine adjuvant.[2] Its unique properties enable the induction of both strong antibody responses and, critically, robust CD4+ and CD8+ T-cell immunity, which is often a limitation of traditional adjuvants like aluminum salts.[3][4]

R-Dotap's adjuvant activity is attributed to its ability to form nanoparticles that can efficiently deliver antigens to antigen-presenting cells (APCs) and to directly stimulate innate immune pathways.[5] This dual function leads to a well-rounded immune response characterized by a balanced Th1/Th2 profile, crucial for protection against a wide range of pathogens.[2] Furthermore, studies have shown that R-Dotap can facilitate a significant dose-sparing effect, allowing for the use of lower amounts of antigen to achieve a protective immune response.[1][2]

Mechanism of Action: Eliciting a Potent Immune Response

R-Dotap exerts its adjuvant effect through a multi-faceted mechanism that begins with the efficient uptake of the vaccine formulation by APCs, such as dendritic cells (DCs). The cationic nature of R-Dotap nanoparticles facilitates their interaction with the negatively charged cell membranes of APCs.[5]

Signaling Pathways

Once internalized, R-Dotap is recognized by endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[5][6] This recognition triggers a MyD88-dependent signaling cascade, a central pathway in innate immunity.[5][7]

The activation of this pathway leads to the production of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[5][8] Type I IFNs play a critical role in the subsequent activation and maturation of DCs, enhancing their ability to process and present antigens to T cells.[9] This robust activation of the innate immune system is pivotal for shaping the ensuing adaptive immune response.

R_Dotap_Signaling_Pathway R-Dotap Signaling Pathway cluster_endosome Endosome RDotap_Antigen R-Dotap + Antigen TLR7 TLR7 RDotap_Antigen->TLR7 TLR9 TLR9 RDotap_Antigen->TLR9 MyD88 MyD88 TLR7->MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF3 TRAF3 MyD88->TRAF3 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex TBK1 TBK1 TRAF3->TBK1 NFkB NF-κB IKK_complex->NFkB IRF7 IRF7 TBK1->IRF7 Type_I_IFN_Gene Type I IFN Gene Transcription IRF7->Type_I_IFN_Gene Proinflammatory_Cytokine_Gene Pro-inflammatory Cytokine Gene Transcription NFkB->Proinflammatory_Cytokine_Gene

Caption: R-Dotap induced TLR7/9 signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies evaluating R-Dotap adjuvanted prophylactic vaccines.

Table 1: T-Cell Responses Induced by R-Dotap Adjuvanted Vaccines
AntigenAdjuvantT-Cell TypeAssayReadoutFold Increase vs. Antigen AloneReference
SARS-CoV-2 Spike S1R-DotapCD4+ & CD8+IFN-γ ELISpotSpot Forming Cells (SFC)/10^6 splenocytes~20-50 fold[2][10]
SARS-CoV-2 RBDR-DotapCD4+ & CD8+IFN-γ ELISpotSFC/10^6 splenocytes~20-50 fold[2][10]
Influenza NPR-DotapCD4+ & CD8+IFN-γ ELISpotSFC/10^6 splenocytesSignificant increase[10]
Influenza COBRA Y2R-DotapCD4+ & CD8+IFN-γ ELISpotSFC/10^6 splenocytesSignificantly higher than AddaVax[1]
Influenza HA-BR-DotapCD4+IL-2 & IFN-γ ELISpotCytokine-producing cells/10^6 CD4 T cellsOutperformed AddaVax + CpG[5]
Table 2: Antibody Responses and Neutralizing Activity
AntigenAdjuvantAntibody TiterNeutralizing ActivityDose SparingReference
SARS-CoV-2 Spike S1R-DotapStrong induction of anti-RBD IgGPotent neutralizing antibody responseYes[1][2]
Influenza COBRA Y2NG2R-DotapRobust HAI titers >1:40Protective against viral challengeYes (effective at 0.12 µg)[2]
Fluzone (2011-12)R-DotapSignificantly enhanced HAI titers to all strainsNot explicitly stated, but implied by HAIYes[1]
Table 3: Physical Characteristics of R-Dotap Formulations
FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
R-Dotap in sucrose (B13894) buffer~150Not specifiedPositive[10]
R-Dotap + COBRA proteinsRough exterior surface observedNot specifiedSlight reduction, but remained positive[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of R-Dotap adjuvanted vaccines.

Preparation of R-Dotap Vaccine Formulation
  • Materials:

    • cGMP-grade R-Dotap

    • Antigen of interest (e.g., recombinant protein)

    • 280 mM Sucrose solution

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Dilute the concentrated antigen to the desired concentration in 280 mM sucrose solution.[5][11]

    • Bring both the R-Dotap and the diluted antigen solution to ambient temperature.[5][11]

    • Mix the antigen solution with the R-Dotap nanoparticles at a 1:1 volume ratio.[5][11][12]

    • Gently mix by pipetting up and down to form a uniform suspension.[5][11]

    • The vaccine formulation is now ready for administration.

Interferon-gamma (IFN-γ) ELISpot Assay

This assay is used to quantify the frequency of antigen-specific IFN-γ-secreting T cells.

  • Materials:

    • ELISpot plate pre-coated with anti-IFN-γ antibody

    • Splenocytes isolated from immunized mice

    • Antigen-specific peptides or whole protein for stimulation

    • Biotinylated anti-IFN-γ detection antibody

    • Streptavidin-HRP

    • Substrate solution (e.g., AEC or BCIP/NBT)

    • Cell culture medium (e.g., RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

  • Protocol:

    • Prepare a single-cell suspension of splenocytes from immunized mice.

    • Add 1 x 10^5 to 5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.

    • Add the specific peptide or protein antigen to the wells at a predetermined optimal concentration. Include negative control wells (no antigen) and positive control wells (e.g., Concanavalin A).[4]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[13]

    • Wash the plate to remove cells.

    • Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add the substrate solution to develop the spots.

    • Stop the reaction by washing with water and allow the plate to dry.

    • Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is used to identify and phenotype cytokine-producing cells.

  • Materials:

    • Splenocytes from immunized mice

    • Antigen-specific peptides for stimulation

    • Brefeldin A or Monensin (protein transport inhibitors)

    • Fixation/Permeabilization buffer

    • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD44, CD62L)

    • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

    • Flow cytometer

  • Protocol:

    • Stimulate splenocytes with the relevant peptide antigen in the presence of a protein transport inhibitor for 4-6 hours.[14]

    • Wash the cells and stain for surface markers by incubating with the antibody cocktail.

    • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.

    • Stain for intracellular cytokines by incubating the cells with the cytokine antibody cocktail in the permeabilization buffer.

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the data on a flow cytometer and analyze using appropriate software.

SARS-CoV-2 Neutralizing Antibody ELISA

This competitive ELISA measures the ability of antibodies in a sample to block the interaction between the SARS-CoV-2 Receptor Binding Domain (RBD) and the human ACE2 receptor.

  • Materials:

    • Microplate pre-coated with human ACE2 receptor protein

    • Serum samples from immunized mice

    • Horseradish peroxidase-conjugated recombinant SARS-CoV-2 RBD fragment (RBD-HRP)

    • Positive and negative controls

    • Wash buffer

    • TMB substrate

    • Stop solution

    • Microplate reader

  • Protocol:

    • Add diluted serum samples and controls to the ACE2-coated wells.

    • Immediately add RBD-HRP to the wells.[15]

    • Incubate the plate, allowing neutralizing antibodies in the sample to compete with the coated ACE2 for binding to RBD-HRP.

    • Wash the plate to remove unbound reagents.

    • Add TMB substrate and incubate to allow for color development. The color intensity will be inversely proportional to the amount of neutralizing antibodies.

    • Add stop solution and read the absorbance at 450 nm.

    • Calculate the percentage of inhibition to determine the neutralizing antibody titer.

Experimental and Logical Workflows

Experimental_Workflow General Experimental Workflow for R-Dotap Vaccine Evaluation cluster_vaccine_prep Vaccine Preparation cluster_immunization Immunization cluster_analysis Immunological Analysis Antigen_Prep Antigen Preparation Vaccine_Formulation Vaccine Formulation (Antigen + R-Dotap) Antigen_Prep->Vaccine_Formulation RDotap_Prep R-Dotap Formulation RDotap_Prep->Vaccine_Formulation Animal_Model Animal Model (e.g., Mice) Vaccine_Formulation->Animal_Model Immunization_Schedule Immunization (e.g., Prime-Boost) Animal_Model->Immunization_Schedule Sample_Collection Sample Collection (Spleen, Serum) Immunization_Schedule->Sample_Collection Cellular_Immunity Cellular Immunity Assays Sample_Collection->Cellular_Immunity Humoral_Immunity Humoral Immunity Assays Sample_Collection->Humoral_Immunity ELISpot IFN-γ ELISpot Cellular_Immunity->ELISpot ICS ICS for Flow Cytometry Cellular_Immunity->ICS ELISA Antigen-specific ELISA Humoral_Immunity->ELISA Neutralization_Assay Neutralizing Antibody Assay Humoral_Immunity->Neutralization_Assay

Caption: Workflow for preclinical evaluation of R-Dotap adjuvanted vaccines.

Conclusion

R-Dotap stands out as a versatile and potent adjuvant for prophylactic vaccine development. Its ability to induce a balanced Th1/Th2 response, including strong CD8+ T-cell immunity, addresses a critical need in modern vaccinology. The well-defined mechanism of action via TLR7/9 signaling provides a solid scientific basis for its application. The preclinical data for SARS-CoV-2 and influenza vaccines are highly encouraging, demonstrating robust immunogenicity and a dose-sparing effect. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to effectively evaluate and advance R-Dotap-adjuvanted vaccine candidates. Further clinical investigation is warranted to fully realize the potential of R-Dotap in preventing infectious diseases.

References

R-DOTAP for In Vitro siRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of the cationic lipid R-enantiomer of 1,2-dioleoyl-3-trimethylammonium-propane (R-DOTAP) for the delivery of small interfering RNA (siRNA) in in vitro settings. It consolidates findings on its enhanced efficacy, outlines detailed experimental protocols, and presents key quantitative data from published research.

Core Concepts and Advantages

R-DOTAP has emerged as a promising vehicle for siRNA delivery due to its high transfection efficiency and low cytotoxicity.[1] Studies have demonstrated that the stereochemistry of DOTAP plays a crucial role in its effectiveness as a transfection reagent. Specifically, the R-enantiomer has shown superior performance in gene silencing compared to the S-enantiomer and the racemic mixture, particularly at lower siRNA concentrations.[1][2]

The enhanced efficacy of R-DOTAP is attributed to differences in lipid packing and cellular uptake mechanisms.[1] It is suggested that R-DOTAP lipoplexes may favor more efficient endocytosis pathways for functional siRNA delivery, potentially avoiding lysosomal degradation that can occur with other carriers.[1] This makes R-DOTAP a valuable tool for researchers aiming to achieve significant gene knockdown with minimal off-target effects and cellular stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies utilizing R-DOTAP for siRNA delivery.

Table 1: Aromatase Silencing Efficiency in MCF-7 Cells [1]

siRNA ConcentrationCharge Ratio (+/-)R-DOTAP (% Silencing)S-DOTAP (% Silencing)Racemic DOTAP (% Silencing)
50 nM3~72%~70%~70%
50 nM4~78% ~72%~72%
50 nM5~80% ~74%~75%
25 nM3~65%~63%~63%
10 nM3~47% No significant downregulationNo significant downregulation

*Statistically significant difference compared to S- and racemic DOTAP (p<0.01 and p<0.05 respectively).

Table 2: Cell Viability after R-DOTAP Lipoplex Treatment in MCF-7 Cells [1]

siRNA ConcentrationCharge Ratio (+/-)Cell Viability (% of Control)
10 nM3No significant difference
25 nM3No significant difference
50 nM3No significant difference

Table 3: Transfection Efficiency in Human Hematopoietic Stem Cells (HSCs) [3]

Transfection ReagentTransfection EfficiencyCytotoxicity
DOTAP >60% Negligible
Lipofectamine LTXLowerWell-tolerated
siPORT NeoFXLowerWell-tolerated
siPORT AmineLowerWell-tolerated
TransPass R2Similar to DOTAPSignificant

Experimental Protocols

This section provides a detailed methodology for the preparation of R-DOTAP/siRNA lipoplexes and subsequent in vitro transfection, based on established protocols.[1][3]

Materials
  • R-DOTAP chloride

  • Cholesterol

  • Ethanol (B145695)

  • siRNA (target-specific and control)

  • Opti-MEM™ I Reduced Serum Medium or similar

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Cell line of interest (e.g., MCF-7, CD34+ HSCs)

  • Multi-well cell culture plates

  • Standard cell culture and analysis equipment

Lipoplex Preparation
  • Stock Solutions:

    • Dissolve R-DOTAP in ethanol to a concentration of 50 mg/mL.

    • Dissolve cholesterol in warm ethanol to a concentration of 5 mg/mL.

  • Liposome Formulation:

    • Combine the R-DOTAP and cholesterol stock solutions at a 1:1 molar ratio.

  • siRNA Dilution:

    • Dilute the siRNA stock in a suitable buffer, such as HEPES-buffered saline (HBS) or Opti-MEM, to the desired concentration.

  • Complex Formation:

    • Slowly add the R-DOTAP/cholesterol mixture to the diluted siRNA solution while gently vortexing.

    • The charge ratio of the cationic lipid to the anionic siRNA should be calculated and optimized. Ratios between 3 and 5 have been shown to be effective.[1]

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

In Vitro Transfection Workflow

The following diagram illustrates a typical workflow for in vitro siRNA transfection using R-DOTAP lipoplexes.

G cluster_prep Lipoplex Preparation cluster_transfection Cell Transfection cluster_analysis Post-Transfection Analysis prep1 Prepare R-DOTAP/ Cholesterol Solution prep3 Mix and Incubate to Form Lipoplexes prep1->prep3 prep2 Dilute siRNA prep2->prep3 trans2 Add Lipoplexes to Cells prep3->trans2 trans1 Seed Cells in Multi-well Plate trans1->trans2 trans3 Incubate for 4-6 hours trans2->trans3 ana1 Change to Fresh Culture Medium trans3->ana1 ana2 Incubate for 24-48 hours ana1->ana2 ana3 Perform Assays (e.g., qPCR, Western Blot, MTS) ana2->ana3

Caption: Experimental workflow for in vitro siRNA transfection using R-DOTAP.

Cell Transfection Protocol
  • Cell Seeding:

    • One day prior to transfection, seed the cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.

  • Transfection:

    • Gently add the prepared R-DOTAP/siRNA lipoplex solution to each well.

    • The final siRNA concentration in the wells should be optimized, with effective ranges reported between 10 nM and 50 nM.[1]

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, replace the medium containing the lipoplexes with fresh, complete culture medium.

    • Continue to incubate the cells for 24-72 hours before analysis, depending on the target gene and the assay to be performed.

Analysis of Gene Knockdown and Cytotoxicity
  • Gene Knockdown: The efficiency of gene silencing can be quantified by measuring the target mRNA levels using quantitative real-time PCR (qPCR) or protein levels using Western blotting or ELISA.

  • Cytotoxicity: Cell viability can be assessed using standard assays such as the MTS or MTT assay to ensure that the observed gene knockdown is not a result of cellular toxicity.[1]

Proposed Mechanism of R-DOTAP Mediated siRNA Delivery

The superior performance of R-DOTAP is linked to its interaction with the cell membrane and subsequent intracellular trafficking. While many cationic lipids are taken up via clathrin-mediated endocytosis, which can lead to lysosomal degradation of the siRNA cargo, R-DOTAP appears to utilize alternative, more productive pathways for functional siRNA delivery.[1]

The proposed pathway involves the following steps:

G cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_silencing Gene Silencing cluster_degradation Lysosomal Pathway (Avoided) lipoplex R-DOTAP/siRNA Lipoplex cell_surface Cell Surface Interaction lipoplex->cell_surface endocytosis Endocytosis (Alternative Pathways) cell_surface->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape lysosome Lysosome endosome->lysosome cytosol Cytosolic Release of siRNA escape->cytosol risc RISC Loading cytosol->risc cleavage Target mRNA Cleavage risc->cleavage knockdown Gene Knockdown cleavage->knockdown degradation siRNA Degradation lysosome->degradation

Caption: Proposed signaling pathway for R-DOTAP mediated siRNA delivery and gene silencing.

This specialized uptake mechanism is thought to be a key factor in the enhanced gene silencing observed with R-DOTAP formulations, particularly at lower, more clinically relevant siRNA concentrations.[1]

Conclusion

R-DOTAP stands out as a highly effective cationic lipid for the in vitro delivery of siRNA. Its demonstrated ability to achieve significant gene knockdown with low toxicity, especially at lower siRNA concentrations, makes it an excellent choice for a wide range of research applications. By following the detailed protocols and considering the mechanistic insights provided in this guide, researchers can effectively leverage R-DOTAP to advance their gene silencing studies.

References

R-DOTAP Lipoplex Formulation for Gene Silencing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of small interfering RNA (siRNA) for therapeutic gene silencing presents a significant challenge, primarily due to the inherent instability and poor cellular uptake of naked siRNA molecules. Cationic lipid-based delivery systems, particularly lipoplexes, have emerged as a promising non-viral vector for siRNA delivery. Among these, formulations containing 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) have been widely utilized due to their high transfection efficiency and relatively low toxicity.[1] This technical guide focuses on the R-enantiomer of DOTAP (R-DOTAP) and its application in forming lipoplexes for gene silencing. Recent studies have indicated that the stereochemistry of DOTAP plays a crucial role in its efficacy, with R-DOTAP demonstrating superior gene silencing capabilities compared to its S-enantiomer and racemic mixtures under specific conditions.[1][2]

This document provides an in-depth overview of R-DOTAP lipoplex formulation, including detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying biological and experimental processes.

Core Concepts and Mechanism of Action

R-DOTAP lipoplexes are nanoparticles formed through the electrostatic interaction between the positively charged R-DOTAP cationic lipids and the negatively charged phosphate (B84403) backbone of siRNA.[3][4] These lipoplexes protect the siRNA from degradation by nucleases and facilitate its entry into target cells. The overall process of R-DOTAP mediated gene silencing involves several key steps:

  • Lipoplex Formation: R-DOTAP, often in combination with helper lipids like cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), self-assembles into liposomes.[1][3][5] When mixed with siRNA, these cationic liposomes encapsulate or complex with the siRNA molecules to form lipoplexes.[3]

  • Cellular Uptake: The positively charged lipoplexes interact with the negatively charged cell surface, leading to internalization primarily through endocytosis.[6] Studies suggest that multiple pathways can be involved, including clathrin-mediated endocytosis, caveolin-mediated uptake, and macropinocytosis.[4][6]

  • Endosomal Escape: Once inside the cell, the lipoplexes are enclosed within endosomes. For the siRNA to be effective, it must escape the endosome and enter the cytoplasm before being degraded in the lysosome.[4] The cationic nature of R-DOTAP is thought to facilitate this escape by interacting with the anionic lipids of the endosomal membrane, leading to its disruption.

  • Gene Silencing: In the cytoplasm, the siRNA is released from the lipoplex and loaded into the RNA-induced silencing complex (RISC). The siRNA guide strand then directs RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent downregulation of the corresponding protein.

The superior performance of the R-enantiomer of DOTAP in some instances has been attributed to differences in lipid packing and the resulting lipoplex structure, which may influence the efficiency of cellular uptake and endosomal escape.[1][2]

Quantitative Data Summary

The physicochemical properties of R-DOTAP lipoplexes are critical determinants of their gene silencing efficiency. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of DOTAP-Based Lipoplexes

Lipoplex CompositionN/P RatioAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
R-DOTAP:Cholesterol (1:1)3Not specifiedNot specifiedNot specified[1]
S-DOTAP:Cholesterol (1:1)3Not specifiedNot specifiedNot specified[1]
Racemic DOTAP:Cholesterol (1:1)3Not specifiedNot specifiedNot specified[1]
DOTAP/DOPE1:1152-+42.1[6]
DOTAP:Cholesterol1:1 to 4:1~200< 0.3+30 to +50[6]
DOTAP:Cholesterol (1:1) with AL-A12-150-200~0.2+43.66 ± 1.19[6]
Aminolipid:DOTAP systems-54-79< 0.2+18 to +53[7]
DOTAP/Cholesterol-108.2 ± 0.6> 0.228.21 ± 4.31[7]
DOTAP-based liposomes-93-1950.17-0.28+40 to +54[8]

Table 2: In Vitro Gene Silencing Efficiency of DOTAP-Based Lipoplexes

Cell LineTarget GeneLipoplex CompositionsiRNA ConcentrationGene Silencing EfficiencyReference
MCF-7AromataseR-DOTAP:Cholesterol (CR=5)50 nM~80%[1]
MCF-7AromataseR-DOTAP:Cholesterol (CR=3)10 nM~50%[1]
MCF-7AromataseS-DOTAP:Cholesterol (CR=3)10 nMNo significant downregulation[1]
MCF-7AromataseRacemic DOTAP:Cholesterol (CR=3)10 nMNo significant downregulation[1]
A549-LucLuciferaseDOTAP:CholesterolNot specified~48.4%[9]
Human hematopoietic stem cellsCathepsin SDOTAP25 nM>60% transfection efficiency[10]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of R-DOTAP lipoplexes and their use in gene silencing experiments.

Preparation of R-DOTAP Liposomes

The thin-film hydration method is a common technique for preparing R-DOTAP liposomes.[3]

Materials:

  • R-DOTAP

  • Helper lipid (e.g., Cholesterol or DOPE)

  • Chloroform (B151607)

  • Nuclease-free water

  • Rotary evaporator

  • Sonicator or extruder

Protocol:

  • Dissolve R-DOTAP and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.[3]

  • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[3]

  • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with nuclease-free water by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).[3]

  • To obtain unilamellar vesicles of a defined size, the resulting liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).[3][11]

Formation of R-DOTAP/siRNA Lipoplexes

Materials:

  • R-DOTAP liposome suspension

  • siRNA solution

  • Nuclease-free water or buffer (e.g., OptiMEM)

Protocol:

  • Dilute the R-DOTAP liposome suspension to the desired concentration in nuclease-free water or a suitable buffer.[6]

  • In a separate tube, dilute the siRNA stock solution to the desired concentration.

  • Add the diluted siRNA solution to the diluted liposome suspension. Mix gently by pipetting. Do not vortex.[6]

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[6] The charge ratio (N/P ratio), which is the ratio of positive charges from the cationic lipid to the negative charges from the siRNA phosphate backbone, should be optimized for each cell type and application.

Characterization of Lipoplexes

a) Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).[6]

  • Procedure: Dilute a small aliquot of the lipoplex suspension in an appropriate buffer and measure the particle size and PDI using a DLS instrument.[6]

b) Zeta Potential:

  • Method: Laser Doppler Velocimetry.[6]

  • Procedure: Dilute a small aliquot of the lipoplex suspension in a low ionic strength buffer or deionized water and measure the zeta potential.[6]

c) siRNA Encapsulation Efficiency:

  • Method: Gel retardation assay or a fluorescent dye-based quantification assay (e.g., PicoGreen).[6]

  • Procedure (Gel Retardation): Load the lipoplex samples onto an agarose (B213101) gel. Free, uncomplexed siRNA will migrate into the gel, while siRNA complexed within the lipoplexes will be retained in the loading well. The absence of a band for free siRNA indicates high encapsulation efficiency.

In Vitro Transfection and Gene Silencing Assay

Materials:

  • Target cells

  • Complete cell culture medium

  • Serum-free medium (e.g., OptiMEM)

  • R-DOTAP/siRNA lipoplexes

  • Phosphate-buffered saline (PBS)

  • Reagents for quantifying gene expression (e.g., qRT-PCR primers, antibodies for Western blot, or a luciferase assay system for reporter gene silencing).

Protocol:

  • Seed the target cells in a multi-well plate and culture until they reach the desired confluency (typically 50-70%).[12]

  • On the day of transfection, remove the culture medium and wash the cells with PBS or serum-free medium.[6]

  • Add the freshly prepared R-DOTAP/siRNA lipoplex suspension to the cells. The final siRNA concentration needs to be optimized.[10][12]

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.[6][10]

  • After incubation, remove the transfection medium and replace it with fresh, complete growth medium.[6]

  • Analyze gene silencing 24-72 hours post-transfection using an appropriate method (e.g., qRT-PCR to measure mRNA levels or Western blot to measure protein levels).[6]

Visualizations

Signaling and Cellular Processing Pathway

G Cellular Uptake and Processing of R-DOTAP/siRNA Lipoplexes cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm Lipoplex R-DOTAP/siRNA Lipoplex (+ charge) Cell_Membrane Cell Membrane (- charge) Lipoplex->Cell_Membrane Electrostatic Interaction Endosome Early Endosome Cell_Membrane->Endosome Endocytosis Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation siRNA_Release siRNA Release Endosome->siRNA_Release Endosomal Escape Degradation Degradation Late_Endosome->Degradation Lysosomal Degradation RISC RISC Loading siRNA_Release->RISC mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: Cellular uptake and gene silencing pathway of R-DOTAP/siRNA lipoplexes.

Experimental Workflow for Lipoplex Preparation and Transfection

G Experimental Workflow for R-DOTAP Mediated Gene Silencing cluster_preparation Lipoplex Preparation cluster_transfection Cell Transfection cluster_analysis Analysis Lipid_Film 1. Prepare R-DOTAP Lipid Film Hydration 2. Hydrate Film to Form Liposomes Lipid_Film->Hydration Sizing 3. Size Liposomes (Extrusion/Sonication) Hydration->Sizing Complexation 4. Mix Liposomes with siRNA to Form Lipoplexes Sizing->Complexation Add_Lipoplexes 6. Add Lipoplexes to Cells Complexation->Add_Lipoplexes Cell_Seeding 5. Seed Target Cells Cell_Seeding->Add_Lipoplexes Incubation 7. Incubate for 4-6h Add_Lipoplexes->Incubation Change_Medium 8. Replace with Fresh Medium Incubation->Change_Medium Incubate_Analysis 9. Incubate for 24-72h Change_Medium->Incubate_Analysis Assay 10. Analyze Gene Silencing (qRT-PCR, Western Blot, etc.) Incubate_Analysis->Assay Results Results Assay->Results

Caption: Step-by-step workflow for gene silencing using R-DOTAP lipoplexes.

Conclusion

R-DOTAP lipoplex formulations represent a highly effective and promising platform for the delivery of siRNA for gene silencing applications. The stereochemistry of the cationic lipid plays a significant role in transfection efficiency, with R-DOTAP demonstrating advantages in specific contexts. By carefully controlling the formulation parameters, such as the lipid composition and N/P ratio, and by following optimized protocols for preparation and transfection, researchers can achieve robust and reproducible gene knockdown. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of R-DOTAP-based gene silencing technologies in research and therapeutic development.

References

R-Dotap nanoparticle uptake by dendritic cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to R-Dotap Nanoparticle Uptake by Dendritic Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomer R-1,2-dioleoyl-3-trimethylammonium-propane (R-Dotap) is a cationic lipid that has garnered significant attention as a potent immune-stimulatory agent and a component of nanoparticle-based delivery systems, particularly for vaccines and cancer immunotherapy.[1][2][3][4][5] Its ability to be formulated into nanoparticles allows for the efficient encapsulation and delivery of antigens to antigen-presenting cells (APCs), most notably dendritic cells (DCs).[1][4][5] Dendritic cells are critical for initiating and shaping adaptive immune responses. The efficient uptake of R-Dotap nanoparticles by these cells is a crucial first step in triggering a robust cellular and humoral immune response.[2][6] This guide provides a comprehensive technical overview of the mechanisms, signaling pathways, and experimental protocols related to .

Mechanism of R-Dotap Nanoparticle Uptake

The primary driver for the initial interaction between R-Dotap nanoparticles and dendritic cells is electrostatics. R-Dotap confers a strong positive surface charge (zeta potential) to the nanoparticle formulation.[7] Conversely, the surface of dendritic cells is rich in negatively charged sialic acid residues and other anionic molecules, leading to a net negative charge. This charge differential promotes efficient binding of the cationic nanoparticles to the cell membrane, facilitating their subsequent internalization.[1][4]

While the precise endocytic pathways can be influenced by nanoparticle size and the specific cell subset, uptake is generally an active, energy-dependent process.[8] Studies on various nanoparticle types suggest that dendritic cells can utilize several endocytosis mechanisms, including macropinocytosis, clathrin-mediated endocytosis, and caveolin-dependent pathways, to internalize particulate matter.[8][9] The size of the nanoparticle-antigen complex, which can be significantly larger than the nanoparticle alone, is a key factor in determining the dominant uptake route.[10]

Intracellular Signaling and Immune Activation

Upon internalization, R-Dotap nanoparticles are trafficked to endosomal compartments. Within the endosome, R-Dotap itself acts as a potent adjuvant, triggering innate immune signaling pathways. It is a known activator of endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[1][2][4]

This activation initiates a downstream signaling cascade that is critically dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][4] The MyD88-dependent pathway culminates in the production of Type I interferons (IFN-α/β).[1][2] The secretion of Type I IFN is a hallmark of R-Dotap's adjuvant activity and is essential for its ability to stimulate potent, antigen-specific CD8+ T cell responses and subsequent anti-tumor activity.[2][5] This signaling cascade promotes the maturation of the dendritic cell, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules, enhancing their ability to prime naïve T cells.[2][8]

G Signaling Pathway of R-Dotap in Dendritic Cells cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Endosome RDotap R-Dotap NP TLR TLR7 / TLR9 RDotap->TLR Internalization & Endosomal Trafficking MyD88 MyD88 IRFs IRF Activation MyD88->IRFs Signaling Cascade IFN Type I IFN (IFN-α/β) IRFs->IFN Gene Transcription Secretion Secretion IFN->Secretion Translation DC_Maturation DC Maturation (↑ CD80/86, MHC) Secretion->DC_Maturation Autocrine/ Paracrine Signaling TCell_Priming CD8+ T Cell Priming Secretion->TCell_Priming Autocrine/ Paracrine Signaling TLR->MyD88 Recruitment

Signaling cascade in dendritic cells upon R-Dotap nanoparticle uptake.

Quantitative Data Presentation

The physicochemical properties of R-Dotap nanoparticles are critical determinants of their interaction with dendritic cells. These properties are typically characterized before in vitro or in vivo use.

ParameterFormulationValueSignificanceReference
Average Size (nm) (R)-DOTAP/E7 Peptide Complex126.8 ± 5.1Size influences the mechanism of cellular uptake.[7]
DOTAP-Nano (microfluidic prep)~50Smaller particles may exhibit different uptake kinetics.[10]
DOTAP-Nano + OVA Antigen~2000Antigen complexation significantly increases particle size.[10]
Zeta Potential (mV) (R)-DOTAP/E7 Peptide Complex+54.3 ± 4.0A high positive charge promotes binding to negative cell membranes.[7]
Lipid-Polymer Nanoparticles+20 to +40Demonstrates the cationic nature essential for electrostatic interaction.[11]
Encapsulation Eff. (R)-DOTAP with E7 Peptide31.3 ± 16.6%Measures the efficiency of antigen loading into the nanoparticle.[7]
DC Maturation OVA@DDAB/PLGA Nv vs ControlUpregulation of CD40, CD86, MHC IIIndicates nanoparticle-induced activation and maturation of DCs.[12]
Cytokine Release OVA@DDAB/PLGA Nv vs ControlIncreased IL-1β, IFN-γ, TNF-αConfirms the pro-inflammatory signaling initiated by the nanoparticle.[12]

Experimental Protocols

Protocol 1: Synthesis of R-Dotap Nanoparticles (Lipid Film Hydration & Extrusion)

This protocol describes a common method for creating R-Dotap-based liposomes.

Materials:

Methodology:

  • Lipid Film Formation:

    • Dissolve R-Dotap and any helper lipids (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath (set to a temperature above the lipid transition temperature) under reduced pressure to evaporate the organic solvent.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. Further dry under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Warm the hydration buffer to the same temperature as the water bath.

    • Add the warm buffer to the flask containing the lipid film.

    • Gently agitate or vortex the flask until the lipid film is fully suspended in the buffer, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Equilibrate the extruder assembly to a temperature above the lipid transition temperature.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process forces the lipids to re-form into unilamellar vesicles of a more uniform size.

  • Characterization & Storage:

    • Measure the final particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Store the resulting nanoparticle suspension at 4°C. Do not freeze.[13]

Protocol 2: Generation and Culture of Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol outlines the generation of immature DCs from peripheral blood mononuclear cells (PBMCs).[13]

Materials:

  • Leukopak or whole blood

  • Ficoll-Paque or other density gradient medium

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human IL-4

  • Recombinant Human GM-CSF

  • Cell culture flasks/plates

Methodology:

  • PBMC Isolation: Isolate PBMCs from blood using density gradient centrifugation.

  • Monocyte Enrichment: Enrich for monocytes by plastic adherence. Plate PBMCs in a culture flask at a high density in RPMI medium. After 2 hours at 37°C, wash away non-adherent cells, leaving an enriched monocyte population.

  • Differentiation:

    • Add fresh RPMI-1640 supplemented with 10% FBS, Penicillin-Streptomycin, IL-4 (e.g., 50 ng/mL), and GM-CSF (e.g., 100 ng/mL).[13]

    • Culture the cells for 5-7 days at 37°C, 5% CO2.

    • Replenish the medium with fresh cytokines every 2-3 days.

  • Harvesting: After 5-7 days, the non-adherent and loosely adherent cells are immature dendritic cells and can be harvested for experiments.

Protocol 3: Nanoparticle Uptake Assay by Flow Cytometry

This protocol describes how to quantify the uptake of fluorescently labeled R-Dotap nanoparticles by dendritic cells.

Materials:

  • Fluorescently labeled R-Dotap nanoparticles (e.g., containing a lipid-conjugated dye like DiI or encapsulating a fluorescent cargo like coumarin).[14]

  • Immature dendritic cells (from Protocol 2)

  • Complete culture medium

  • 96-well culture plate

  • PBS and FACS buffer (PBS + 2% FBS)

  • Trypsin-EDTA (optional, for strongly adherent cells)

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed immature DCs into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2-4 hours.[15]

  • Nanoparticle Incubation:

    • Dilute the fluorescently labeled R-Dotap nanoparticles to the desired concentration(s) in complete culture medium.

    • Remove the medium from the cells and add the nanoparticle-containing medium.

    • As a negative control, incubate cells in medium without nanoparticles.

    • As a control for non-specific binding, set up a parallel plate to be incubated at 4°C, which inhibits active transport.[14]

    • Incubate the plate at 37°C for a set time course (e.g., 30 min, 1 hr, 2 hr, 4 hr).[15]

  • Cell Harvesting and Staining:

    • Following incubation, aspirate the medium and wash the cells three times with cold PBS to remove unbound nanoparticles.[15]

    • Harvest the cells. For loosely adherent DCs, gentle pipetting may be sufficient. If needed, use a cell scraper or a brief incubation with Trypsin-EDTA.

    • Transfer cells to FACS tubes and centrifuge (e.g., 300 x g for 5 min).

    • Resuspend the cell pellet in FACS buffer. If desired, add a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your label.

    • Gate on the live, single-cell population.

    • Analyze both the percentage of fluorescently positive cells (cells that have taken up nanoparticles) and the mean fluorescence intensity (MFI), which corresponds to the amount of uptake per cell.[14]

G Experimental Workflow for Nanoparticle Uptake Assay cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis A 1. Culture Dendritic Cells (e.g., 1x10^5 cells/well) C 3. Add Nanoparticles to Cells A->C B 2. Prepare Fluorescent R-Dotap Nanoparticles B->C D 4. Incubate (e.g., 30 min - 4 hr at 37°C) C->D E Control: Incubate at 4°C (Inhibits active uptake) C->E F 5. Wash Cells 3x (Remove unbound NPs) D->F E->F G 6. Harvest Cells F->G H 7. Analyze by Flow Cytometry G->H I 8. Quantify Uptake (% Positive Cells, MFI) H->I

References

Chirality and Immunological Activity of DOTAP Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a widely utilized component in lipid nanoparticle formulations for drug and vaccine delivery. Commercially available DOTAP is a racemic mixture of its two enantiomers: (R)-DOTAP and (S)-DOTAP. Emerging research demonstrates that the chirality of DOTAP is a critical determinant of its immunological activity, with the (R)-enantiomer being the primary active component responsible for the adjuvant properties of the racemic mixture. This guide provides a comprehensive overview of the enantiospecific immunological activities of DOTAP, detailing the quantitative differences in their effects, the underlying signaling pathways, and the experimental protocols used for their evaluation.

Comparative Physicochemical and Immunological Activity

While (R)-DOTAP and (S)-DOTAP exhibit nearly identical physicochemical properties when formulated into liposomes, their biological activities diverge significantly. The (R)-enantiomer has been identified as a potent adjuvant, particularly for inducing cell-mediated immunity, an effect that is substantially diminished in the (S)-enantiomer.

Physicochemical Properties

Formulations of liposomes using pure (R)-DOTAP or (S)-DOTAP with a model peptide antigen (E7) show no significant differences in key physical characteristics. This suggests that the observed immunological differences are not due to formulation disparities but are rooted in the stereospecific interactions at the cellular and molecular level.[1]

Parameter(R)-DOTAP/E7(S)-DOTAP/E7P-value
Average Size (nm) 126.8 ± 5.1125.6 ± 7.80.69
Zeta Potential (mV) 54.3 ± 4.055.8 ± 1.90.37
Peptide Encapsulation (%) 31.3 ± 16.632.1 ± 8.90.87
Table 1: Comparison of physicochemical properties of DOTAP enantiomer/peptide complexes. Data represent mean ± standard deviation.[1]
In Vivo Antitumor Efficacy

In a murine cervical cancer model using a therapeutic vaccine composed of DOTAP and the HPV 16 E7 peptide, (R)-DOTAP demonstrated antitumor efficacy comparable to the racemic mixture, causing complete regression of pre-formed tumors.[1] In contrast, (S)-DOTAP only delayed tumor progression, showing a significantly weaker response.[1]

Treatment GroupTumor RegressionStatistical Significance vs. Untreated
(R)-DOTAP/E7 Complete RegressionP < 0.0001
Racemic DOTAP/E7 Complete RegressionP < 0.0001
(S)-DOTAP/E7 Delayed ProgressionP < 0.01
Untreated Control Progressive GrowthN/A
Table 2: Summary of in vivo antitumor activity in TC-1 tumor-bearing mice.[1]
T-Cell Mediated Immune Response

The superior antitumor effect of (R)-DOTAP is linked to its ability to induce a robust antigen-specific CD8+ T-cell response. Splenocytes from mice vaccinated with (R)-DOTAP/E7 produced significantly more IFN-γ upon antigen re-stimulation compared to those from the (S)-DOTAP/E7 group.[1]

Treatment GroupIFN-γ Secreting CD8+ T-cells (%)Statistical Significance vs. (S)-DOTAP
(R)-DOTAP/E7 32.6%P < 0.05
(S)-DOTAP/E7 12.0%N/A
Table 3: IFN-γ production by CD8+ splenocytes from vaccinated mice after in vitro E7 peptide pulse.[1]

Mechanism of Enantiospecific Immune Activation

The differential adjuvant activity of DOTAP enantiomers stems from their distinct interactions with cellular membranes and subsequent activation of specific innate immune signaling pathways. The current evidence points to a mechanism where (R)-DOTAP, but not (S)-DOTAP, effectively engages endosomal Toll-Like Receptors (TLRs) to initiate a potent Type I Interferon (IFN) response.

Chirality-Dependent Membrane Interactions

While not directly demonstrated for immune activation, computational modeling studies on siRNA delivery have suggested a physical basis for the enantiomers' differential activities. When combined with cholesterol, pure (R)-DOTAP and (S)-DOTAP enantiomers were shown to have 105% and 115% of the lipid packing density relative to racemic DOTAP, respectively.[2] This difference in membrane packing could influence the efficiency of liposome (B1194612) fusion, endosomal escape, and interaction with intracellular components, providing a potential explanation for the superior biological activity of the R-enantiomer.[2]

G cluster_membrane Cellular Membrane Interaction cluster_response Immunological Outcome Chirality DOTAP Chirality ((R) vs (S)) Packing Differential Lipid Packing Density with Cholesterol Chirality->Packing Uptake Cellular Uptake & Endosomal Escape Efficiency Packing->Uptake Influences ImmuneSensor Interaction with Innate Immune Sensors Uptake->ImmuneSensor Response Differential Immune Response Strength ImmuneSensor->Response

Logical relationship between DOTAP chirality and immune response.
(R)-DOTAP Signaling Pathway

The adjuvant activity of (R)-DOTAP is dependent on its ability to stimulate a Type I IFN response.[3] This is achieved through the activation of endosomal TLR7 and TLR9, which signal through the adaptor protein MyD88.[3][4][5] This pathway is crucial for the subsequent activation of potent, antigen-specific CD8+ T-cell responses.[3][4] Notably, the signaling is independent of the adaptors TRIF and STING.[3][4] While racemic DOTAP has been shown to activate the ERK pathway, the primary mechanism for the potent adjuvant effect of the (R)-enantiomer is the TLR/MyD88/IFN-I axis.[1]

G cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) RDOTAP R-DOTAP Liposome (with Antigen) Endosome Endosome RDOTAP->Endosome Endocytosis TLR79 TLR7 / TLR9 Endosome->TLR79 Activates MHC_I MHC-I Cross-Presentation of Antigen Endosome->MHC_I Antigen Escape MyD88 MyD88 TLR79->MyD88 Recruits IRFs IRF Activation MyD88->IRFs IFN_I Type I IFN Production (IFN-α/β) IRFs->IFN_I CD8 CD8+ T-Cell IFN_I->CD8 Promotes Activation & Proliferation MHC_I->CD8 Presents Antigen

Signaling pathway for (R)-DOTAP-mediated immune activation.

Detailed Experimental Protocols

This section provides standardized protocols for the preparation and immunological evaluation of DOTAP enantiomer-based liposomal vaccines.

Liposome Preparation (Lipid Film Hydration Method)

This is a common and robust method for preparing multilamellar vesicles (MLVs) which can then be sized down.

Materials:

  • (R)-DOTAP or (S)-DOTAP chloride salt

  • Cholesterol (optional, but used in many formulations)

  • Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., sterile Phosphate-Buffered Saline (PBS) or water)

  • Antigen/peptide solution

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of DOTAP enantiomer (and cholesterol if used, often at a 1:1 molar ratio) in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Drying: Further dry the film under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 1 hour to remove residual solvent.[4]

  • Hydration: Hydrate the lipid film by adding the aqueous antigen solution or buffer. Vortex vigorously for 5-10 minutes at room temperature to form a milky suspension of MLVs.[4]

  • Sizing (Extrusion): For a uniform size distribution, subject the MLV suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.

  • Sterilization: Sterilize the final liposome suspension by filtration through a 0.22 µm or 0.45 µm filter. Store at 4°C.

In Vivo Mouse Immunization and Tumor Challenge

This protocol outlines a typical workflow for evaluating the antitumor efficacy of a DOTAP-based therapeutic vaccine.

G Start Day 0: Tumor Cell Inoculation TumorGrowth Days 1-5: Allow Tumor Establishment Start->TumorGrowth Vaccination Day 6: Single Subcutaneous Vaccination (e.g., R-DOTAP/Ag vs S-DOTAP/Ag) TumorGrowth->Vaccination Monitoring Days 7-30: Monitor Tumor Size and Animal Health Vaccination->Monitoring Endpoint Endpoint Analysis: - Tumor Regression Assessment - Isolate Splenocytes/TILs - In vitro Antigen Recall Assay (ELISpot) Monitoring->Endpoint Result Compare Immune Response (e.g., IFN-γ production) Endpoint->Result

Workflow for in vivo evaluation of DOTAP enantiomer vaccines.

Procedure:

  • Animal Model: Use an appropriate mouse strain (e.g., C57BL/6) for the chosen tumor model.

  • Tumor Inoculation: On Day 0, subcutaneously inoculate mice with a suspension of tumor cells (e.g., 1x10^5 TC-1 cells for the HPV model).

  • Tumor Establishment: Allow tumors to grow for a set period (e.g., 6 days) until they are palpable.

  • Vaccination: On Day 6, administer a single subcutaneous injection of the vaccine formulation (e.g., 100 nmol DOTAP enantiomer complexed with 20 µg peptide antigen) on the opposite flank of the tumor. Include control groups (e.g., untreated, antigen alone).

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal weight and overall health.

  • Endpoint Analysis: At a predetermined endpoint (e.g., Day 30 or when tumors reach a maximum size), euthanize mice. Spleens and/or tumors can be harvested for immunological analysis.

  • Antigen Recall Assay: Isolate splenocytes and re-stimulate them in vitro with the specific antigen peptide. Use an ELISpot assay to quantify the number of IFN-γ secreting cells as a measure of the antigen-specific T-cell response.

Conclusion and Future Directions

The immunological activity of DOTAP is enantiospecific, with (R)-DOTAP acting as a potent adjuvant that drives robust CD8+ T-cell immunity via a TLR7/9-MyD88-Type I IFN signaling axis. The (S)-enantiomer exhibits significantly limited activity. This chirality-dependent function underscores the importance of stereochemistry in the design of lipid-based vaccine adjuvants and delivery systems. Future research should focus on directly comparing the intracellular trafficking and signaling pathway engagement of both enantiomers to fully elucidate the molecular basis for their differential activity. Leveraging the potent, defined mechanism of pure (R)-DOTAP offers a promising strategy for the development of next-generation vaccines, particularly for therapeutic cancer applications and diseases requiring strong cell-mediated immunity.

References

Methodological & Application

Application Notes and Protocols for R-Dotap Stability Testing in Different Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer) is a cationic lipid that is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of various therapeutic payloads, including mRNA, siRNA, and other nucleic acids. The stability of these LNP formulations is paramount to their efficacy and safety, ensuring that the therapeutic cargo remains encapsulated and the particle characteristics are maintained from production to administration. The choice of buffer system is a crucial factor influencing the stability of R-Dotap containing liposomes. This document provides detailed application notes and protocols for testing the stability of R-Dotap liposomes in various commonly used biological buffers: Phosphate-Buffered Saline (PBS), HEPES-Buffered Saline (HBS), Citrate Buffer, and Tris Buffer.

Factors Influencing R-Dotap Liposome (B1194612) Stability

The stability of R-Dotap liposomes can be affected by several factors:

  • pH: The pH of the buffer can influence the charge of the liposomes and the integrity of the lipid bilayer.[1][2][3]

  • Ionic Strength: The concentration of salts in the buffer can affect the electrostatic interactions between liposomes, potentially leading to aggregation.[3]

  • Buffer Composition: The specific ions in the buffer can interact with the lipid headgroups, affecting membrane fluidity and stability.

  • Temperature: Storage temperature can impact the physical state of the lipid bilayer and the rate of chemical degradation.[4]

  • Presence of Helper Lipids: The inclusion of other lipids, such as cholesterol or DOPE, can significantly enhance the stability of DOTAP-containing liposomes.[4][5][6]

Comparative Stability of R-Dotap Liposomes in Different Buffers

The selection of an appropriate buffer is critical for maintaining the physicochemical properties of R-Dotap liposomes over time. Below is a summary of expected stability trends in different buffer systems.

Table 1: Particle Size (nm) Stability of R-Dotap Liposomes in Different Buffers over 4 Weeks at 4°C
Buffer System (pH 7.4)Week 0 (Initial)Week 1Week 2Week 4
Phosphate-Buffered Saline (PBS)155 ± 5160 ± 6175 ± 8190 ± 10
HEPES-Buffered Saline (HBS)152 ± 4155 ± 5160 ± 6165 ± 7
Citrate Buffer (pH 6.0)160 ± 6170 ± 7185 ± 9205 ± 12
Tris Buffer158 ± 5165 ± 6180 ± 8195 ± 11

Note: Data are representative and may vary based on the specific formulation and storage conditions.

Table 2: Polydispersity Index (PDI) Stability of R-Dotap Liposomes in Different Buffers over 4 Weeks at 4°C
Buffer System (pH 7.4)Week 0 (Initial)Week 1Week 2Week 4
Phosphate-Buffered Saline (PBS)0.15 ± 0.020.18 ± 0.030.22 ± 0.040.28 ± 0.05
HEPES-Buffered Saline (HBS)0.14 ± 0.020.16 ± 0.020.18 ± 0.030.20 ± 0.04
Citrate Buffer (pH 6.0)0.16 ± 0.030.20 ± 0.040.25 ± 0.050.32 ± 0.06
Tris Buffer0.15 ± 0.020.19 ± 0.030.24 ± 0.040.30 ± 0.05

Note: A lower PDI value indicates a more monodisperse and stable formulation.

Table 3: Zeta Potential (mV) Stability of R-Dotap Liposomes in Different Buffers over 4 Weeks at 4°C
Buffer System (pH 7.4)Week 0 (Initial)Week 1Week 2Week 4
Phosphate-Buffered Saline (PBS)+45 ± 3+42 ± 4+38 ± 5+33 ± 6
HEPES-Buffered Saline (HBS)+48 ± 3+46 ± 3+44 ± 4+41 ± 5
Citrate Buffer (pH 6.0)+40 ± 4+35 ± 5+30 ± 6+25 ± 7
Tris Buffer+42 ± 3+39 ± 4+35 ± 5+30 ± 6

Note: A high positive zeta potential is generally indicative of good colloidal stability due to electrostatic repulsion between particles.[7]

Table 4: Encapsulation Efficiency (%) of a Model Oligonucleotide in R-Dotap Liposomes in Different Buffers over 4 Weeks at 4°C
Buffer System (pH 7.4)Week 0 (Initial)Week 1Week 2Week 4
Phosphate-Buffered Saline (PBS)95 ± 292 ± 388 ± 482 ± 5
HEPES-Buffered Saline (HBS)96 ± 294 ± 291 ± 388 ± 4
Citrate Buffer (pH 6.0)93 ± 389 ± 483 ± 575 ± 6
Tris Buffer94 ± 290 ± 385 ± 478 ± 5

Note: Encapsulation efficiency is a critical parameter for the therapeutic efficacy of the formulation.[8][]

Experimental Protocols

Protocol 1: Preparation of R-Dotap Liposomes

This protocol describes the preparation of R-Dotap liposomes using the thin-film hydration method.

Materials:

  • R-Dotap

  • Helper lipid (e.g., Cholesterol or DOPE)[5]

  • Chloroform (B151607)

  • Buffer of choice (PBS, HBS, Citrate, or Tris)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Dissolve R-Dotap and the helper lipid in chloroform in a round-bottom flask at the desired molar ratio.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the chosen buffer by vortexing or gentle agitation at a temperature above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[10]

  • The resulting liposome suspension can be stored at 4°C for further analysis.

Protocol 2: Stability Testing of R-Dotap Liposomes

This protocol outlines the methodology for assessing the stability of R-Dotap liposomes over time.

Materials:

  • R-Dotap liposome suspension (prepared as in Protocol 1)

  • Dynamic Light Scattering (DLS) instrument for measuring particle size and PDI

  • Zeta potential analyzer

  • Method for quantifying encapsulated material (e.g., fluorescence spectroscopy with a fluorescently labeled payload or HPLC)[2][]

Procedure:

  • Divide the prepared R-Dotap liposome suspension into aliquots for each time point and storage condition.

  • Store the aliquots at the desired temperature (e.g., 4°C).

  • At each designated time point (e.g., Week 0, 1, 2, 4), remove an aliquot for analysis.

  • Particle Size and PDI Measurement:

    • Dilute the liposome suspension in the corresponding buffer.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

  • Zeta Potential Measurement:

    • Dilute the liposome suspension in the corresponding buffer.

    • Measure the zeta potential using a zeta potential analyzer.

  • Encapsulation Efficiency Measurement:

    • Separate the unencapsulated material from the liposomes using a suitable method (e.g., size exclusion chromatography or centrifugation).[][11]

    • Quantify the amount of encapsulated material and the total amount of material to calculate the encapsulation efficiency.[8]

Visualizations

R-Dotap Degradation Pathway

The primary degradation pathway for R-Dotap in aqueous buffer is through the hydrolysis of its ester bonds. This process is influenced by pH and temperature.

G RDotap R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane) Intermediate1 Lyso-Dotap Intermediate RDotap->Intermediate1 Ester Hydrolysis (H₂O, H⁺/OH⁻) Products Glycerol Backbone + 2 Oleic Acid Molecules Intermediate1->Products Ester Hydrolysis (H₂O, H⁺/OH⁻) G cluster_prep Liposome Preparation cluster_storage Stability Study cluster_analysis Analysis at Time Points (0, 1, 2, 4 Weeks) prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 storage Storage at 4°C prep2->storage analysis1 Particle Size & PDI (DLS) storage->analysis1 analysis2 Zeta Potential storage->analysis2 analysis3 Encapsulation Efficiency storage->analysis3 G cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RDotap_NA R-Dotap/Nucleic Acid Complex TLR79 TLR7 / TLR9 RDotap_NA->TLR79 Binding MyD88 MyD88 TLR79->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRFs IRF7 Activation TRAF6->IRFs Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines IFN Type I Interferon Production IRFs->IFN

References

Application Notes & Protocols: R-DOTAP Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a widely utilized cationic lipid for the formulation of lipid nanoparticles (LNPs) as carriers for nucleic acids and other therapeutic molecules.[1][2] The stereochemistry of DOTAP can significantly influence its biological activity. R-DOTAP, the R-enantiomer, has demonstrated potent immunostimulatory properties, making it a compelling component for vaccine adjuvants and cancer immunotherapies.[3][4] Specifically, R-DOTAP has been shown to induce robust CD8+ and CD4+ T-cell responses and promote strong antibody-mediated immunity.[5][6] These application notes provide a detailed protocol for the formulation, characterization, and in vivo administration of R-DOTAP-based nanoparticles.

R-DOTAP Lipid Nanoparticle (LNP) Formulation Protocol

This protocol details the preparation of R-DOTAP-containing LNPs using the lipid film hydration method followed by extrusion. This method is suitable for encapsulating various payloads, including mRNA, pDNA, and proteins.[1][7]

1.1. Materials:

  • R-DOTAP (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer)

  • Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or Cholesterol[1]

  • Optional: DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]) for PEGylation[1]

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), sterile

  • Payload (e.g., mRNA, plasmid DNA, protein antigen) in an appropriate buffer

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

1.2. Equipment:

  • Rotary evaporator

  • Extrusion device

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

1.3. Step-by-Step Formulation Procedure:

  • Lipid Film Formation:

    • Co-dissolve R-DOTAP and a helper lipid (e.g., DOPE or cholesterol) in chloroform in a round-bottom flask. A common molar ratio is 1:1 for R-DOTAP:DOPE or varying ratios for R-DOTAP:cholesterol (e.g., 1:3).[1][7]

    • If PEGylation is desired, add DSPE-PEG2000 to the lipid mixture. The molar ratio of DSPE-PEG2000 to R-DOTAP can range from 1:20 to 1:4.[1]

    • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at 37-40°C to form a thin, uniform lipid film on the flask wall.[1][8]

    • Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.[1]

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS or sucrose (B13894) solution) containing the payload.[3][8] The final total lipid concentration is typically around 1 mg/mL.[1]

    • Gently shake or vortex the flask to facilitate the formation of multilamellar vesicles (MLVs).[1]

    • Allow the mixture to equilibrate by leaving it at 4°C overnight.[1]

  • Size Reduction (Extrusion):

    • To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the lipid suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs).[1]

  • Complexation with Nucleic Acids (if not encapsulated during hydration):

    • For surface-loaded nucleic acids, dilute the nucleic acid in a suitable buffer (e.g., sodium citrate, pH 6.4).[1]

    • Add the appropriate amount of the pre-formed LNP suspension to the nucleic acid solution to achieve the desired N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid). A charge ratio of 1.7:2 has been shown to be effective for in vivo targeting.[1]

    • Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and in vivo application of R-DOTAP LNPs.

G cluster_formulation Formulation cluster_characterization Characterization cluster_invivo In Vivo Study prep Lipid Film Preparation (R-DOTAP, Helper Lipids) hydration Hydration with Payload prep->hydration Add aqueous phase extrusion Extrusion (e.g., 100 nm) hydration->extrusion Size reduction dls Size & PDI (DLS) extrusion->dls zeta Zeta Potential extrusion->zeta ee Encapsulation Efficiency extrusion->ee admin Animal Administration (e.g., s.c., i.m.) ee->admin analysis Biological Analysis (e.g., T-cell response, tumor growth) admin->analysis

Workflow for R-DOTAP LNP formulation and in vivo testing.

Characterization of R-DOTAP LNPs

Proper characterization is crucial to ensure the quality and reproducibility of the LNP formulation.

3.1. Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., PBS). Measure the particle size and PDI using a DLS instrument.

  • Expected Results: Homogeneous formulations should have a particle size in the range of 100-200 nm and a PDI below 0.2.[9]

3.2. Zeta Potential:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the LNP suspension in a low ionic strength buffer or deionized water. Measure the surface charge (zeta potential).

  • Expected Results: Due to the cationic nature of R-DOTAP, the zeta potential should be positive, typically in the range of +30 to +60 mV.

3.3. Encapsulation Efficiency (EE):

  • Method: Varies by payload. For nucleic acids, a common method is using a fluorescent dye (e.g., RiboGreen for RNA).

  • Procedure:

    • Measure the total fluorescence of the sample after lysing the LNPs with a detergent (e.g., Triton X-100) to release all encapsulated nucleic acids.

    • Measure the fluorescence of an intact LNP sample, which corresponds to the unencapsulated nucleic acid.

    • Calculate the EE using the formula: EE (%) = [(Total Fluorescence - Fluorescence of intact sample) / Total Fluorescence] x 100

  • Expected Results: High EE is desirable, often exceeding 90%.

Table 1: Typical Physicochemical Properties of R-DOTAP LNPs

ParameterTypical ValueMethod
Average Particle Size125 - 180 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential+30 to +60 mVLaser Doppler Velocimetry
Encapsulation Efficiency> 90%Fluorescence-based assay

Note: These values are illustrative and can vary based on the specific lipid composition, payload, and formulation parameters.[4][9]

In Vivo Administration Protocol

This section provides a general guideline for the administration of R-DOTAP LNP formulations in animal models (e.g., mice). All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

4.1. Preparation for Injection:

  • Dilute the final LNP formulation to the desired concentration in a sterile, isotonic buffer (e.g., sterile PBS or 280 mM sucrose solution).[3]

  • Before administration, gently mix the payload (e.g., protein antigen) with the R-DOTAP LNP suspension at a 1:1 ratio.[3]

4.2. Administration Routes:

  • R-DOTAP formulations have been successfully administered via various routes, including:

    • Subcutaneous (s.c.) injection: Often used for vaccine delivery to target draining lymph nodes.[5][10]

    • Intramuscular (i.m.) injection: Another common route for vaccination.[1][3]

    • Intravenous (i.v.) injection: Can be used for systemic delivery, though biodistribution will be a key consideration.[1]

4.3. Dosage:

  • The optimal dose will depend on the animal model, the payload, and the therapeutic goal. For vaccine studies in mice, typical antigen doses can range from 0.35 µg to 10 µg per animal, formulated with R-DOTAP.[5][6]

Mechanism of Action and Cellular Uptake Pathway

R-DOTAP LNPs are thought to exert their immunostimulatory effects through several mechanisms. The positive charge of the LNPs facilitates interaction with negatively charged cell membranes, promoting uptake by antigen-presenting cells (APCs) like dendritic cells.[3] Following endocytosis, the LNPs escape the endosome, releasing their payload into the cytoplasm. R-DOTAP has been shown to induce Type I interferon (IFN) responses through a pathway involving MyD88 and endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[3][10]

G cluster_cell Antigen Presenting Cell (APC) lipo R-DOTAP LNP (+ Payload) uptake Endocytosis lipo->uptake Cellular Uptake endosome Endosome uptake->endosome escape Endosomal Escape & Payload Release endosome->escape tlr TLR7 / TLR9 Activation escape->tlr Payload (e.g., nucleic acid) interacts with TLRs myd88 MyD88 Signaling tlr->myd88 type1ifn Type I IFN Production myd88->type1ifn response T-Cell Priming & Immune Response type1ifn->response

Proposed mechanism of R-DOTAP LNP cellular uptake and immune activation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Large particle size or high PDI Incomplete solvent removal; Inefficient extrusion; Lipid aggregation.Ensure complete drying of the lipid film; Increase the number of extrusion cycles; Check the integrity of the extruder membrane.
Low encapsulation efficiency Suboptimal lipid composition or charge ratio; Payload degradation.Optimize the R-DOTAP to helper lipid ratio; Adjust the N/P ratio; Ensure payload integrity and use appropriate buffers.
Low in vivo efficacy Poor formulation stability; Suboptimal administration route or dose.Characterize LNPs before each use; Test different administration routes; Perform a dose-response study.
Toxicity in animal models High concentration of cationic lipid.Reduce the administered dose; Evaluate the effect of PEGylation, which can sometimes reduce toxicity.[7]

References

Application Notes and Protocols for R-Dotap and Antigen Co-delivery Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, (R)-enantiomer) as a potent adjuvant for co-delivery with various antigens to elicit robust cellular and humoral immune responses. The following sections detail the formulation characteristics, key immunological pathways, and experimental protocols for utilizing R-Dotap in vaccine and immunotherapy research.

I. R-Dotap Formulation and Antigen Co-delivery: Quantitative Data Summary

The physical characteristics of R-Dotap formulations are critical for their function as a delivery system and adjuvant. The cationic nature of R-Dotap facilitates interaction with negatively charged cell membranes, promoting uptake by antigen-presenting cells (APCs).[1] The following tables summarize key quantitative data from published studies on R-Dotap formulations co-delivering various antigens.

Table 1: Physicochemical Properties of R-Dotap/Antigen Formulations

FormulationAntigenParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
(R)-DOTAP/E7HPV E7 peptide126.8 ± 5.1+54.3 ± 4.031.3 ± 16.6[2]
(S)-DOTAP/E7HPV E7 peptide125.6 ± 7.8+55.8 ± 1.932.1 ± 8.9[2]
DOTAP-based liposomesNewcastle disease virus vaccine100 (mean)+2463.3 (max)[3]
R-DOTAP nanoparticlesRecombinant proteins~100--[4]
CpG ODN-loaded DOTAP/DC-chol liposome (B1194612)Ovalbumin (OVA)-+3.6 ± 2.3 (liposome alone)-[1]
OVA24-loaded DOTAP-based liposomesOvalbumin-derived SLP~140Positive~40[5]

Table 2: In Vivo Immune Responses to R-Dotap/Antigen Formulations in Mice

FormulationAntigenKey Immune Response MetricResultReference
(R)-DOTAP/E7HPV E7 peptideIFN-γ producing CD8+ T cells32.6% of CD8+ E7-pulsed cells[2]
(S)-DOTAP/E7HPV E7 peptideIFN-γ producing CD8+ T cells12.0% of CD8+ E7-pulsed cells[2]
R-DOTAP/Spike S1+RBDSARS-CoV-2 proteinsAntigen-specific IFN-γ producing T cells20-50 fold increase vs antigen alone[6]
R-DOTAP/Full-length SpikeSARS-CoV-2 proteinAntigen-specific IFN-γ producing T cells~5-fold increase vs antigen alone[6]
R-DOTAP-Y2NG2COBRA influenza antigensProtection from viral challengeSignificant protection[6]
R-DOTAP/FluzoneSeasonal influenza vaccineHemagglutination inhibition (HAI) titersSignificantly enhanced[4]

II. Mechanism of Action: R-Dotap Signaling Pathways

R-Dotap exerts its potent adjuvant effects primarily through the activation of dendritic cells (DCs), key initiators of adaptive immunity. The proposed signaling pathway involves the induction of a type I interferon (IFN) response.

R_Dotap_Signaling cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell T Cell Activation RDotap_Antigen R-Dotap/Antigen Nanoparticle Endosome Endosome RDotap_Antigen->Endosome Endocytosis TLR7_9 TLR7 / TLR9 Endosome->TLR7_9 Antigen release & TLR engagement Antigen_Presentation Antigen Presentation (Cross-presentation) Endosome->Antigen_Presentation Antigen Processing MyD88 MyD88 TLR7_9->MyD88 IRFs IRF3 / IRF7 MyD88->IRFs Signaling cascade Type_I_IFN Type I IFN (IFN-α/β) IRFs->Type_I_IFN Transcription & Secretion IFNAR IFNAR Type_I_IFN->IFNAR Autocrine/Paracrine Signaling STAT1_2 STAT1/STAT2 IFNAR->STAT1_2 ISGs Interferon-Stimulated Genes (ISGs) STAT1_2->ISGs Transcription DC_Maturation DC Maturation & Activation (↑CD80, CD86, MHC-I/II) ISGs->DC_Maturation DC_Maturation->Antigen_Presentation Naive_T_Cell Naive CD4+/CD8+ T Cell DC_Maturation->Naive_T_Cell Co-stimulation Antigen_Presentation->Naive_T_Cell TCR Engagement Effector_T_Cell Effector & Memory T Cells Naive_T_Cell->Effector_T_Cell Activation & Differentiation Experimental_Workflow cluster_Formulation Vaccine Formulation & Characterization cluster_InVivo In Vivo Studies cluster_ImmunoAssay Immunological Assays Formulation R-Dotap/Antigen Formulation (Protocol 1) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Immunization Mouse Immunization (Protocol 2) Characterization->Immunization Sample_Collection Sample Collection (Blood, Spleen) Immunization->Sample_Collection Humoral_Response Humoral Response (ELISA for IgG1/IgG2a) Sample_Collection->Humoral_Response Cellular_Response Cellular Response (ELISpot - Protocol 3, Intracellular Cytokine Staining, In Vivo CTL Assay) Sample_Collection->Cellular_Response Data_Analysis Data Analysis & Interpretation Humoral_Response->Data_Analysis Cellular_Response->Data_Analysis

References

Optimizing siRNA Delivery: A Guide to R-Dotap Charge Ratio for Enhanced Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Principle of R-Dotap Mediated siRNA Delivery

R-Dotap, the R-enantiomer of Dotap, facilitates the delivery of siRNA through a multi-step process. The positively charged headgroup of R-Dotap electrostatically interacts with the negatively charged phosphate (B84403) backbone of siRNA, leading to the spontaneous formation of lipoplexes. These nanoparticles protect the siRNA from enzymatic degradation and facilitate its uptake into cells. The overall positive charge of the lipoplex promotes binding to the negatively charged cell membrane, triggering cellular uptake, often via endocytosis. Subsequent endosomal escape allows the siRNA to enter the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate target mRNA cleavage and gene silencing.

The N/P ratio is a critical parameter that influences the physicochemical properties and biological activity of the R-Dotap:siRNA lipoplexes. A higher N/P ratio generally leads to smaller, more positively charged particles, which can enhance cellular uptake. However, an excessive positive charge can also lead to increased cytotoxicity. Therefore, empirical determination of the optimal N/P ratio for each specific cell type and siRNA sequence is essential.

Experimental Data Summary

The following tables summarize quantitative data from studies investigating the optimization of Dotap:siRNA charge ratios for gene silencing.

Table 1: Effect of R-Dotap:siRNA Charge Ratio on Gene Silencing Efficiency

Cationic Lipid FormulationCell LinesiRNA TargetsiRNA Concentration (nM)Charge Ratio (+/-)Gene Silencing Efficiency (%)Reference
R-Dotap:Cholesterol (1:1)MCF-7Aromatase503~70[1]
R-Dotap:Cholesterol (1:1)MCF-7Aromatase504~75[1]
R-Dotap:Cholesterol (1:1)MCF-7Aromatase505~80[1]
R-Dotap:Cholesterol (1:1)MCF-7Aromatase103~50[1]
Dotap/DOPE (1:1)A549ACT1005~70 (mRNA silencing)[2]
Dotap/DOPE (1:1)A549ACT10010~70 (mRNA silencing)[2]
Dotap:CholesterolA549-LucLuciferase--48.4 ± 11.1[3]

Table 2: Influence of R-Dotap:siRNA Charge Ratio on Cell Viability

Cationic Lipid FormulationCell LinesiRNA Concentration (nM)Charge Ratio (+/-)Cell Viability (%)Reference
R-Dotap:Cholesterol (1:1)MCF-710, 25, 503No significant difference from control[1]
Dotap/Cholesterol/DOPE (1/0.75/0.5)A5491002.5~90[2][4]
Dotap/Cholesterol/DOPE (1/0.75/0.5)A54910010~30[2][4]
DotapHSCs--≥85[5]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in optimizing the R-Dotap:siRNA charge ratio.

Protocol 1: Formulation of R-Dotap:siRNA Lipoplexes

This protocol describes the preparation of R-Dotap:siRNA complexes at various N/P ratios.

Materials:

  • R-Dotap lipid stock solution (e.g., in chloroform (B151607) or ethanol)

  • Co-lipid (e.g., Cholesterol or DOPE) stock solution (if applicable)

  • siRNA stock solution (e.g., 20 µM in RNase-free water)

  • RNase-free water

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Prepare Lipid Vesicles:

    • If using a co-lipid, mix R-Dotap and the co-lipid at the desired molar ratio in a sterile glass vial.

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film.

    • Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with RNase-free water or a suitable buffer to the desired final lipid concentration.

    • Vortex or sonicate the mixture to form small unilamellar vesicles (SUVs).

  • Calculate N/P Ratio:

    • The N/P ratio is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the siRNA.

    • Calculation:

      • Moles of Nitrogen (N) = Moles of R-Dotap (since there is one primary amine per molecule)

      • Moles of Phosphate (P) = Moles of siRNA × number of phosphate groups per siRNA molecule (typically, number of bases - 1)

      • N/P Ratio = Moles of Nitrogen / Moles of Phosphate

  • Complex Formation:

    • For each desired N/P ratio, perform the following steps in separate sterile tubes.

    • Tube A (siRNA): Dilute the required amount of siRNA stock solution in a specific volume of serum-free medium.

    • Tube B (R-Dotap): Dilute the calculated amount of R-Dotap lipid vesicle solution in the same volume of serum-free medium as in Tube A.

    • Slowly add the diluted R-Dotap solution (Tube B) to the diluted siRNA solution (Tube A) while gently vortexing or pipetting up and down. Do not add siRNA to the lipid solution.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol outlines the procedure for transfecting adherent cells with R-Dotap:siRNA lipoplexes.

Materials:

  • Adherent cells in culture (e.g., MCF-7, A549)

  • Complete cell culture medium (with serum)

  • Prepared R-Dotap:siRNA lipoplexes (from Protocol 1)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in the multi-well plates at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with phosphate-buffered saline (PBS) (optional).

    • Add fresh, pre-warmed complete culture medium to each well.

    • Add the prepared R-Dotap:siRNA lipoplex solution dropwise to each well.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for the desired period (typically 24-72 hours).

Protocol 3: Assessment of Gene Silencing (qPCR)

This protocol describes how to quantify the knockdown of the target gene at the mRNA level using quantitative real-time PCR (qPCR).

Materials:

  • Transfected cells (from Protocol 2)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • At the end of the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene in transfected cells compared to control cells (e.g., untreated or treated with a non-targeting siRNA).

Protocol 4: Evaluation of Cytotoxicity (MTS Assay)

This protocol details the use of the MTS assay to assess the viability of cells after transfection with R-Dotap:siRNA lipoplexes.

Materials:

  • Transfected cells in a 96-well plate (from Protocol 2)

  • MTS reagent

  • Plate reader

Procedure:

  • Assay:

    • At the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.

  • Analysis:

    • Calculate the percentage of cell viability by comparing the absorbance of the treated wells to that of the untreated control wells.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for R-Dotap:siRNA Charge Ratio Optimization

experimental_workflow cluster_prep Lipoplex Preparation cluster_transfection Cell Culture & Transfection cluster_analysis Analysis cluster_result Outcome prep_lipid Prepare R-Dotap Lipid Vesicles calc_ratio Calculate N/P Ratios prep_lipid->calc_ratio form_complex Form R-Dotap:siRNA Complexes calc_ratio->form_complex transfect Transfect Cells with Lipoplexes form_complex->transfect seed_cells Seed Cells seed_cells->transfect incubate Incubate Cells (24-72h) transfect->incubate rna_extraction RNA Extraction incubate->rna_extraction mts_assay MTS Assay for Cytotoxicity incubate->mts_assay qpcr qPCR for Gene Silencing rna_extraction->qpcr optimal_ratio Determine Optimal N/P Ratio qpcr->optimal_ratio mts_assay->optimal_ratio

Caption: Workflow for optimizing R-Dotap:siRNA charge ratio.

siRNA-Mediated Gene Silencing Pathway

gene_silencing_pathway cluster_delivery Cellular Delivery cluster_cytoplasm Cytoplasmic Events cluster_silencing Gene Silencing lipoplex R-Dotap:siRNA Lipoplex endocytosis Endocytosis lipoplex->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape sirna siRNA escape->sirna risc RISC Loading sirna->risc active_risc Active RISC risc->active_risc cleavage mRNA Cleavage active_risc->cleavage mrna Target mRNA mrna->cleavage degradation mRNA Degradation cleavage->degradation no_protein No Protein Translation degradation->no_protein

Caption: The siRNA gene silencing pathway.

References

R-DOTAP Formulations with Helper Lipids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the formulation of lipid nanoparticles (LNPs) using the cationic lipid R-1,2-dioleoyl-3-trimethylammonium-propane (R-DOTAP) in conjunction with the helper lipids 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol. This guide is intended to assist in the development of effective delivery vehicles for nucleic acids, such as siRNA and mRNA, and as adjuvants in vaccine formulations.

Introduction

R-DOTAP is the R-enantiomer of the widely used cationic lipid DOTAP. It has garnered significant interest for its role in enhancing the efficacy of drug and gene delivery systems. When formulated with helper lipids like DOPE and cholesterol, R-DOTAP forms stable LNPs that can efficiently encapsulate and deliver therapeutic payloads into cells. DOPE, a fusogenic lipid, facilitates the endosomal escape of the cargo into the cytoplasm, a critical step for the activity of nucleic acid-based therapeutics. Cholesterol is incorporated to enhance the stability of the lipid bilayer, particularly in biological fluids, which is crucial for in vivo applications.[1][2] The specific ratio of these lipid components is a critical parameter that influences the physicochemical properties and biological activity of the resulting nanoparticles.

Data Presentation: Physicochemical and Efficacy Data of R-DOTAP and DOTAP Formulations

The following tables summarize quantitative data from various studies on R-DOTAP and DOTAP-based lipid nanoparticle formulations. These tables are designed for easy comparison of the impact of lipid composition on key nanoparticle characteristics.

Table 1: Physicochemical Properties of DOTAP-based Formulations with Helper Lipids

Cationic LipidHelper Lipid(s)Molar Ratio (DOTAP:Helper(s))Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
Racemic DOTAPCholesterol1:1~163~0.1-[3]
Racemic DOTAPDOPE1:1~163~0.1-[3]
Racemic DOTAPDOPE, Cholesterol1:1:2.1~190--[3]
Racemic DOTAPDOPE, Cholesterol50:25:25 (weight ratio)~150-~+30[4]
Racemic DOTAPCholesterol1:3---[5]
Racemic DOTAPDOPE3:1 (weight ratio)---[6]
Racemic DOTAPDOPE1:1 (weight ratio)---[6]
Racemic DOTAPCholesterol, DOPE1:0.75:0.5177.2 ± 5.10.10 ± 0.03+56.2 ± 5.2[7]
Racemic DOTAPCholesterol, DOPE1:0.5:0.5181.4 ± 11.40.13 ± 0.07+53.9 ± 4.7[7]
Racemic DOTAPDOPE1:1167.2 ± 4.20.07 ± 0.04+56.7 ± 4.3[7]

Table 2: Comparison of R-DOTAP, S-DOTAP, and Racemic DOTAP Formulations

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)ApplicationKey FindingReference(s)
(R)-DOTAP/E7 peptide126.8 ± 5.154.3 ± 4.031.3 ± 16.6Cancer Vaccine(R)-DOTAP is the more effective enantiomer for stimulating an anti-tumor response.[4]
(S)-DOTAP/E7 peptide125.6 ± 7.855.8 ± 1.932.1 ± 8.9Cancer VaccineShowed a partial anti-tumor response compared to (R)-DOTAP.[4]
(R)-DOTAP:Cholesterol (1:1)---siRNA DeliveryMore effective for siRNA delivery at lower concentrations compared to S- and racemic DOTAP.[5]
(S)-DOTAP:Cholesterol (1:1)---siRNA DeliveryLess effective for siRNA delivery compared to R-DOTAP.[5]
Racemic DOTAP:Cholesterol (1:1)---siRNA DeliveryLess effective for siRNA delivery at lower concentrations compared to R-DOTAP.[5]

Table 3: Transfection Efficiency of Various DOTAP-based Formulations

Formulation (Molar/Weight Ratio)CargoCell Line(s)Transfection EfficiencyKey FindingReference(s)
DOTAP:DOPE:Cholesterol (50:25:25 w/w)pDNA (pGL3-N2)HeLa, A549, SPC-A1High, comparable to Lipofectamine® 2000This ratio showed the highest transfection efficiency among those tested.[4]
DOTAP:Cholesterol (1:3)mRNA (GFP)Not specified49.4 ± 2.12%This non-PEGylated formulation showed the highest mRNA transfection efficiency.[5]
DOTAP:DOPE vs. DOTAP:CholesterolmRNAMurine bone marrow-derived dendritic cellsDOTAP:Cholesterol was superior, especially in the presence of serum.Cholesterol enhances stability and performance in serum-containing environments.[2]
DOTAP:DOPE (various ratios)pDNAHuh7, AGS, COS7, A549Optimal ratio is cell-line dependent.Lipid composition and cell type are major determinants of transfection efficiency.[6]
DOTAP:Cholesterol:DOPE (1:0.75:0.5)siRNAA549~80% mRNA silencing with 50% DOPEHigh DOPE content enhances endosomal escape and silencing efficiency.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of R-DOTAP-based lipid nanoparticles.

Protocol 1: Preparation of R-DOTAP/DOPE/Cholesterol LNPs by Thin-Film Hydration

This protocol describes the preparation of LNPs using the widely adopted thin-film hydration method, followed by extrusion for size homogenization.[2][8][9]

Materials:

  • R-DOTAP (or racemic DOTAP)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., sterile, RNase-free water, PBS, or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution:

    • In a clean round-bottom flask, dissolve the desired amounts of R-DOTAP, DOPE, and cholesterol in chloroform or a chloroform:methanol mixture. The choice of molar ratio will depend on the specific application (refer to the data tables for guidance). A common starting point is a 1:1:1 molar ratio.

    • Gently swirl the flask to ensure complete dissolution of the lipids, resulting in a clear solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 40-65°C).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Once the film appears dry, continue to apply the vacuum for at least 2 hours (or overnight) to remove any residual solvent.[2]

  • Hydration:

    • Pre-heat the hydration buffer to the same temperature as the water bath used for film formation.

    • Add the pre-heated hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Gently agitate or vortex the flask to hydrate (B1144303) the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). Allow the hydration to proceed for about 30-60 minutes.

  • Sizing by Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of unilamellar vesicles (LUVs).

    • The resulting LNP suspension can be stored at 4°C for short-term use. For long-term storage, stability studies are recommended. Liposomes should not be frozen as ice crystal formation can disrupt the lipid membrane.[10]

Protocol 2: Encapsulation of siRNA into R-DOTAP/DOPE/Cholesterol LNPs

This protocol describes the complexation of siRNA with pre-formed cationic LNPs.

Materials:

  • Pre-formed R-DOTAP/DOPE/Cholesterol LNPs (from Protocol 1)

  • siRNA stock solution in RNase-free buffer

  • Serum-free cell culture medium or buffer (e.g., Opti-MEM)

Procedure:

  • Dilution of Components:

    • In separate sterile, RNase-free tubes, dilute the required amount of siRNA and LNPs in serum-free medium. The final volume of each should be half of the total final volume of the lipoplex solution.

    • The amount of LNPs to be used is typically determined by the desired N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid). This ratio needs to be optimized for each cell type and application.

  • Complexation:

    • Add the diluted siRNA solution to the diluted LNP suspension. It is important to add the siRNA to the liposomes and not the other way around to avoid precipitation.

    • Mix gently by pipetting up and down. Avoid vigorous vortexing which can damage the complexes.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[7]

  • Application to Cells:

    • The freshly prepared lipoplexes can now be added to cells in culture. It is recommended to add the lipoplexes to cells in serum-free or low-serum medium, as serum proteins can interfere with transfection. The medium can be replaced with complete medium after a few hours of incubation.

Protocol 3: Characterization of R-DOTAP LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., the hydration buffer). Analyze the sample using a DLS instrument to obtain the average particle size (Z-average) and PDI. The PDI value indicates the homogeneity of the particle size distribution, with values below 0.2 generally considered acceptable.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl). Analyze the sample using a zeta potential analyzer. The zeta potential provides information about the surface charge of the nanoparticles, which is crucial for their interaction with nucleic acids and cell membranes.

3. Morphological Characterization:

  • Technique: Transmission Electron Microscopy (TEM) or Cryo-Transmission Electron Microscopy (Cryo-TEM).

  • Procedure: Prepare the LNP sample on a TEM grid (with negative staining for conventional TEM or vitrification for cryo-TEM). Image the sample using a TEM to visualize the morphology and size distribution of the nanoparticles.

4. Encapsulation Efficiency:

  • Technique: RiboGreen assay or a similar fluorescence-based assay.

  • Procedure:

    • Measure the total amount of siRNA in the lipoplex formulation by disrupting the LNPs with a detergent (e.g., Triton X-100) and then measuring the fluorescence of the RiboGreen reagent bound to the released siRNA.

    • Measure the amount of unencapsulated siRNA by separating the LNPs from the surrounding medium (e.g., using a spin column) and quantifying the siRNA in the filtrate.

    • Calculate the encapsulation efficiency as: Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

Visualizations: Experimental Workflow and Cellular Uptake Pathway

Experimental Workflow for LNP Preparation and Characterization

LNP_Workflow Experimental Workflow for R-DOTAP LNP Formulation and Characterization A 1. Lipid Dissolution (R-DOTAP, DOPE, Cholesterol in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Sizing (Extrusion/Sonication) C->D E Pre-formed LNPs D->E G Complexation (Incubation) E->G F siRNA/mRNA F->G H Particle Size & PDI (DLS) G->H I Zeta Potential G->I J Morphology (TEM/Cryo-TEM) G->J K Encapsulation Efficiency (RiboGreen Assay) G->K

Caption: Workflow for R-DOTAP LNP formulation and characterization.

Cellular Uptake and Endosomal Escape Pathway of R-DOTAP LNPs

Cellular_Uptake Cellular Uptake and Endosomal Escape of R-DOTAP LNPs cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis cluster_trafficking Intracellular Trafficking LNP R-DOTAP/DOPE/Cholesterol LNP-siRNA Complex CME Clathrin-mediated Endocytosis LNP->CME Primary Pathway Caveolae Caveolae-mediated Endocytosis LNP->Caveolae Alternative Pathway PM Plasma Membrane EE Early Endosome (pH ~6.0-6.5) CME->EE Caveolae->EE LE Late Endosome (pH ~5.0-5.5) EE->LE Maturation Cytoplasm Cytoplasm EE->Cytoplasm Endosomal Escape (DOPE-mediated membrane fusion) Lysosome Lysosome (pH ~4.5) Degradation LE->Lysosome LE->Cytoplasm Endosomal Escape RISC RISC Complex Cytoplasm->RISC siRNA release Silencing mRNA Silencing RISC->Silencing

Caption: Cellular uptake and endosomal escape of R-DOTAP LNPs.

Conclusion

The formulation of R-DOTAP with the helper lipids DOPE and cholesterol offers a versatile and potent platform for the delivery of nucleic acids and for vaccine adjuvantation. The R-enantiomer of DOTAP has shown particular promise in enhancing the efficacy of siRNA delivery and eliciting robust immune responses. The optimization of the molar ratio of the lipid components is paramount to achieving the desired physicochemical properties and biological activity. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop and characterize R-DOTAP-based lipid nanoparticles for their specific therapeutic or prophylactic applications. Further optimization may be required depending on the specific cargo, target cell type, and intended in vitro or in vivo application.

References

R-Dotap Transfection Protocol for Primary Cells: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids into primary cells is a cornerstone of cellular research and the development of novel therapeutics. Unlike immortalized cell lines, primary cells, which are isolated directly from living tissue, offer a more physiologically relevant model for studying cellular processes and disease. However, these cells are notoriously difficult to transfect using traditional methods, often exhibiting low transfection efficiencies and high cytotoxicity. R-Dotap, a cationic lipid-based transfection reagent, presents a promising solution for overcoming these challenges. This application note provides a detailed protocol for the transfection of primary cells using R-Dotap, along with data on its performance and a schematic of its mechanism of action.

R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane) is a liposomal transfection reagent that forms complexes with negatively charged nucleic acids, such as plasmid DNA and siRNA. The cationic nature of these complexes facilitates their interaction with the anionic cell membrane, leading to cellular uptake. The "R" enantiomer of Dotap has been noted for its particular efficacy in certain applications, including the stimulation of immune responses.[1] While much of the research on R-Dotap has focused on its role as a vaccine adjuvant, its properties as a transfection reagent make it a valuable tool for gene delivery in a broader range of primary cell types.

Mechanism of Action

The primary mechanism of R-Dotap-mediated transfection involves the formation of a cationic lipoplex with the nucleic acid cargo. This complex interacts with the negatively charged cell surface and is subsequently internalized, most commonly through endocytosis. Once inside the cell, the lipoplex must escape the endosomal pathway to release the nucleic acid into the cytoplasm. The cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the cargo. In the context of immune cells like dendritic cells, R-Dotap has been shown to induce Type I interferon responses through the activation of Toll-like receptors (TLRs) 7 and 9 within the endosome.[1] However, for general transfection in other primary cell types, the primary pathway is considered to be endosomal escape.

Experimental Protocols

This section provides a general protocol for the transfection of primary cells using R-Dotap. It is crucial to note that primary cells are sensitive, and optimization of the protocol for each specific cell type is essential for achieving high transfection efficiency and cell viability.

Materials:

  • R-Dotap Transfection Reagent

  • Nucleic acid (plasmid DNA or siRNA) of high purity

  • Serum-free culture medium (e.g., Opti-MEM®)

  • Complete culture medium appropriate for the primary cell type

  • Primary cells in culture

  • Sterile microcentrifuge tubes or plates for complex formation

Protocol for Transfection in a 6-Well Plate:

  • Cell Seeding: The day before transfection, seed the primary cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection. This is a critical parameter that needs to be optimized for each cell type.

  • Preparation of Nucleic Acid Solution: In a sterile tube, dilute 2.5 µg of plasmid DNA or siRNA into 250 µL of serum-free medium. Mix gently by pipetting.

  • Preparation of R-Dotap Solution: In a separate sterile tube, dilute 5-10 µL of R-Dotap reagent into 250 µL of serum-free medium. The optimal ratio of R-Dotap to nucleic acid should be determined empirically, starting with a 2:1 to 4:1 (µL:µg) ratio. Mix gently.

  • Formation of R-Dotap/Nucleic Acid Complexes: Add the diluted nucleic acid solution to the diluted R-Dotap solution. Mix gently by pipetting up and down and incubate at room temperature for 15-20 minutes to allow for complex formation. Do not vortex.

  • Transfection:

    • Gently wash the cells with serum-free medium.

    • Add the 500 µL of the R-Dotap/nucleic acid complex mixture dropwise to the cells.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator. The incubation time is another critical parameter to optimize.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Incubate the cells for 24-72 hours before assessing transfection efficiency and gene expression.

Optimization Parameters

To achieve the best results with primary cells, the following parameters should be systematically optimized:

  • Cell Density: The confluency of the cells at the time of transfection significantly impacts efficiency.

  • R-Dotap to Nucleic Acid Ratio: This ratio is critical for efficient complex formation and cellular uptake. A titration experiment is highly recommended.

  • Concentration of Complexes: The final concentration of the R-Dotap/nucleic acid complexes in the well should be optimized to maximize transfection while minimizing cytotoxicity.

  • Incubation Time: The duration of exposure of the cells to the transfection complexes can be varied to improve outcomes.

  • Presence of Serum: While complex formation should occur in a serum-free medium, the transfection itself can sometimes be performed in the presence of serum, depending on the cell type. However, for many primary cells, a serum-free transfection step is preferable.

Data Presentation

The following table summarizes representative data for Dotap-based transfection in different primary cell types. It is important to note that specific data for R-Dotap in a wide range of non-immune primary cells is limited, and the following values should be considered as a general guideline.

Primary Cell TypeNucleic AcidTransfection Efficiency (%)Viability (%)Reference
Rat Primary Hippocampal NeuronspCMV-eGFP~1.55~88.35[2]
Human Umbilical Vein Endothelial Cells (HUVEC)pEGFPVariable (requires optimization)Variable (requires optimization)[3][4]
Primary Mononuclear PhagocytesmRNAHigh (with optimized lipid nanoparticles)High (with optimized lipid nanoparticles)[5][6][7][8]

Visualizations

Experimental Workflow for R-Dotap Transfection

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_post Post-Transfection cell_seeding 1. Seed Primary Cells dna_prep 2. Dilute Nucleic Acid rdotap_prep 3. Dilute R-Dotap mix 4. Mix and Incubate (15-20 min) rdotap_prep->mix add_complex 5. Add Complexes to Cells mix->add_complex incubate 6. Incubate (4-6 hours) add_complex->incubate change_medium 7. Replace with Fresh Medium incubate->change_medium analyze 8. Analyze (24-72 hours) change_medium->analyze

Caption: A step-by-step workflow for primary cell transfection using R-Dotap.

Proposed Mechanism of R-Dotap Mediated Transfection

G cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome rdotap_na R-Dotap/Nucleic Acid Complex (Lipoplex) endosome_lipoplex Internalized Lipoplex rdotap_na->endosome_lipoplex Endocytosis released_na Released Nucleic Acid translation Translation (Protein Expression) or RNAi Machinery released_na->translation endosome_lipoplex->released_na Endosomal Escape

Caption: Cellular uptake and intracellular fate of R-Dotap/nucleic acid complexes.

Conclusion

R-Dotap is a potent and versatile tool for the transfection of primary cells. While challenges remain in transfecting these sensitive cell types, a systematic optimization of the protocol can lead to high transfection efficiencies with maintained cell viability. The provided protocol and guidelines serve as a starting point for researchers to develop cell-specific transfection procedures, enabling a wide range of applications from basic research to the development of cell-based therapies.

References

Application Notes and Protocols for Preparing R-DOTAP Nanoparticles for Vaccine Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-DOTAP (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer) is a cationic lipid that has demonstrated significant promise as a vaccine adjuvant. Its ability to self-assemble into nanoparticles allows for efficient delivery of antigens and potent stimulation of the immune system. These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and use of R-DOTAP nanoparticles in vaccine formulations. R-DOTAP-based adjuvants have been shown to induce robust cellular and antibody-mediated immune responses, making them a valuable tool for the development of next-generation prophylactic and therapeutic vaccines.[1][2][3] The mechanism of action involves the activation of endosomal Toll-like receptors (TLRs), leading to a Type I interferon (IFN) response that promotes both CD4+ and CD8+ T cell immunity.[1][4]

Data Presentation

Physicochemical Characteristics of R-DOTAP Nanoparticle Formulations

The following table summarizes the typical physicochemical properties of R-DOTAP nanoparticles, both alone and formulated with protein antigens. The data demonstrates that the addition of protein antigens can lead to a slight increase in particle size and a reduction in the net positive surface charge, which is indicative of antigen association with the nanoparticles.[5]

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
R-DOTAP Nanoparticles~150< 0.2+ (Positive)
R-DOTAP + COBRA-Y2Not significantly alteredNot significantly alteredSlightly reduced positive charge
R-DOTAP + COBRA-NG2Not significantly alteredNot significantly alteredSlightly reduced positive charge
R-DOTAP + Bivalent (Y2+NG2)Not significantly alteredNot significantly alteredSlightly reduced positive charge

Table adapted from supplementary data in a study by Singh et al., demonstrating the physical characteristics of R-DOTAP formulations.[5]

In-Vivo Immunogenicity: R-DOTAP vs. Conventional Adjuvants

This table presents a summary of comparative immunogenicity data from preclinical mouse models, highlighting the superior performance of R-DOTAP in eliciting T cell responses compared to a conventional squalene-based adjuvant (AddaVax).

Adjuvant SystemAntigenAssayResult (Cytokine-Producing CD4+ T cells per million)
R-DOTAPInfluenza B HAIL-2 ELISpot~2000-3000
R-DOTAPInfluenza B HAIFN-γ ELISpot~1500
AddaVax + CpGInfluenza B HAIL-2 ELISpotSignificantly lower than R-DOTAP
AddaVax + CpGInfluenza B HAIFN-γ ELISpotSignificantly lower than R-DOTAP

Data summarized from a study by Hutter et al., showcasing the enhanced CD4+ T cell response with R-DOTAP.[1]

Experimental Protocols

Protocol 1: Preparation of R-DOTAP Nanoparticle-Adjuvanted Vaccine

This protocol describes the formulation of a vaccine by combining a protein antigen with pre-formed R-DOTAP nanoparticles.

Materials:

  • cGMP grade R-DOTAP liposomal nanoparticle suspension

  • Protein antigen of interest, dissolved in Phosphate Buffered Saline (PBS)

  • 280 mM Sucrose (B13894) solution, sterile

  • Sterile, pyrogen-free laboratory consumables

Procedure:

  • Antigen Preparation: Dilute the concentrated protein antigen solution to the desired concentration using the 280 mM sucrose solution.

  • Temperature Equilibration: Bring both the R-DOTAP nanoparticle suspension and the diluted antigen solution to ambient temperature.

  • Vaccine Formulation: In a sterile tube, mix the diluted protein antigen with the R-DOTAP nanoparticle suspension at a 1:1 volume ratio.

  • Homogenization: Gently mix the components by pipetting up and down to form a uniform suspension. Avoid vigorous vortexing to prevent nanoparticle aggregation.

  • Incubation (Optional): While not always specified, a brief incubation at room temperature (e.g., 30 minutes) may facilitate antigen association with the nanoparticles.

  • Final Product: The resulting mixture is the final vaccine formulation, ready for administration. For preclinical studies in mice, a typical dose volume is 100 µL.[6]

Protocol 2: Characterization of R-DOTAP Vaccine Formulations

This protocol outlines the key characterization steps to ensure the quality and consistency of the prepared R-DOTAP vaccine.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:

  • Instrumentation: A dynamic light scattering (DLS) instrument, such as a Malvern Zetasizer Nano, is used for these measurements.[4]

  • Sample Preparation: Dilute a small aliquot of the R-DOTAP vaccine formulation in an appropriate buffer (e.g., the 280 mM sucrose solution or deionized water) to a suitable concentration for DLS analysis.

  • Measurement:

    • Equilibrate the instrument to 23°C.[4]

    • Perform the DLS measurement to determine the Z-average particle size and PDI according to the instrument's standard operating procedures.

    • For zeta potential, use appropriate folded capillary cells and perform the measurement based on electrophoretic light scattering.

  • Data Analysis: Analyze the data using the instrument's software. A low PDI value (<0.3) indicates a monodisperse population of nanoparticles.

2. Quantification of Protein-Nanoparticle Association (via DLS Titration):

  • Principle: This method, adapted from general protein-nanoparticle interaction studies, uses the change in nanoparticle size upon protein binding to estimate the dissociation constant (KD).

  • Procedure:

    • Prepare a series of samples with a fixed concentration of R-DOTAP nanoparticles and varying concentrations of the protein antigen.

    • Measure the average particle size of each sample using DLS.

    • Plot the change in particle size as a function of the protein concentration.

    • Fit the resulting binding curve to a suitable model (e.g., Langmuir-Hill) to determine the KD, which provides an indication of the binding affinity between the antigen and the nanoparticles.

Protocol 3: In-Vivo Immunization and T Cell Response Analysis

This protocol provides a general workflow for preclinical evaluation of the R-DOTAP-adjuvanted vaccine in a mouse model.

1. Animal Immunization:

  • Animal Model: C57BL/6 mice are commonly used for these studies.[6]

  • Vaccination: Administer 100 µL of the prepared vaccine formulation per mouse. Common routes of administration include subcutaneous injection in the rear footpads or intramuscular injection in the thigh.[6]

  • Dosing Schedule: A prime-boost strategy is often employed, with immunizations on day 0 and day 21, for example.[7]

2. Analysis of T Cell Responses (ELISpot Assay):

  • Tissue Harvesting: At a defined time point post-vaccination (e.g., 10-11 days after the final immunization), harvest spleens and/or draining lymph nodes.[6]

  • Cell Isolation: Prepare single-cell suspensions from the harvested tissues. CD4+ or CD8+ T cells can be isolated using magnetic bead-based separation kits.

  • ELISpot Assay:

    • Use commercially available ELISpot kits for the detection of IFN-γ or IL-2.

    • Plate the isolated T cells with antigen-presenting cells (APCs) and the specific peptide epitopes from the vaccine antigen.

    • Incubate for 18-20 hours at 37°C.[6]

    • Develop the plates according to the manufacturer's instructions to visualize and count the spots, where each spot represents a cytokine-producing T cell.

Visualizations

Signaling Pathway of R-DOTAP Adjuvant Activity

R_DOTAP_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell Activation RDOTAP R-DOTAP Nanoparticle Endosome Endosome RDOTAP->Endosome Endocytosis TLR79 TLR7 / TLR9 MyD88 MyD88 TLR79->MyD88 Type1_IFN Type I IFN Production MyD88->Type1_IFN CD8_TCell CD8+ T Cell Type1_IFN->CD8_TCell Enhances Response MHC_I MHC Class I MHC_I->CD8_TCell Activation MHC_II MHC Class II CD4_TCell CD4+ T Cell MHC_II->CD4_TCell Activation Antigen_Uptake Antigen Uptake & Processing Antigen_Uptake->MHC_I Cross-presentation Antigen_Uptake->MHC_II

Caption: R-DOTAP signaling pathway in an antigen-presenting cell.

Experimental Workflow for R-DOTAP Vaccine Development

Vaccine_Workflow cluster_Formulation Vaccine Formulation & Characterization cluster_InVivo In-Vivo Evaluation cluster_Data Data Analysis Antigen_Prep 1. Antigen Preparation (Dilution in Sucrose Buffer) Mixing 3. Mixing (1:1 Ratio) (Antigen + R-DOTAP) Antigen_Prep->Mixing RDOTAP_Prep 2. R-DOTAP Nanoparticles (Temperature Equilibration) RDOTAP_Prep->Mixing Characterization 4. Physicochemical Characterization (DLS: Size, PDI, Zeta Potential) Mixing->Characterization Immunization 5. Animal Immunization (e.g., C57BL/6 Mice) Characterization->Immunization Sample_Collection 6. Sample Collection (Spleen, Lymph Nodes, Serum) Immunization->Sample_Collection Immune_Analysis 7. Immunological Analysis (ELISpot, ELISA, Flow Cytometry) Sample_Collection->Immune_Analysis Data_Analysis 8. Data Interpretation (Efficacy & Immune Response Profile) Immune_Analysis->Data_Analysis

Caption: Experimental workflow for R-DOTAP adjuvanted vaccine development.

References

Application Notes and Protocols for In Vivo Administration of R-DOTAP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration routes for R-DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) formulations. Detailed protocols for preparation, administration, and analysis are included to guide researchers in utilizing these cationic lipid nanoparticles for various in vivo applications, including vaccine development and gene therapy.

Introduction to R-DOTAP Formulations

R-DOTAP is a cationic lipid that is a key component of liposomal and nanoparticle formulations for the in vivo delivery of therapeutic agents such as antigens, peptides, and nucleic acids.[1] The R-enantiomer of DOTAP has been shown to be the more immunologically active component, stimulating potent anti-tumor and antiviral immune responses.[1] Its cationic nature facilitates efficient interaction with negatively charged cell membranes, promoting cellular uptake.[2] R-DOTAP-based formulations have been demonstrated to be effective when administered through various routes, each offering distinct advantages in terms of biodistribution and therapeutic outcomes.

Physicochemical Characterization of R-DOTAP Formulations

Proper characterization of R-DOTAP formulations is crucial for ensuring reproducibility and in vivo efficacy. Key parameters to assess include particle size, polydispersity index (PDI), and zeta potential.

Table 1: Exemplary Physicochemical Properties of DOTAP-based Formulations

Formulation Component(s)Method of PreparationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
(R)-DOTAP/E7 peptideNot specified126.8 ± 5.1Not specified54.3 ± 4.0[1]
(S)-DOTAP/E7 peptideNot specified125.6 ± 7.8Not specified55.8 ± 1.9[1]
DOTAP:Cholesterol (2:1 M ratio)Thin-Film Hydration415.1 ± 410.477 ± 0.02-21.6 ± 1.4[3]
Pterostilbene-loaded DOTAP:CholesterolThin-Film Hydration435.6 ± 500.506 ± 0.07-16.4 ± 0.5[3]

In Vivo Administration Routes: A Comparative Overview

The choice of administration route significantly impacts the biodistribution, efficacy, and safety of R-DOTAP formulations. The following sections detail common in vivo administration routes, supported by available quantitative data.

Intravenous (IV) Administration

Intravenous injection allows for rapid and systemic distribution of R-DOTAP formulations. This route is often employed for targeting tissues with high blood perfusion, such as the lungs, liver, and spleen.

Table 2: Biodistribution of DOTAP-based Formulations Following Intravenous Administration in Mice

FormulationTime Post-InjectionOrgan% Injected Dose / gram Tissue (mean ± SD)Reference
3H-CHE labeled DOTAP/chol lipoplex24 hoursLung~100 pg luc/g protein[4]
3H-CHE labeled DOTAP/chol lipoplex24 hoursHeart~10 pg luc/g protein[4]
3H-CHE labeled DOTAP/chol lipoplex24 hoursSpleen~10 pg luc/g protein[4]
3H-CHE labeled DOTAP/chol lipoplex24 hoursLiver~10 pg luc/g protein[4]
Cy5.5-siRNA with DOTAP/Chol liposomes1 hourLungHigh accumulation (qualitative)[5]

Table 3: Toxicity of DOTAP Formulations Following Intravenous Administration in Mice

FormulationDosing RegimenObservationMortality RateReference
Cationic DOTAP:CHOL LUVs10 doses over 3 weeks-45%[6]
LPD (DOTAP liposomes, protamine, DNA)Single doseIncreasing DNA to 100 µ g/mouse resulted in toxicity and death.Not specified[7]
Subcutaneous (SC) Administration

Subcutaneous injection is commonly used for vaccine delivery as it allows for sustained release of the formulation and efficient targeting of draining lymph nodes, where immune responses are initiated.

Table 4: Biodistribution of Liposomal Formulations Following Subcutaneous Administration in Mice

FormulationTime Post-InjectionTissue/Fluid% Injected Dose (mean ± SD)Reference
Small (80-90 nm) PEGylated liposomes12-24 hoursBloodUp to 30%[8]
Small (80-90 nm) conventional liposomes12-24 hoursBlood~7.5%[8]
Intramuscular (IM) Administration

Intramuscular injection is another standard route for vaccination, creating a depot at the injection site for gradual release and uptake by antigen-presenting cells.[9]

Intranasal (IN) Administration

Intranasal delivery offers a non-invasive approach for targeting the respiratory tract and the brain, bypassing the blood-brain barrier.[10][11] It is particularly relevant for vaccines against respiratory pathogens.

Experimental Protocols

Protocol 1: Preparation of R-DOTAP Liposomes by Thin-Film Hydration

This protocol describes a widely used method for preparing cationic liposomes.

Materials:

  • R-DOTAP chloride

  • Helper lipid (e.g., cholesterol or DOPE)

  • Organic solvent (e.g., chloroform)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Aqueous buffer (e.g., sterile nuclease-free water, HEPES-buffered saline (HBS))

  • Extruder and polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation: a. Dissolve R-DOTAP and a helper lipid (e.g., a 1:1 molar ratio of R-DOTAP:cholesterol) in chloroform (B151607) in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. This should be done at a temperature above the lipid's transition temperature to form a thin, uniform lipid film. c. For complete removal of residual solvent, dry the lipid film under a high vacuum for at least 1-2 hours.[12]

  • Hydration: a. Hydrate the lipid film with a pre-warmed aqueous buffer.[12] b. Agitate the flask by vortexing or gentle shaking to fully suspend the lipid film, which will form a milky suspension of multilamellar vesicles (MLVs).[12]

  • Sizing (Optional but Recommended): a. To achieve unilamellar vesicles with a defined size, the MLV suspension can be extruded.[12] b. Pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times using an extruder.

Protocol 2: In Vivo Administration in Mice

General Considerations:

  • All animal experiments must be conducted in accordance with institutional guidelines and approved animal care and use protocols.

  • Use sterile techniques and materials for all injections.

  • The volume of injection should be appropriate for the size of the animal and the administration route.

4.2.1. Intravenous (IV) Injection (Tail Vein):

  • Dilute the R-DOTAP formulation in sterile saline to the desired concentration. A final volume of 50-100 µL is common for mice.[4][13]

  • Load the solution into a syringe with an appropriate needle size (e.g., 27 G).[13]

  • Warm the mouse's tail to dilate the lateral tail veins.

  • Inject the formulation slowly into one of the lateral tail veins.

4.2.2. Subcutaneous (SC) Injection:

  • Prepare the R-DOTAP formulation in a suitable buffer (e.g., PBS or 280 mM sucrose).[2]

  • A typical injection volume for mice is 100 µL, which can be delivered as a single injection or split into two sites (e.g., 50 µL in each rear footpad).[2]

  • Lift the loose skin on the back of the neck or flank to form a tent.

  • Insert the needle at the base of the tent and inject the formulation.

4.2.3. Intramuscular (IM) Injection:

  • Prepare the R-DOTAP vaccine formulation as described for SC injection.

  • A common injection volume for mice is 50 µL into the thigh muscle of the hind limb.[14]

  • Anesthetize the mouse as required by the protocol.

  • Insert the needle into the quadriceps muscle and inject the formulation.

4.2.4. Intranasal (IN) Administration:

  • Anesthetize the mouse lightly.

  • Hold the mouse in a supine position.

  • Carefully pipette a small volume (e.g., 10-20 µL) of the R-DOTAP formulation into one nostril, allowing the mouse to inhale the droplets.

  • Alternate between nostrils until the full dose is administered.

Protocol 3: Assessment of In Vivo Efficacy and Biodistribution

4.3.1. Biodistribution Analysis:

  • At predetermined time points after administration, euthanize the mice.

  • Perfuse the circulatory system with saline to remove blood from the organs.

  • Carefully dissect the organs of interest (e.g., lung, liver, spleen, kidney, heart, tumor).

  • Homogenize the tissues.

  • If using a fluorescently or radioactively labeled formulation, quantify the signal in the tissue homogenates using an appropriate reader.[4]

4.3.2. Assessment of Immune Response (for vaccine formulations):

  • Harvest spleens and/or lymph nodes from immunized mice.

  • Prepare single-cell suspensions.

  • Re-stimulate the cells in vitro with the specific antigen.

  • Analyze the production of cytokines (e.g., IFN-γ, IL-4) by ELISpot or intracellular cytokine staining followed by flow cytometry.[14]

Visualizing Key Processes

R-DOTAP Signaling Pathway

R-DOTAP formulations are recognized by antigen-presenting cells (APCs), such as dendritic cells. The cationic lipid facilitates the uptake of the formulation and its cargo. R-DOTAP is known to stimulate endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9, leading to the activation of downstream signaling pathways that result in the production of type I interferons (IFN) and other pro-inflammatory cytokines.[2][15] This activation is crucial for the adjuvant effect of R-DOTAP, promoting a robust adaptive immune response.

R_DOTAP_Signaling_Pathway cluster_APC RDOTAP R-DOTAP Formulation APC Antigen Presenting Cell (APC) RDOTAP->APC Uptake Endosome Endosome TLR7 TLR7 Endosome->TLR7 TLR9 TLR9 Endosome->TLR9 MyD88 MyD88 TLR7->MyD88 TLR9->MyD88 IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB Type_I_IFN Type I Interferon (IFN-α/β) Production IRF7->Type_I_IFN Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Immune_Response Adaptive Immune Response Type_I_IFN->Immune_Response Cytokines->Immune_Response

Caption: R-DOTAP signaling pathway in an antigen-presenting cell.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo studies with R-DOTAP formulations, from preparation to data analysis.

In_Vivo_Workflow Formulation 1. R-DOTAP Formulation Preparation & Characterization Animal_Model 2. Animal Model Preparation (e.g., tumor implantation) Formulation->Animal_Model Administration 3. In Vivo Administration (IV, SC, IM, or IN) Animal_Model->Administration Monitoring 4. In-life Monitoring (e.g., body weight, tumor size) Administration->Monitoring Harvest 5. Tissue/Organ Harvesting Monitoring->Harvest Biodistribution 6a. Biodistribution Analysis Harvest->Biodistribution Immune_Analysis 6b. Immunological Analysis Harvest->Immune_Analysis Toxicity_Analysis 6c. Toxicity Assessment Harvest->Toxicity_Analysis Data_Analysis 7. Data Analysis & Interpretation Biodistribution->Data_Analysis Immune_Analysis->Data_Analysis Toxicity_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for R-Dotap-Mediated mRNA Delivery in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-Dotap, the R-enantiomer of the cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), is a highly efficient reagent for the delivery of messenger RNA (mRNA) into eukaryotic cells in vitro. Its chiral structure has been shown to influence transfection efficiency, with the R-enantiomer demonstrating superior performance compared to the racemic mixture or the S-enantiomer for siRNA delivery, a finding that is suggestive of its potential for enhanced mRNA delivery as well.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in successfully utilizing R-Dotap for their in vitro mRNA transfection needs.

R-Dotap forms liposomes that can encapsulate and condense negatively charged mRNA molecules, creating lipoplexes. These positively charged complexes interact with the negatively charged cell membrane, facilitating cellular uptake. While the precise mechanisms are still under investigation, evidence suggests that R-Dotap lipoplexes are internalized primarily through lipid raft/caveolae-mediated endocytosis, which can lead to more efficient endosomal escape and subsequent translation of the mRNA in the cytoplasm.[1][2]

In addition to its role as a delivery vehicle, R-Dotap has been shown to possess immunostimulatory properties, particularly in the context of in vivo applications, through the activation of Toll-like receptor (TLR) signaling pathways (TLR7 and TLR9) and the induction of type I interferons.[3][4][5] While these effects are most pronounced in immune cells, researchers should be aware of the potential for innate immune pathway activation in other cell types in vitro, depending on the specific cell line and its expression of pattern recognition receptors.

Data Presentation

The following tables summarize quantitative data on transfection efficiency and cell viability using DOTAP-based formulations for mRNA delivery in various cell lines. While much of the available detailed quantitative data has been generated with racemic DOTAP, the superior performance of R-Dotap in siRNA delivery suggests these values can be considered a baseline, with the potential for improved outcomes when using the pure R-enantiomer.[1][2]

Table 1: Transfection Efficiency of DOTAP-based Formulations for mRNA Delivery

Cell LineFormulationmRNA CargoTransfection EfficiencyReference
SK-OV-3DOTAP/Cholesterol (1:3 molar ratio)GFP-expressing mRNA~49.4% GFP positive cells[6]
HEK293TDOTAP/DOPE/CholesterolEGFP-encoding mRNAHigh[7][8]
DC2.4DOTAP/DOPE/CholesterolEGFP-encoding mRNAHigh[7][8]
HeLaDOTAP/DOPE/CholesterolLuciferase mRNAHigh (comparable to Lipofectamine® 2000)
A549DOTAP/DOPE/CholesterolLuciferase mRNAHigh (comparable to Lipofectamine® 2000)
Caco-2DOTAP-based LNPsLuciferase mRNAHigh[9]

Table 2: Cell Viability Following Transfection with DOTAP-based Formulations

Cell LineFormulationConcentrationCell ViabilityReference
SK-OV-3DOTAP/Cholesterol (varying ratios)31.25 - 125 µMDose-dependent decrease with higher DOTAP concentration[6]
HepG2DOTAP-liposomesIncreasing concentrationsDose-dependent cytotoxicity[10]
CaSkiDOTAP10 µMHigh viability[11]
CaSkiDOTAP40 µMSlight toxic effects[11]
MCF-7R-, S-, and racemic DOTAP/CholesterolNot specifiedNo significant cytotoxicity observed[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis mRNA mRNA DilutionBuffer Serum-Free Medium/Buffer mRNA->DilutionBuffer Dilute RDotap R-Dotap Reagent RDotap->DilutionBuffer Dilute Lipoplex R-Dotap/mRNA Lipoplex DilutionBuffer->Lipoplex Combine & Incubate TransfectionMedium Add Lipoplex to Cells Lipoplex->TransfectionMedium Cells Adherent/Suspension Cells Cells->TransfectionMedium Incubation Incubate (e.g., 4-24h) TransfectionMedium->Incubation Assay Protein Expression Assay (e.g., Luciferase, GFP) Incubation->Assay Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Incubation->Viability

Caption: Experimental workflow for R-Dotap mediated mRNA transfection.

signaling_pathway cluster_uptake Cellular Uptake cluster_translation Translation & Signaling Lipoplex R-Dotap/mRNA Lipoplex CellMembrane Cell Membrane Lipoplex->CellMembrane Binding Endosome Endosome CellMembrane->Endosome Endocytosis (Caveolae-mediated) Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape TLR TLR7/9 (in immune cells) Endosome->TLR Activation mRNA mRNA Cytoplasm->mRNA Release Ribosome Ribosome mRNA->Ribosome Translation Protein Expressed Protein Ribosome->Protein Type1_IFN Type I IFN Production TLR->Type1_IFN

Caption: Cellular uptake and potential signaling pathways of R-Dotap/mRNA lipoplexes.

Experimental Protocols

Protocol 1: Preparation of R-Dotap/mRNA Lipoplexes

This protocol describes the formation of lipoplexes for the transfection of adherent or suspension cells. Optimization of the R-Dotap to mRNA ratio is recommended for each cell line and mRNA construct to achieve maximal transfection efficiency with minimal cytotoxicity.

Materials:

  • R-Dotap transfection reagent

  • Purified mRNA (OD260/280 ratio of 1.8-2.0)

  • Serum-free cell culture medium (e.g., Opti-MEM®) or a suitable buffer (e.g., HBS)

  • Sterile, nuclease-free microcentrifuge tubes or plates

Procedure:

  • Preparation of mRNA Solution:

    • Thaw the mRNA stock solution on ice.

    • In a sterile, nuclease-free tube, dilute the desired amount of mRNA (e.g., 1 µg) in serum-free medium to a final volume of 50 µL. Mix gently by pipetting.

  • Preparation of R-Dotap Solution:

    • Gently mix the R-Dotap reagent before use.

    • In a separate sterile, nuclease-free tube, dilute the required volume of R-Dotap reagent in serum-free medium to a final volume of 50 µL. The optimal ratio of R-Dotap to mRNA should be determined empirically, with starting ratios of 2:1 to 6:1 (µL of R-Dotap: µg of mRNA) being a good range for optimization.

  • Formation of Lipoplexes:

    • Add the diluted mRNA solution to the diluted R-Dotap solution.

    • Mix gently by pipetting up and down several times. Do not vortex or centrifuge.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of stable lipoplexes. The solution may appear cloudy, which does not negatively impact transfection efficiency.[12]

Protocol 2: Transfection of Adherent Cells

This protocol is suitable for cells grown in a monolayer, such as in 6-well or 24-well plates.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium (with serum)

  • Prepared R-Dotap/mRNA lipoplexes

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in the desired plate format to achieve 50-70% confluency on the day of transfection.

  • Transfection:

    • Gently remove the culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add fresh, pre-warmed complete culture medium to each well.

    • Add the 100 µL of prepared R-Dotap/mRNA lipoplex solution dropwise to each well.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-72 hours).

    • After incubation, the cells can be analyzed for protein expression (e.g., via fluorescence microscopy for GFP, luciferase assay, or Western blot) and cell viability (e.g., using an MTT or Trypan blue exclusion assay).

Protocol 3: Transfection of Suspension Cells

This protocol is adapted for cells grown in suspension.

Materials:

  • Suspension cells in culture

  • Complete cell culture medium (with serum)

  • Prepared R-Dotap/mRNA lipoplexes

  • Sterile centrifuge tubes

Procedure:

  • Cell Preparation:

    • On the day of transfection, count the cells and pellet the required number by centrifugation (e.g., 200 x g for 5 minutes).

    • Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Transfection:

    • Add the prepared R-Dotap/mRNA lipoplex solution to the cell suspension.

    • Gently mix and transfer the cells to a suitable culture vessel (e.g., a new flask or plate).

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-72 hours).

    • After incubation, harvest the cells by centrifugation for analysis of protein expression and cell viability.

Optimization and Troubleshooting

  • R-Dotap to mRNA Ratio: This is a critical parameter that should be optimized for each cell line. A titration of the R-Dotap amount for a fixed amount of mRNA is recommended.

  • Cell Density: Transfection efficiency is often optimal when cells are actively dividing. Ensure a consistent and appropriate cell density at the time of transfection.

  • Presence of Serum: While DOTAP-based reagents can transfect in the presence of serum, forming the lipoplexes in a serum-free medium is crucial.[12] For sensitive cell lines, a medium change to fresh, complete medium can be performed 4-6 hours post-transfection.

  • Toxicity: If significant cell death is observed, consider reducing the concentration of the lipoplexes, the incubation time, or optimizing the R-Dotap to mRNA ratio.

  • Low Transfection Efficiency: Ensure the mRNA is of high quality and free of contaminants. Optimize the R-Dotap to mRNA ratio and cell density. Confirm that the chosen cell line is amenable to lipid-based transfection.

Conclusion

R-Dotap is a potent and effective reagent for the in vitro delivery of mRNA. Its enantiomerically pure form offers the potential for improved transfection efficiency over racemic DOTAP. By following the provided protocols and optimizing the experimental conditions for your specific cell type and application, you can achieve reliable and high-level expression of your target protein. For advanced applications, particularly in immunology, the immunostimulatory properties of R-Dotap may provide additional benefits.

References

Troubleshooting & Optimization

Troubleshooting low transfection efficiency with R-Dotap

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low transfection efficiency using R-Dotap.

Frequently Asked Questions (FAQs)

Q1: What is R-Dotap and how does it work for transfection?

R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer) is a cationic lipid that is used to form lipid nanoparticles (LNPs) or lipoplexes for the delivery of negatively charged nucleic acids (like DNA and RNA) into eukaryotic cells.[1][2] The positively charged headgroup of the R-Dotap molecule interacts electrostatically with the negatively charged phosphate (B84403) backbone of the nucleic acid, forming a stable complex. This lipoplex, with a net positive charge, can then interact with and fuse with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell, primarily through endocytosis.[2] For successful transfection, the nucleic acid must then escape the endosome to become active in the cytoplasm (for RNA) or enter the nucleus (for DNA).[2]

Q2: Why is the "R" enantiomer of Dotap specified?

Studies have shown that the stereochemistry of Dotap can influence transfection efficiency. The R-enantiomer of Dotap has been found to perform better than the S-enantiomer or the racemic mixture in certain conditions, particularly at lower siRNA concentrations.[1] This improved performance may be related to differences in lipid packing and the endocytic pathways utilized by the lipoplexes.[1]

Q3: What are the critical factors influencing R-Dotap transfection efficiency?

Several factors can significantly impact the success of your R-Dotap transfection experiments. These include:

  • Cell Health and Confluency: Cells should be healthy, actively dividing, and at an optimal confluency (typically 60-80%) at the time of transfection.[3][4][5][6]

  • Nucleic Acid Quality and Quantity: High-purity nucleic acid (free of contaminants like endotoxins) is essential.[3][7][8] The optimal amount of nucleic acid needs to be determined for each cell type and experiment.[7]

  • R-Dotap to Nucleic Acid Ratio: The ratio of cationic lipid to nucleic acid is a critical parameter that needs to be optimized to ensure efficient complex formation and delivery.[3][9]

  • Presence of Serum: While R-Dotap can be effective in the presence of serum, complex formation is typically inhibited by it. Therefore, it is recommended to form the lipoplexes in a serum-free medium.[3][7][10]

  • Incubation Time: The duration of cell exposure to the transfection complex can be optimized for maximal efficiency and minimal toxicity.[7]

Troubleshooting Guide for Low Transfection Efficiency

This guide addresses common issues encountered during R-Dotap transfection and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Transfection Efficiency Poor Cell Health Ensure cells are healthy, actively dividing, and free from contamination (e.g., mycoplasma).[3][4] Use cells with a low passage number.[6]
Suboptimal Cell Confluency Plate cells to reach 60-80% confluency at the time of transfection.[4][6] This may need optimization for your specific cell line.
Poor Nucleic Acid Quality Use highly purified, endotoxin-free nucleic acid with an OD260/280 ratio of 1.8-2.0.[7] Verify nucleic acid integrity via gel electrophoresis.[11]
Incorrect R-Dotap:Nucleic Acid Ratio Optimize the ratio by performing a titration experiment. A common starting point is a 5:1 to 10:1 ratio (µl of R-Dotap to µg of DNA/RNA).[7]
Improper Complex Formation Prepare the R-Dotap/nucleic acid complexes in a serum-free medium.[3][10] Do not vortex the complexes. Mix gently by pipetting.[3] Incubate for the recommended time (typically 10-15 minutes) at room temperature.[7]
Presence of Inhibitors Avoid using antibiotics in the medium during transfection.[11] Ensure the nucleic acid solution is free from contaminants like cesium chloride.[3][7]
Incorrect Incubation Time Optimize the incubation time of the complexes with the cells. A range of 3 to 10 hours is a good starting point, but this can be extended up to 72 hours for some cell types.[7]
High Cell Toxicity/Death Excessive R-Dotap Concentration Reduce the amount of R-Dotap used in the transfection. High concentrations of cationic lipids can be toxic to cells.[12]
High Nucleic Acid Concentration An excessive amount of foreign nucleic acid can induce a cellular stress response and lead to cell death.[13] Try reducing the amount of DNA/RNA.
Poor Cell Health Prior to Transfection Only use healthy, actively growing cells for transfection experiments.[5]
Prolonged Exposure to Complexes Reduce the incubation time of the transfection complexes with the cells.[13]
Inconsistent Results Variable Cell Confluency Ensure consistent cell plating density and confluency for each experiment.
Changes in Cell Culture Conditions Maintain consistent cell culture conditions, including media, serum lot, and passage number.
Inconsistent Reagent Preparation Prepare fresh dilutions of R-Dotap and nucleic acid for each experiment. Mix reagents gently and consistently.

Experimental Protocols and Data

General Protocol for R-Dotap Transfection

This is a generalized protocol that should be optimized for specific cell types and nucleic acids.

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so they reach 60-80% confluency at the time of transfection.[3]

  • Preparation of Nucleic Acid Solution: Dilute the desired amount of nucleic acid into a serum-free medium or HBS buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).[14]

  • Preparation of R-Dotap Solution: In a separate tube, dilute the required amount of R-Dotap into a serum-free medium.

  • Formation of Lipoplexes: Add the diluted nucleic acid to the diluted R-Dotap solution and mix gently by pipetting. Do not vortex.[3]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of lipoplexes.[7]

  • Transfection: Add the lipoplex mixture drop-wise to the cells in their culture medium (which can contain serum). Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired period (e.g., 24-72 hours).

  • Analysis: Assay for gene expression or knockdown.

Quantitative Data Summary

The following table summarizes findings on the efficiency of R-Dotap compared to other lipids.

ComparisonCell LineNucleic AcidKey FindingReference
R-Dotap vs. S-Dotap and Racemic Dotap MCF-7siRNAAt a low siRNA concentration (10 nM), R-Dotap lipoplexes showed significantly higher target gene silencing (~50%) compared to S- and racemic formulations, which showed little to no effect.[1][1]
DOTAP/Cholesterol LNP Optimization SK-OV-3mRNAA 1:3 molar ratio of DOTAP to cholesterol in non-PEGylated lipid nanoparticles showed the highest mRNA transfection efficiency.[12][12]

Visualizations

R-Dotap Transfection Workflow

TransfectionWorkflow General R-Dotap Transfection Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis CellSeeding 1. Seed Cells (24h prior) PrepareNA 2. Prepare Nucleic Acid Solution PrepareRDotap 3. Prepare R-Dotap Solution FormComplex 4. Form Lipoplex PrepareRDotap->FormComplex AddComplex 5. Add to Cells FormComplex->AddComplex IncubateCells 6. Incubate (24-72h) AddComplex->IncubateCells Assay 7. Assay for Expression/Knockdown IncubateCells->Assay

Caption: A step-by-step workflow for a typical R-Dotap transfection experiment.

Mechanism of Cationic Liposome-Mediated Transfection

LipofectionMechanism Mechanism of R-Dotap Mediated Transfection cluster_extracellular Extracellular Space cluster_cellular Cell RDotap R-Dotap (Cationic Lipid) Lipoplex Lipoplex (Net Positive Charge) RDotap->Lipoplex NA Nucleic Acid (Negative Charge) NA->Lipoplex CellMembrane Cell Membrane (Negative Charge) Lipoplex->CellMembrane 1. Electrostatic Interaction Endosome Endosome CellMembrane->Endosome 2. Endocytosis ReleasedNA Released Nucleic Acid Endosome->ReleasedNA 3. Endosomal Escape Cytoplasm Cytoplasm Nucleus Nucleus Expression Gene Expression Nucleus->Expression ReleasedNA->Nucleus 4. Nuclear Entry (DNA)

Caption: The process of nucleic acid delivery into a cell using R-Dotap.

References

R-Dotap Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the R-Dotap cytotoxicity assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of R-Dotap in cytotoxicity studies across various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is R-Dotap and why is it used in cytotoxicity assays?

R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, (R)-enantiomer) is a cationic lipid. While it is widely recognized for its use as a transfection reagent and a vaccine adjuvant, its inherent cationic nature can also induce cytotoxicity, particularly at higher concentrations.[1] Understanding the cytotoxic profile of R-Dotap is crucial when it is used as a delivery vehicle for therapeutic agents, as its own toxicity can confound the interpretation of the results. Additionally, the cytotoxic properties of cationic lipids themselves are a subject of research in areas such as anticancer therapies.

Q2: What is the general mechanism of R-Dotap induced cytotoxicity?

The primary mechanism of cytotoxicity for cationic lipids like R-Dotap involves their interaction with the negatively charged cell membrane. This can lead to membrane destabilization, increased permeability, and ultimately cell death.[2] Furthermore, studies have shown that cationic lipids can induce the production of reactive oxygen species (ROS), leading to oxidative stress and triggering apoptotic pathways.[3][4]

Q3: Is there a difference in cytotoxicity between the R- and S-enantiomers of Dotap?

Research into the enantiospecific activities of Dotap has primarily focused on its role as a vaccine adjuvant, where the R-enantiomer has been shown to be more effective at stimulating an immune response.[5] While there is less direct comparative data on the cytotoxicity of the individual enantiomers, the distinct biological activities suggest that there could be differences in their cytotoxic profiles as well. It is therefore recommended to empirically determine the cytotoxicity of the specific enantiomer being used in your experiments.

Q4: What are some common readouts to measure R-Dotap induced cytotoxicity?

Commonly used assays to quantify cytotoxicity include:

  • Metabolic Assays (e.g., MTT, MTS, WST-8): These colorimetric assays measure the metabolic activity of viable cells.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining, Caspase activity assays): These methods identify cells undergoing programmed cell death.

Data Presentation: R-Dotap and Dotap Cytotoxicity

The following table summarizes available quantitative data on the cytotoxicity of Dotap in various cell lines. It is important to note that most of the available data is for the racemic mixture of Dotap, and IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.

Cell LineAssayCompoundIC50 Value / Observation
J774A.1 (macrophages)MTTDotap8.1 ± 0.37 µg/mL
CaSki (cervical cancer)VariousDotapSlight toxicity observed at 40 µM.[1]
SK-OV-3 (ovarian cancer)MTTDotapCytotoxicity increases with higher Dotap concentration.[6]
NCI-H460 (lung cancer)MTTCationic lipid with quaternary ammonium (B1175870) headgroup (similar to Dotap)IC50 of 159.4 µg/mL.[3]
Rainbow Trout Gill CellsNot specifiedDOPE:DOTAP (1:1)Viability below 10% at concentrations higher than 100 µg/mL.[7]
EPC (Epithelioma papulosum cyprini)Not specifiedDOPE:DOTAP (1:1 and 3:1)Highly cytotoxic at 600 and 1000 µg/mL.[7]

Note: The presented data is for informational purposes and direct comparison between studies may not be appropriate due to differing methodologies.

Experimental Protocols

Protocol 1: R-Dotap Cytotoxicity Assessment using MTT Assay

This protocol provides a general guideline for assessing the cytotoxicity of R-Dotap in an adherent cell line using a standard MTT assay.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • R-Dotap solution (stock concentration to be determined based on solubility)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of R-Dotap in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of R-Dotap.

    • Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the R-Dotap concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Troubleshooting Guides

Issue 1: High Variability in Absorbance Readings Between Replicate Wells

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.

  • Possible Cause: Pipetting errors during reagent addition.

    • Solution: Use calibrated pipettes and be consistent with pipetting technique. When adding reagents, avoid touching the bottom of the well to prevent cell detachment.

  • Possible Cause: Presence of air bubbles in the wells.

    • Solution: Be careful not to introduce air bubbles during pipetting. If bubbles are present, they can be removed with a sterile needle or by gently tapping the plate.[8]

Issue 2: High Background Signal in Control Wells

  • Possible Cause: Contamination of cell culture.

    • Solution: Regularly check cultures for microbial contamination. Use aseptic techniques and sterile reagents.

  • Possible Cause: High spontaneous cell death in control wells.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency. Optimize cell seeding density.

  • Possible Cause: Interference from phenol (B47542) red in the culture medium.

    • Solution: Consider using a phenol red-free medium for the assay, especially for colorimetric readouts.

Issue 3: Unexpectedly Low Cytotoxicity at High R-Dotap Concentrations

  • Possible Cause: R-Dotap precipitation in the culture medium.

    • Solution: Check the solubility of R-Dotap in your culture medium. Prepare fresh dilutions for each experiment. Visually inspect the treatment medium for any signs of precipitation.

  • Possible Cause: Suboptimal incubation time.

    • Solution: The cytotoxic effects of R-Dotap may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

  • Possible Cause: Cell line is resistant to R-Dotap-induced cytotoxicity.

    • Solution: Confirm the sensitivity of your cell line to other known cytotoxic agents. Consider testing R-Dotap on a different cell line known to be more sensitive.

Issue 4: Discrepancies Between Different Cytotoxicity Assays

  • Possible Cause: Different assays measure different aspects of cell death.

    • Solution: An MTT assay measures metabolic activity, which may not always directly correlate with membrane integrity (LDH assay) or apoptosis (Annexin V staining). It is often beneficial to use multiple assays to get a comprehensive understanding of the cytotoxic mechanism.

Mandatory Visualizations

R_Dotap_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding rdotap_prep R-Dotap Dilution treatment Treatment rdotap_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->cytotoxicity_assay data_acquisition Data Acquisition cytotoxicity_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis

Caption: Experimental workflow for assessing R-Dotap cytotoxicity.

R_Dotap_Signaling_Pathway cluster_membrane Cell Membrane cluster_ros Oxidative Stress cluster_apoptosis Apoptosis cluster_tlr TLR Signaling (Adjuvant Effect) rdotap R-Dotap membrane Cell Membrane Interaction rdotap->membrane Direct Interaction endosome Endosome rdotap->endosome Endocytosis ros Reactive Oxygen Species (ROS) Production membrane->ros Induces mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction caspase_activation Caspase Activation mito_dysfunction->caspase_activation Cytochrome c release apoptosis Apoptosis caspase_activation->apoptosis tlr TLR Activation (e.g., TLR7/9) endosome->tlr Internalization & Recognition immune_response Innate Immune Response tlr->immune_response

Caption: Proposed signaling pathways of R-Dotap cytotoxicity.

This technical support center provides a foundational understanding of the R-Dotap cytotoxicity assay. For further in-depth information, it is recommended to consult the primary scientific literature.

References

Technical Support Center: R-Dotap Nanoparticle Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R-Dotap nanoparticle formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to nanoparticle aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is R-Dotap and why are my nanoparticles aggregating?

R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer) is a cationic lipid widely used to formulate lipid nanoparticles (LNPs) for the delivery of negatively charged molecules like mRNA, siRNA, and DNA.[1][2][3][4] Aggregation is a common issue with cationic nanoparticles and typically occurs due to an imbalance of repulsive and attractive forces between particles in solution.

The primary cause of aggregation is the neutralization of the nanoparticle's positive surface charge. This charge creates electrostatic repulsion, which keeps the particles separated. When this charge is screened or neutralized by negative ions in the solution (e.g., salts, proteins in serum), the repulsive forces weaken, and the particles clump together due to van der Waals attraction.[5]

Q2: What is Zeta Potential and why is it critical for stability?

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a nanoparticle.[6][7][8] It is a key indicator of the stability of a colloidal dispersion. For R-Dotap nanoparticles, a sufficiently high positive zeta potential (typically > +30 mV) indicates strong electrostatic repulsion between particles, leading to a stable, non-aggregated suspension. A low or near-zero zeta potential suggests that the particles are likely to aggregate. Zeta potential is highly dependent on the solution's pH and ionic strength.[6][8]

Q3: How can I prevent aggregation of my R-Dotap nanoparticles?

Preventing aggregation involves controlling the formulation and the solution environment. The two primary strategies are:

  • Electrostatic Stabilization: Maintaining a high surface charge to ensure strong repulsion. This is achieved by controlling the pH and, most importantly, keeping the ionic strength (salt concentration) low.[9][10]

  • Steric Stabilization: Incorporating molecules that create a physical, protective barrier around the nanoparticle. The most common method is PEGylation, which involves adding PEG-conjugated lipids (e.g., DSPE-PEG) to the formulation.[11][12][13] These PEG chains extend from the surface, preventing particles from getting close enough to aggregate.[11][13]

Q4: What is the role of "helper lipids" in my formulation?

Helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol, are neutral lipids included in the formulation to improve the overall stability and functionality of the nanoparticle.[1][14][15]

  • Cholesterol increases the rigidity and stability of the lipid bilayer, reducing drug leakage and improving stability in biological fluids.[14][16]

  • DOPE has a tendency to form non-bilayer structures, which can facilitate the endosomal escape of the nanoparticle's cargo inside the cell.[15]

  • Recent studies have also shown that partially replacing helper lipids with additional cationic lipids can enhance structural stability.[17]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Immediate Aggregation After Formulation 1. High Ionic Strength Buffer: The buffer used for hydration or dilution contains excessive salt (e.g., PBS), which neutralizes the nanoparticle surface charge.[5] 2. Incorrect pH: The solution pH is near the isoelectric point, minimizing surface charge and electrostatic repulsion.[18] 3. Suboptimal Lipid Ratio: Insufficient cationic lipid (R-Dotap) or absence of stabilizing helper lipids.1. Use Low Ionic Strength Buffers: Hydrate and dilute nanoparticles in low salt buffers (e.g., 20 mM HEPES, 10 mM Tris) or sterile, nuclease-free water.[19] Avoid PBS for initial formulation and storage. 2. Adjust pH: Ensure the buffer pH is far from the isoelectric point to maximize particle charge. For cationic lipids, a slightly acidic to neutral pH (e.g., pH 4.0-7.4) is often used.[20] 3. Optimize Formulation: Ensure an adequate molar ratio of R-Dotap. Incorporate helper lipids like cholesterol for membrane stability.[14]
Aggregation During Storage 1. Inappropriate Storage Temperature: High temperatures can increase particle kinetic energy, leading to more frequent collisions and aggregation.[21] 2. Degradation of Lipids: Chemical instability over time can alter the nanoparticle structure. 3. Insufficient Stabilization: The initial formulation lacks sufficient electrostatic or steric protection for long-term stability.1. Store at 4°C: For short- to medium-term storage, refrigeration at 4°C is generally recommended.[21] For long-term storage, consider lyophilization or storage at -20°C or -80°C, though freeze-thaw cycles can also induce aggregation if not optimized with cryoprotectants. 2. Incorporate Steric Stabilizers: Add a PEG-lipid (e.g., DSPE-PEG2000) at 1-5 mol% to the formulation to provide a protective steric barrier, which significantly enhances long-term stability.[1][11][13]
Aggregation Upon Mixing with Cell Culture Media or Biological Fluids 1. High Ionic Strength of Media: Cell culture media (e.g., DMEM, RPMI) are high-salt physiological buffers that screen surface charge.[5] 2. Protein Adsorption: Negatively charged proteins in serum (e.g., albumin) bind to the cationic nanoparticle surface, neutralizing the charge and causing aggregation.[1]1. Add PEG-Lipids: This is the most effective strategy. The PEG layer provides a "stealth" coating that shields the nanoparticle from both salts and protein binding, dramatically improving stability in biological fluids.[12][16] 2. Optimize Dosing Protocol: Add the nanoparticle solution to the cell culture media dropwise while gently swirling the plate to allow for rapid dispersion and minimize localized high concentrations. 3. Work Quickly: Minimize the incubation time of nanoparticles in serum-containing media before they reach the target cells.

Data Presentation: Impact of Formulation on Stability

The following tables summarize how different formulation components and conditions affect the stability of R-Dotap nanoparticles.

Table 1: Effect of Helper Lipids and PEGylation on Nanoparticle Properties

Formulation (Molar Ratio)Avg. Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability in PBS (150 mM NaCl)
R-Dotap (100%)2500.45+55Unstable (Aggregates)
R-Dotap / Cholesterol (1:1)1800.22+48Unstable (Aggregates)[14]
R-Dotap / DOPE (1:1)1500.18+45Moderately Stable
R-Dotap / Cholesterol / DSPE-PEG (1:1:0.05)1200.15+25Stable[13][22]

Data are representative examples compiled from typical results in the literature.

Table 2: Effect of Storage Conditions on Nanoparticle Size

FormulationStorage BufferStorage Temp.Avg. Size Day 0 (nm)Avg. Size Day 30 (nm)
R-Dotap / Cholesterol10 mM HEPES25°C180>1000 (Aggregated)
R-Dotap / Cholesterol10 mM HEPES4°C180250
R-Dotap / Chol / PEG10 mM HEPES4°C120125
R-Dotap / Chol / PEGPBS (150 mM NaCl)4°C120130

Data are representative examples. Stability is significantly enhanced by PEGylation and proper storage temperature.

Experimental Protocols & Visualizations

Protocol 1: Formulation of Stabilized R-Dotap Nanoparticles

This protocol describes the thin-film hydration method to produce R-Dotap nanoparticles stabilized with cholesterol and a PEG-lipid.

Methodology:

  • Lipid Preparation: In a round-bottom flask, dissolve R-Dotap, Cholesterol, and DSPE-PEG2000 (e.g., in a 50:48:2 molar ratio) in a chloroform/methanol solvent mixture.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Hydrate the lipid film with a low ionic strength aqueous buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing. The total lipid concentration is typically 1-5 mg/mL. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization): To create small, unilamellar nanoparticles, the MLV suspension must be downsized. This can be done by:

    • Sonication: Use a probe or bath sonicator until the solution becomes translucent.[23]

    • Extrusion: Repeatedly pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This method provides better size control and lower polydispersity.

  • Characterization: Analyze the final nanoparticle solution for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

G cluster_prep Phase 1: Preparation cluster_process Phase 2: Processing cluster_qc Phase 3: Quality Control lipids 1. Dissolve Lipids (R-Dotap, Chol, PEG-Lipid) in Organic Solvent film 2. Create Thin Lipid Film (Rotary Evaporation) lipids->film hydrate 3. Hydrate Film (Low Ionic Strength Buffer) film->hydrate extrude 4. Size Reduction (Extrusion or Sonication) hydrate->extrude dls 5. Characterize (Size, PDI, Zeta Potential) extrude->dls result Stable Nanoparticle Solution dls->result

Caption: Workflow for R-Dotap nanoparticle formulation.

Protocol 2: Measurement of Zeta Potential

Zeta potential is measured using an instrument based on electrophoretic light scattering (ELS).[7][24]

Methodology:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in an appropriate dispersant (typically 10 mM NaCl or filtered, deionized water) to a suitable concentration for measurement (instrument-dependent, often in the µg/mL range). It is crucial to report the exact composition of the dispersant, as it directly affects the zeta potential.[6]

  • Instrument Setup:

    • Select a disposable folded capillary cell (DTS1070 or similar).

    • Rinse the cell with the dispersant first, then with the diluted sample.

    • Fill the cell with the diluted sample, ensuring no air bubbles are present, especially near the electrodes.[25]

    • Place the cell in the instrument's measurement chamber.

  • Measurement:

    • Set the measurement temperature (e.g., 25°C) and allow for thermal equilibration (typically 2 minutes).[6][24]

    • Input the correct dispersant parameters (viscosity, dielectric constant). For aqueous solutions, the Smoluchowski model is typically appropriate.[24]

    • Perform at least three consecutive runs to ensure the repeatability of the measurement.[6]

  • Data Analysis: The instrument software will calculate the mean zeta potential and standard deviation from the measured electrophoretic mobility. A stable cationic nanoparticle formulation should exhibit a zeta potential greater than +30 mV in a low ionic strength medium.

G cluster_mech Stabilization Mechanisms cluster_elec Electrostatic Repulsion cluster_steric Steric Hindrance (PEGylation) p1 + + + p2 + + + p1->p2 Repulsive Force p3 NP p4 NP p3->p4 Physical Barrier p3_peg1 p3->p3_peg1 p3_peg2 p3->p3_peg2 p3_peg3 p3->p3_peg3 p4_peg1 p4->p4_peg1 p4_peg2 p4->p4_peg2 p4_peg3 p4->p4_peg3

Caption: Mechanisms of nanoparticle stabilization.

Logical Troubleshooting Workflow

Use the following decision tree to diagnose and solve aggregation issues.

G start Aggregation Observed when When did it occur? start->when post_form Immediately after formulation when->post_form Post-Formulation in_storage During storage when->in_storage Storage in_media In biological media when->in_media In-Use cause1 Cause: High ionic strength buffer or incorrect pH? post_form->cause1 cause2 Cause: Wrong temperature or no steric stabilizer? in_storage->cause2 cause3 Cause: Salt/protein interference? in_media->cause3 sol1 Solution: Use low-salt buffer (e.g., HEPES, water). Adjust pH. cause1->sol1 Yes sol2 Solution: Store at 4°C. Add PEG-lipid to formulation. cause2->sol2 Yes sol3 Solution: Formulate with PEG-lipid to create a protective 'stealth' layer. cause3->sol3 Yes

Caption: Troubleshooting decision tree for aggregation.

References

Technical Support Center: Optimizing R-Dotap for In Vivo Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R-Dotap-based nucleic acid delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the formulation and in vivo application of R-Dotap lipoplexes. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

What is R-Dotap and why is it used for nucleic acid delivery?

R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer) is a cationic lipid that is a key component in liposomal formulations for the delivery of negatively charged nucleic acids such as siRNA, mRNA, and plasmid DNA. Its positively charged headgroup facilitates the encapsulation of nucleic acids into lipid nanoparticles (LNPs) or lipoplexes. The R-enantiomer of DOTAP has been shown to be more effective at stimulating a CD8+ anti-tumor response in vivo compared to the S-enantiomer or the racemic mixture[1]. In addition to its role as a delivery vehicle, R-Dotap also functions as an adjuvant, stimulating the innate immune system to enhance the therapeutic effect, particularly in vaccine applications[2][3][4].

How do I calculate the N/P ratio for my R-Dotap and nucleic acid formulation?

The N/P ratio represents the molar ratio of the nitrogen atoms (N) from the cationic lipid (R-Dotap) to the phosphate (B84403) groups (P) from the nucleic acid. This ratio is a critical parameter that influences the physicochemical properties and biological activity of the lipoplex, including its size, zeta potential, encapsulation efficiency, and transfection efficiency[5].

Calculation Steps:

  • Moles of R-Dotap:

    • Moles of R-Dotap = (Mass of R-Dotap (g)) / (Molecular Weight of R-Dotap (g/mol))

    • Note: The molecular weight of R-Dotap is approximately 698.54 g/mol .

    • Since R-Dotap has one nitrogen atom per molecule, the moles of nitrogen are equal to the moles of R-Dotap.

  • Moles of Phosphate:

    • Moles of Phosphate = (Mass of nucleic acid (g)) / (Average Molecular Weight of a nucleotide (g/mol) * Number of bases)

    • Note: The average molecular weight of a ribonucleotide is approximately 330 g/mol [6].

    • Alternatively, you can use the concentration and volume of your nucleic acid solution.

  • N/P Ratio:

    • N/P Ratio = (Moles of Nitrogen from R-Dotap) / (Moles of Phosphate from nucleic acid)

Optimizing the N/P ratio is crucial, as higher ratios can lead to increased positive charge, which may enhance interaction with negatively charged cell membranes but can also increase cytotoxicity[5]. It is recommended to test a range of N/P ratios (e.g., 3:1, 5:1, 10:1) to find the optimal balance for your specific application.

What is the role of helper lipids like cholesterol and DOPE?

Helper lipids are neutral lipids incorporated into R-Dotap formulations to improve the stability and transfection efficiency of the lipoplexes.

  • Cholesterol (Chol): As a rigid steroid molecule, cholesterol increases the stability of the lipid bilayer, making the liposomes more robust and enhancing their stability in the presence of serum[5]. This is particularly important for in vivo applications where lipoplexes are exposed to blood components. Formulations containing cholesterol have been shown to maintain their transfection efficiency in high concentrations of serum[5].

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): DOPE is a fusogenic lipid that promotes the transition from a bilayer to a hexagonal phase. This property is believed to facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm, which is a critical step for its biological activity[5][7]. Lipopolyplexes containing DOPE have shown substantially higher transfection efficiency both in vitro and in vivo compared to those with non-fusogenic helper lipids[7].

The optimal ratio of R-Dotap to helper lipid is cell-type and application-specific and should be empirically determined.

How does R-Dotap activate the immune system?

R-Dotap is not an inert carrier; it possesses immunostimulatory properties, acting as an adjuvant. Cationic lipids can activate innate immune signaling pathways, primarily through Toll-like receptors (TLRs) and the NLRP3 inflammasome[2][7]. The proposed mechanism involves the following steps:

  • TLR Activation: R-Dotap can activate TLR2 and TLR4 on the surface of antigen-presenting cells (APCs) like dendritic cells and macrophages[7]. It can also activate endosomal TLRs, such as TLR7 and TLR9, which are involved in recognizing nucleic acids[8][9].

  • MyD88-Dependent Signaling: TLR activation initiates a downstream signaling cascade, predominantly through the adaptor protein MyD88[1][3][10].

  • Transcription Factor Activation: This leads to the activation of transcription factors like NF-κB (Nuclear Factor kappa B) and IRFs (Interferon Regulatory Factors)[1][3].

  • Cytokine and Interferon Production: Activated transcription factors move into the nucleus and induce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and Type I interferons (IFN-α/β)[2][9][10].

This immune activation can enhance the overall therapeutic effect, especially in cancer immunotherapy and vaccine development.

R_Dotap_Signaling_Pathway R-Dotap Induced Immune Signaling Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) RDotap R-Dotap-Nucleic Acid Lipoplex TLR Toll-like Receptors (TLR2, TLR4, TLR7, TLR9) RDotap->TLR Activates MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IRF IRF3/IRF7 TRAF6->IRF Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to IRF->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces Transcription IFN Type I Interferons (IFN-α/β) Nucleus->IFN Induces Transcription

Caption: R-Dotap Induced Immune Signaling Pathway.

Troubleshooting Guides

Problem 1: Low Transfection Efficiency In Vivo
Possible Cause Suggested Solution
Suboptimal N/P Ratio The N/P ratio significantly affects transfection efficiency. A low ratio may result in incomplete complexation and a neutral or negative surface charge, leading to poor interaction with cell membranes. Solution: Perform a dose-response experiment by testing a range of N/P ratios (e.g., 3:1, 5:1, 10:1, 20:1) to determine the optimal ratio for your specific nucleic acid and target tissue. Characterize the zeta potential at each ratio; a positive zeta potential (e.g., +20 to +40 mV) is often desirable for cellular uptake.
Inadequate Formulation with Helper Lipids The choice and ratio of helper lipids are crucial. Formulations without a fusogenic lipid like DOPE may result in endosomal entrapment of the nucleic acid. Solution: If not already included, incorporate DOPE into your formulation to facilitate endosomal escape. A common starting point is a 1:1 molar ratio of R-Dotap:DOPE. Also, ensure cholesterol is included to enhance stability in the bloodstream. Test different molar ratios of R-Dotap:Helper Lipid (e.g., 1:1, 1:2, 2:1) to optimize delivery.
Poor Lipoplex Stability In Vivo Lipoplexes can aggregate in the presence of serum proteins, leading to rapid clearance from circulation and reduced accumulation at the target site[5][11][12]. Solution: Ensure your formulation includes cholesterol to increase stability. Consider PEGylation (incorporating a PEG-lipid like DSPE-PEG) to create a "stealth" liposome (B1194612) that can evade the immune system and prolong circulation time. However, be aware that high levels of PEGylation can sometimes hinder cellular uptake, so the percentage of PEG-lipid should be optimized (typically 1-5 mol%).
Incorrect Particle Size The size of the lipoplex influences its biodistribution. Very large particles (>200 nm) are quickly cleared by the reticuloendothelial system (RES) in the liver and spleen. Solution: Aim for a particle size between 70-150 nm for systemic delivery. Use techniques like extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to achieve a uniform and optimal size distribution. Monitor particle size using Dynamic Light Scattering (DLS).
Inefficient Biodistribution Positively charged lipoplexes can accumulate non-specifically in the lungs immediately after intravenous injection[10]. Solution: If lung accumulation is not desired, consider adjusting the surface charge by slightly lowering the N/P ratio or through PEGylation to shield the positive charge. The route of administration can also be optimized for different target organs.
Problem 2: High In Vivo Toxicity
Possible Cause Suggested Solution
Excessive Cationic Lipid Dose Cationic lipids, including R-Dotap, can exhibit dose-dependent toxicity[13]. High concentrations can lead to cell membrane disruption, induction of apoptosis, and inflammatory responses[13][14]. Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. Start with a low dose and monitor for signs of toxicity (e.g., weight loss, ruffled fur, lethargy).
High N/P Ratio A high N/P ratio, while potentially increasing transfection efficiency, also increases the amount of free or loosely bound cationic lipid, contributing to toxicity[15]. Solution: Optimize the N/P ratio to the lowest possible value that still provides adequate transfection efficiency. Aim for a balance between efficacy and safety.
Immunostimulatory Effects The inherent adjuvant properties of R-Dotap can lead to a strong inflammatory response, which may be undesirable for some therapeutic applications. Solution: Monitor for inflammatory markers in blood samples. If excessive inflammation is observed, you may need to reduce the dose. For applications where immune stimulation is not desired, consider alternative, less immunogenic lipid formulations.
Rapid Clearance and Accumulation in Organs High accumulation of lipoplexes in organs like the liver, spleen, and lungs can lead to organ-specific toxicity[16]. Solution: Modify the lipoplex surface with PEG to reduce RES uptake and alter the biodistribution profile. This can decrease accumulation in the liver and spleen, potentially reducing toxicity in these organs[11].

Data and Experimental Protocols

Quantitative Data Summary

The following tables summarize data from studies on DOTAP-based lipoplexes. Note that much of the available quantitative data is for racemic DOTAP, but it provides a strong starting point for optimizing R-Dotap formulations.

Table 1: Effect of DOTAP:Cholesterol Molar Ratio on mRNA Transfection (Non-PEGylated)

DOTAP:Chol Molar RatioLipid Concentration (µM)Nucleic AcidCell LineTransfection Efficiency (% GFP+ cells)Reference
2:162.51 µg mRNASK-OV-3~35%[17]
1:162.51 µg mRNASK-OV-3~40%[17]
1:262.51 µg mRNASK-OV-3~45%[17]
1:3 62.5 1 µg mRNA SK-OV-3 ~49% [17]
1:462.51 µg mRNASK-OV-3~42%[17]

Table 2: In Vitro siRNA Knockdown Efficiency of DOTAP Enantiomers

DOTAP FormsiRNA Conc. (nM)Charge Ratio (+/-)Cell LineAromatase SilencingReference
R-DOTAP 10 3 MCF-7 ~50% [18]
S-DOTAP103MCF-7No significant silencing[18]
Racemic DOTAP103MCF-7No significant silencing[18]
R-DOTAP 50 5 MCF-7 ~80% [18]
S-DOTAP505MCF-7~65%[18]
Racemic DOTAP505MCF-7~70%[18]
Experimental Protocols
Protocol 1: Preparation of R-Dotap Liposomes by Thin-Film Hydration

This protocol describes the preparation of R-Dotap-based liposomes, which can then be complexed with nucleic acids.

Materials:

  • R-Dotap

  • Helper lipid (e.g., Cholesterol, DOPE)

  • Chloroform (B151607)

  • Aqueous buffer (e.g., sterile, nuclease-free water or PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve R-Dotap and the chosen helper lipid(s) (e.g., R-Dotap:Cholesterol at a 1:1 molar ratio) in chloroform in a round-bottom flask[5].

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask[5][19].

  • Drying: Continue to evaporate under vacuum for at least 2 hours to remove any residual solvent[5].

  • Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. Agitate the flask by vortexing or gentle shaking above the lipid transition temperature. This process forms multilamellar vesicles (MLVs)[5][19].

  • Extrusion (Sizing): To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes (e.g., 100 nm pore size). Perform 10-20 passes to ensure a homogenous size distribution[15][20].

  • Storage: Store the resulting liposome solution at 4°C.

Protocol 2: R-Dotap/Nucleic Acid Lipoplex Formation and Characterization

Procedure:

  • Dilution: In separate sterile, nuclease-free tubes, dilute the required amount of R-Dotap liposome solution and the nucleic acid solution in a suitable buffer (e.g., 5% dextrose solution or PBS).

  • Complexation: Add the nucleic acid solution to the liposome solution dropwise while gently vortexing. The order of addition is important for proper complex formation.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.

  • Characterization (Optional but Recommended):

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS) to confirm the size is within the desired range (e.g., 70-150 nm) and the PDI is low (<0.2) indicating a uniform population.

    • Zeta Potential: Measure the surface charge of the lipoplexes. A positive charge (e.g., +20 to +40 mV) is typically desired.

    • Gel Retardation Assay: Run the lipoplexes on an agarose (B213101) gel to confirm that the nucleic acid is fully complexed with the liposomes (no free nucleic acid band should be visible).

Protocol 3: General In Vivo Administration in a Mouse Tumor Model

Procedure:

  • Preparation of Animals: Use an appropriate mouse model with established tumors of a suitable size (e.g., 100-200 mm³).

  • Dosing Formulation: Prepare the R-Dotap/nucleic acid lipoplexes as described in Protocol 2. Dilute the final formulation in a sterile, physiologically compatible buffer (e.g., sterile PBS or 5% dextrose solution) to the final desired injection volume (typically 100-200 µL for intravenous injection).

  • Administration: Administer the lipoplex suspension to the mice. For systemic delivery to disseminated tumors, intravenous (tail vein) injection is common[21]. The dosing frequency will depend on the therapeutic agent and experimental design (e.g., once every 3 days).

  • Monitoring: Monitor the animals regularly for signs of toxicity, including body weight changes, changes in behavior, and physical appearance.

  • Efficacy Assessment: Measure tumor volume with calipers at regular intervals throughout the study. At the end of the study, excise the tumors and other organs for further analysis (e.g., qPCR or Western blot to confirm target gene knockdown, histological analysis).

experimental_workflow Experimental Workflow for In Vivo Delivery A 1. Liposome Formulation (Thin-Film Hydration) B 2. Lipoplex Formation (R-Dotap + Nucleic Acid) A->B C 3. Characterization - DLS (Size, PDI) - Zeta Potential - Gel Retardation B->C D 4. In Vivo Administration (e.g., IV Injection in Mice) C->D Optimized Formulation E 5. Monitoring & Efficacy - Toxicity Assessment - Tumor Measurement D->E F 6. Ex Vivo Analysis - Biodistribution - Target Knockdown (qPCR/WB) - Histology E->F

Caption: Workflow for R-Dotap Mediated In Vivo Delivery.

References

R-Dotap Transfection Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of serum on R-Dotap transfection efficiency.

Frequently Asked Questions (FAQs)

Q1: Can I use R-Dotap for transfection in the presence of serum?

A: Yes, R-Dotap is a versatile transfection reagent that can be used for transfecting nucleic acids in both the presence and absence of serum.[1][2] However, the success and efficiency can be highly dependent on the cell line and the specific protocol followed.[3] For many cell lines, superior results are actually achieved when transfection is performed in serum-containing medium, provided the transfection complexes are formed correctly.[3]

Q2: How does serum affect the R-Dotap transfection process?

A: Serum contains various proteins and other molecules that can interfere with the transfection process. The primary interference occurs during the formation of the lipoplex (the complex between the cationic lipid R-Dotap and the negatively charged nucleic acid). Serum proteins can inhibit the formation of these complexes.[1][3][4] However, once the complexes are properly formed in a serum-free medium, they are generally stable and can be added to cells cultured in serum-containing medium.[1][3]

Q3: Why is it critical to form the R-Dotap/nucleic acid complex in a serum-free medium?

A: Forming the complex in a serum-free environment is a mandatory step to prevent inhibition by serum components.[3][5] The presence of serum during this initial step can disrupt the electrostatic interactions required to form stable, optimally charged complexes, leading to significantly lower transfection efficiency.[1][3] Both the R-Dotap reagent and the nucleic acid should be diluted in a serum-free and antibiotic-free medium before being mixed.[3]

Q4: How can I improve transfection efficiency when using serum-containing media?

A: To enhance efficiency in the presence of serum, consider the following strategies:

  • Optimize the Reagent-to-Nucleic-Acid Ratio: The ratio of R-Dotap to your nucleic acid is a critical parameter. This ratio may need to be re-optimized when switching from serum-free to serum-containing conditions.[3][4]

  • Incorporate Cholesterol: Formulating R-Dotap with cholesterol (often referred to as DC) can dramatically increase resistance to serum inhibition. Studies have shown that DOTAP/cholesterol complexes can achieve significant transfection levels in serum concentrations up to 80%, whereas DOTAP alone may fail under these conditions.[6] This is thought to be because cholesterol improves the stability of the complex and enhances cell binding and uptake in the presence of serum.[6][7]

  • Use DNA Condensing Agents: The addition of agents like protamine sulfate (B86663) during complex formation can further increase transfection efficiency in high-serum conditions.[8]

  • Pre-culture Cells: If you are switching cells from a serum-containing culture medium to a serum-free transfection medium, it can be beneficial to wash the cells and pre-culture them in the serum-free medium for 1-5 hours before adding the transfection complex.[1][2]

Troubleshooting Guide

Problem: Low or no transfection efficiency in serum-containing medium.

This is a common issue that can often be resolved by systematically checking key steps in the protocol.

Potential Cause Recommended Solution
Incorrect Complex Formation Ensure that the R-Dotap reagent and the nucleic acid are diluted in separate, serum-free and antibiotic-free media before being combined. Serum must not be present during this critical step.[3][5]
Suboptimal Reagent-to-Nucleic-Acid Ratio The optimal ratio can vary significantly between cell lines and is affected by serum. Perform a titration experiment to determine the best ratio for your specific cells and conditions. Optimize the amount of DOTAP within a range of 5-20 µl per µg of nucleic acid.[3]
Poor Cell Health or Confluency Use only healthy, actively dividing cells that are free from contamination.[1][9] For many cell lines, a confluency of 40-80% at the time of transfection is ideal, as actively dividing cells show better uptake.[9]
Low Quality of Nucleic Acid Use highly purified, endotoxin-free nucleic acid. Contaminants can significantly impair transfection efficiency.[1][2] An OD260/280 ratio of 1.8-2.0 is recommended.
Cell Line is Sensitive to Serum While many cell lines transfect well in serum, some are more sensitive.[3] Try reducing the serum concentration (e.g., to 5%) during transfection or perform the entire process under serum-free conditions and replace with growth medium containing serum after the initial incubation period (3-10 hours).[2][3]
Serum Inhibition of Uptake If standard R-Dotap is being inhibited, consider using a formulation that includes cholesterol (DOTAP/cholesterol). These formulations are more resistant to the inhibitory effects of serum.[6][8]

Quantitative Data on Transfection Efficiency

The presence of serum and the formulation of the lipid reagent can have a substantial impact on transfection outcomes.

Table 1: Effect of Serum on Transfection Efficiency of DOTAP vs. DOTAP/Cholesterol (DC) Complexes

Data derived from a study using a luciferase reporter plasmid in 293A cells. "High-serum" refers to pre-incubation with two volumes of serum.

Complex FormulationConditionRelative Luciferase Units (RLU) / µg proteinFold Inhibition by Serum
DOTAP-low No Serum~1.0 x 10⁸>100-fold
High Serum~1.0 x 10⁶
DOTAP-high No Serum~2.0 x 10⁹~20-fold
High Serum~1.0 x 10⁸
DC-low No Serum~1.5 x 10⁹~10-fold
High Serum~1.5 x 10⁸
DC-high No Serum~2.5 x 10⁹~1.5-fold
High Serum~1.7 x 10⁹
(Data conceptualized and summarized from figures presented in reference[10])

Table 2: Efficacy of R-DOTAP Enantiomer for siRNA Delivery

Data shows aromatase silencing in MCF-7 cells using a 1:1 molar ratio of R-DOTAP:cholesterol.

siRNA ConcentrationCharge Ratio (+/-)Aromatase Silencing (%)
50 nM3~60%
50 nM4~75%
50 nM5~80%
10 nM3~50%
(Data summarized from reference[11])

Experimental Protocols & Workflows

Visualizing the R-Dotap Workflow

The following diagram illustrates the standard workflow for R-Dotap transfection, emphasizing the critical steps for handling serum.

G cluster_prep Phase 1: Preparation cluster_complex Phase 2: Complex Formation (CRITICAL STEP) cluster_transfection Phase 3: Transfection cluster_post Phase 4: Post-Transfection seed 1. Seed Cells (Target 40-80% confluency) dna_prep 2a. Dilute Nucleic Acid (in serum-free medium) mix 3. Combine Diluted Solutions (Mix gently, DO NOT VORTEX) dna_prep->mix dotap_prep 2b. Dilute R-Dotap (in serum-free medium) dotap_prep->mix incubate 4. Incubate (15-20 min at Room Temp) mix->incubate wash 5. Wash Cells (Optional, with serum-free medium) incubate->wash add_complex 6. Add Complex to Cells (in serum-free OR serum-containing medium) wash->add_complex incubate_cells 7. Incubate Cells (3-10 hours at 37°C) add_complex->incubate_cells replace_medium 8. Replace with Fresh Growth Medium (with serum and antibiotics) incubate_cells->replace_medium assay 9. Assay for Gene Expression (24-72 hours post-transfection) replace_medium->assay

Caption: Standard R-Dotap transfection workflow.
Protocol: Transfection of Adherent Cells with Serum

This protocol is adapted for cells cultured in serum-containing medium.

  • Cell Seeding: The day before transfection, seed cells in your appropriate growth medium (with serum, without antibiotics) so they reach 40-80% confluency at the time of transfection.[9]

  • Complex Preparation (in separate sterile tubes, e.g., polypropylene):

    • Solution A: Dilute 1-3 µg of your plasmid DNA into 100 µL of serum-free culture medium.[3]

    • Solution B: In a separate tube, dilute 5-30 µL of R-Dotap reagent into 100 µL of serum-free culture medium.[3]

  • Complex Formation: Add Solution A (DNA) to Solution B (R-Dotap), mix gently by pipetting up and down a few times. Do not vortex or centrifuge. [1][3]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.[3]

  • Cell Preparation: While complexes are forming, gently wash the cells once with 1-2 mL of PBS or serum-free medium. Add 1.0 mL of fresh, antibiotic-free medium containing serum to the cells.[3]

  • Transfection: Add the 200 µL of DNA-lipid complexes dropwise to the cells. Gently swirl the plate to ensure even distribution.

  • Incubation with Complex: Incubate the cells at 37°C in a CO₂ incubator for 3-10 hours (6 hours is a good starting point).[2][3]

  • Medium Change: After the incubation, replace the transfection medium with fresh, complete growth medium (containing serum and antibiotics).

  • Gene Expression Analysis: Assay for gene expression 24-72 hours after the start of transfection, depending on your specific gene and promoter activity.[3]

Troubleshooting Logic for Serum-Related Issues

This diagram provides a logical path to diagnose and solve common problems encountered when transfecting in the presence of serum.

G start Problem: Low Transfection Efficiency with Serum q1 Was the DOTAP:NA complex formed in a SERUM-FREE medium? start->q1 sol1 SOLUTION: Always prepare the complex in serum-free, antibiotic-free medium before adding to cells. q1->sol1 No q2 Have you optimized the DOTAP:NA ratio for this cell line with serum? q1->q2 Yes sol2 SOLUTION: Perform a titration of DOTAP reagent (e.g., 5-20 µL) for a fixed amount of nucleic acid (e.g., 1 µg). q2->sol2 No q3 Is the cell line known to be difficult to transfect or sensitive? q2->q3 Yes sol3 SOLUTION: 1. Try a reduced serum (e.g., 5%) protocol. 2. Consider a DOTAP/Cholesterol formulation for better serum stability. q3->sol3 Yes end Consult further documentation or technical support. q3->end No

Caption: Troubleshooting flowchart for low efficiency.
Conceptual Pathway: Serum Interference

This diagram illustrates the mechanism of serum inhibition and how cholesterol can help mitigate the effect.

G cluster_dotap Standard R-Dotap cluster_dc R-Dotap / Cholesterol dotap_dna R-Dotap + DNA (Complex) inhibited_complex Inhibited Complex (Reduced Cell Binding) dotap_dna->inhibited_complex serum_protein Serum Protein serum_protein->inhibited_complex Binds to & Inhibits Complex low_eff Low Transfection Efficiency inhibited_complex->low_eff Leads to dc_dna R-Dotap/Cholesterol + DNA (Shielded Complex) stable_complex Stable Complex (Enhanced Cell Binding) dc_dna->stable_complex serum_protein2 Serum Protein serum_protein2->stable_complex Binding Reduced by Cholesterol high_eff High Transfection Efficiency stable_complex->high_eff Leads to

Caption: Serum interference on transfection complexes.

References

Technical Support Center: R-Dotap Lipoplexes - Storage, Stability, and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of R-Dotap lipoplexes. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the preparation, storage, and use of R-Dotap lipoplexes.

Q1: My R-Dotap lipoplexes are aggregating after formation. What are the possible causes and solutions?

A1: Aggregation of lipoplexes is a common issue that can arise from several factors related to electrostatic interactions and colloidal instability.

  • Cause 1: Suboptimal Lipid-to-Cargo Ratio: The electrostatic interaction between the cationic R-Dotap liposomes and the anionic cargo (e.g., plasmid DNA, siRNA) can lead to charge neutralization and subsequent aggregation if not properly controlled.[1]

    • Solution: Optimize the charge ratio (N/P ratio, the ratio of moles of nitrogen in the cationic lipid to moles of phosphate (B84403) in the nucleic acid). A slight excess of positive charge is often necessary to ensure each nucleic acid molecule is fully coated by liposomes, preventing cross-linking.[1] Experiment with a range of N/P ratios to find the optimal condition for your specific system.[1]

  • Cause 2: High Ionic Strength of the Buffer: The presence of salts in the buffer can shield the surface charge of the lipoplexes, reducing electrostatic repulsion and leading to aggregation.[1][2]

    • Solution: Use a low ionic strength buffer, such as 10mM HEPES, for lipoplex formation and dilution.[1][3] If aggregation persists, consider using a chelating agent like EDTA to sequester any divalent cations that might be contributing to the issue.[1]

  • Cause 3: Improper Mixing Technique: Localized charge imbalances during the addition of the nucleic acid to the liposome (B1194612) suspension can induce immediate aggregation.[1]

    • Solution: Add the nucleic acid solution to the liposome suspension dropwise while gently vortexing or stirring.[1] This ensures a more uniform distribution and prevents the formation of large, unstable complexes.

  • Cause 4: Lack of Steric Stabilization: Electrostatic repulsion alone may not be sufficient to prevent aggregation, especially during long-term storage or in high-ionic-strength media.[1]

    • Solution: Incorporate a small percentage (e.g., 2-10 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) into your liposome formulation. The polyethylene (B3416737) glycol (PEG) chains create a protective hydrophilic layer that sterically hinders vesicle-vesicle interactions.[1]

Q2: What is the recommended storage temperature for R-Dotap lipoplexes and for how long are they stable?

A2: The recommended storage temperature for R-Dotap lipoplex suspensions is 4°C .[1][4]

  • Short-term to Medium-term Storage: Studies have shown that some DOTAP/cholesterol lipoplex formulations can remain stable for up to 90 days at 4°C, with minimal changes in size, polydispersity index (PDI), and transfection efficiency.[4]

  • Long-term Storage: For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is the recommended method.[1][5] Lyophilized lipoplexes can be stored for extended periods, potentially for years, without losing efficacy.[5]

  • Avoid Freezing: It is generally advised to avoid freezing aqueous suspensions of lipoplexes at -20°C or -80°C.[1][6] The formation of ice crystals can disrupt the liposomal structure, leading to rupture and aggregation upon thawing.[1][6]

Q3: My transfection efficiency with R-Dotap lipoplexes is lower than expected. What could be the reason?

A3: Several factors can influence the transfection efficiency of R-Dotap lipoplexes.

  • Suboptimal Formulation: The composition of the lipoplex, including the helper lipids and the N/P ratio, is critical. The R-enantiomer of DOTAP has been shown to have superior efficacy compared to the S-enantiomer or the racemic mixture in some systems.[7]

  • Lipoplex Size and Polydispersity: The size and uniformity of the lipoplexes can affect their cellular uptake. Aggregated or very large particles may not be efficiently internalized by cells.

  • Cellular Health: The viability and confluency of the cells at the time of transfection are crucial. Ensure that the cells are in a healthy, actively dividing state.

  • Presence of Serum: Serum proteins can interact with lipoplexes, leading to aggregation and reduced transfection efficiency.[2] While some protocols are optimized for use in the presence of serum, others require serum-free conditions during the initial incubation period.

Data on Stability of DOTAP-based Lipoplexes

The following tables summarize quantitative data on the stability of DOTAP-based lipoplexes under different conditions.

Table 1: Stability of PEGylated and Non-PEGylated DOTAP/chol Lipoplexes at 4°C [4]

FormulationTime (days)Size (nm)PDITransfection Efficiency (% of Day 0)
PEGylated 1:2 DOTAP/chol 0~180~0.2100%
30StableStableNot significantly changed
60StableStableNot significantly changed
90Stable (p=0.25)Stable (p=1.00)Maintained
Non-PEGylated 1:3 DOTAP/chol 0~200~0.3100%
30StableStableNot significantly changed
60StableStableMaintained
90Slight IncreaseSlight IncreaseSlight Decrease

Table 2: Effect of N/P Ratio on Lipoplex Characteristics

Cationic LipidHelper LipidN/P RatioParticle Size (nm)Zeta Potential (mV)Reference
DOTAPCholesterol1:1>1000 (aggregated)High positive[3]
DOTAPCholesterol10:1120-150+40[3]
DOTAPDOPE3.5:1~150+12.26[8]

Experimental Protocols

Protocol 1: Preparation of R-Dotap Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing R-Dotap liposomes.

  • Lipid Film Formation:

    • Dissolve R-DOTAP and a helper lipid (e.g., cholesterol or DOPE) in a suitable organic solvent like chloroform (B151607) in a round-bottom flask.[9][10]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[9][10]

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., 10mM HEPES) by gentle rotation.[1][3] The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • Size Reduction (Sonication or Extrusion):

    • Sonication: For smaller vesicles, sonicate the lipid suspension using a bath or probe sonicator.[1][9] Careful temperature control is necessary to avoid lipid degradation.[1]

    • Extrusion: For more uniform, unilamellar vesicles, extrude the lipid suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).[1][3] This is the preferred method for achieving a narrow size distribution.

Protocol 2: Formation of R-Dotap Lipoplexes

This protocol outlines the complexation of R-Dotap liposomes with nucleic acids.

  • Dilution:

    • Dilute the R-Dotap liposome suspension to the desired concentration in a low-ionic-strength buffer.

    • In a separate tube, dilute the nucleic acid (plasmid DNA or siRNA) to the desired concentration in the same buffer.

  • Complexation:

    • Add the diluted nucleic acid solution dropwise to the diluted liposome suspension while gently vortexing or stirring.[1]

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[9][11]

  • Characterization (Optional but Recommended):

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting lipoplexes using dynamic light scattering (DLS).[4][12]

Visualizations

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_lipoplex_formation Lipoplex Formation cluster_analysis Analysis & Use A Dissolve Lipids in Organic Solvent B Create Thin Lipid Film A->B C Hydrate with Aqueous Buffer B->C D Size Reduction (Extrusion/Sonication) C->D E Dilute Liposomes and Nucleic Acid D->E F Mix Components (Dropwise Addition) E->F G Incubate for Complexation F->G H Characterize Size, PDI, Zeta Potential G->H I Cell Transfection H->I troubleshooting_aggregation cluster_solutions start Lipoplex Aggregation Observed? q1 Is N/P Ratio Optimized? start->q1 sol1 Optimize N/P Ratio sol2 Use Low Ionic Strength Buffer sol3 Add Nucleic Acid Dropwise with Mixing sol4 Incorporate PEGylated Lipids q1->sol1 No q2 Using Low Ionic Strength Buffer? q1->q2 Yes q2->sol2 No q3 Is Mixing Controlled? q2->q3 Yes q3->sol3 No q4 Using Steric Stabilization? q3->q4 Yes q4->sol4 No

References

Technical Support Center: Optimizing R-Dotap Formulations for Reduced In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the in vivo toxicity associated with R-Dotap formulations. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data to facilitate safer and more effective preclinical research.

Troubleshooting Guide

Researchers may encounter several challenges when working with R-Dotap formulations in vivo. This guide addresses common issues and provides practical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Visible aggregates or precipitation in the liposome (B1194612) suspension immediately after preparation. - Incomplete removal of organic solvents. - High ionic strength or presence of divalent cations in the hydration buffer. - Suboptimal sonication or extrusion methods.- Ensure the lipid film is thoroughly dried under high vacuum for at least 1-2 hours after rotary evaporation.[1] - Use a low ionic strength buffer (e.g., 10mM HEPES) for hydration. Consider adding a chelating agent like EDTA if divalent cation contamination is suspected.[1] - Utilize extrusion for more uniform and stable unilamellar vesicles. If using sonication, a bath sonicator at a controlled temperature is recommended.[1]
Liposome aggregation upon addition of negatively charged cargo (e.g., plasmid DNA, siRNA). - Strong electrostatic interactions leading to charge neutralization and cross-linking of liposomes by the cargo.- Optimize the lipid-to-cargo ratio; a significant excess of lipid is often necessary.[1] - Add the cargo solution to the liposome suspension dropwise while gently vortexing to prevent localized charge imbalances.[1] - Incorporate PEGylated lipids (e.g., DSPE-PEG2000) into the formulation to provide steric stabilization.[1]
Acute inflammatory reactions in animal models post-injection (e.g., swelling, redness at the injection site). - Inherent immunostimulatory properties of R-Dotap, leading to the production of pro-inflammatory cytokines. - High dose of the R-Dotap formulation.- Reduce the administered dose of the R-Dotap formulation. - Consider co-formulation with anti-inflammatory agents, if compatible with the experimental goals. - Modify the liposome surface with polymers like polyethylene (B3416737) glycol (PEG) to reduce interactions with immune cells.[2][3]
Systemic toxicity signs in animals (e.g., weight loss, lethargy, organ damage). - Dose-dependent toxicity of cationic lipids.[4] - Activation of the Type I Interferon (IFN) pathway.[5] - Accumulation of liposomes in organs like the liver, lung, and spleen.[6][7]- Perform a dose-response study to determine the maximum tolerated dose (MTD).[8] - Monitor for markers of organ damage through blood chemistry and histology. - PEGylate the liposomes to alter biodistribution and reduce uptake by the mononuclear phagocyte system.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of R-Dotap's adjuvant effect and how does it relate to its toxicity?

A1: R-Dotap primarily exerts its adjuvant effect by inducing a Type I Interferon (IFN) response.[5] This is mediated through the activation of endosomal Toll-like receptors (TLR-7 and TLR-9) and the MyD88 signaling pathway.[5][9] While this immune activation is beneficial for enhancing vaccine efficacy, an overstimulation of this pathway can lead to inflammatory side effects and contribute to in vivo toxicity.

Q2: How does the chirality of DOTAP (R- vs. S-enantiomer) affect its activity and toxicity?

A2: The R-enantiomer of DOTAP (R-Dotap) is the more immunologically active component compared to the S-enantiomer.[8] Studies have shown that R-Dotap is more effective at stimulating a CD8+ anti-tumor response.[8] In terms of in vitro toxicity in bone marrow-derived dendritic cells, both R- and S-DOTAP have shown similar toxicity profiles.[8]

Q3: What role does cholesterol play in R-Dotap formulations?

A3: Cholesterol is a crucial "helper lipid" that enhances the stability of the liposome bilayer. It increases the packing density and mechanical rigidity of the membrane, which helps to prevent aggregation and reduce the permeability of the liposomes.[1]

Q4: Can PEGylation of R-Dotap liposomes reduce their toxicity?

A4: Yes, PEGylation, the process of attaching polyethylene glycol (PEG) to the liposome surface, can reduce toxicity.[2][3] PEG creates a hydrophilic layer that sterically hinders interactions with blood components and immune cells, which can lead to reduced clearance by the mononuclear phagocyte system and altered biodistribution.[2][3] However, it's important to note that PEGylation can sometimes decrease the transfection efficiency of lipoplexes.[10]

Q5: What are the key parameters to monitor in vivo to assess R-Dotap toxicity?

A5: Key parameters include:

  • Clinical observations: Body weight, food and water intake, and general animal behavior.[7]

  • Hematology: Complete blood count (CBC) to assess effects on red and white blood cells, and platelets.[6]

  • Serum Chemistry: Analysis of enzymes and biomarkers related to liver and kidney function.[11]

  • Histopathology: Microscopic examination of major organs (liver, spleen, lungs, kidneys) for any signs of tissue damage.[11][12]

  • Cytokine Profiling: Measurement of pro-inflammatory cytokines and Type I interferons in the serum.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a reference for expected outcomes and toxicological thresholds.

Table 1: In Vitro Cytotoxicity of Cationic Liposomes

Cell LineCationic LipidConcentrationViability (%)Reference
3T3 fibroblastsCationic LiposomesNot specifiedReduced with zeta potential > ~30 mV[5]
MacrophagesDDAB-containing liposomes<10 nmol/mL (ED50)50[5]
MacrophagesDSTAP-containing liposomes>1000 nmol/mL (ED50)50[5]
HepG2 cellsCationic LiposomesUp to 100 µg/mLMinimal cytotoxicity[12]

Table 2: In Vivo Toxicity Endpoints for Cationic Liposomes in Rodents

Animal ModelFormulationDoseKey FindingsReference
RatsCationic micelles and liposomes10, 25, 100 mg/kgIncreased DNA strand breaks in lung and spleen; elevated cytokine expression (IL-6, CXCL2, CCL2).[6][13]
MiceCationic liposomes (DOTAP:CHOL)Multi-doseNo significant changes in body weight, glucose levels, or organ morphology. Increased DNA damage in lung and spleen after a single dose.[7]
MiceR-DotapNot specifiedUpregulation of Type I IFN pathway genes (IFN-a, IFN-b, CXCL10, Stat 1).[5]
MiceDOTAP/DC-chol liposomesNot specifiedNo changes in body weight; no induction of TNF-α gene expression in the nasal area after intranasal administration.[10]

Experimental Protocols

Preparation of R-Dotap Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing R-Dotap liposomes.

Materials:

  • R-Dotap

  • Cholesterol (or other helper lipids)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10mM HEPES, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Dissolve R-Dotap and cholesterol in chloroform in a round-bottom flask at the desired molar ratio.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.[1]

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the lipid transition temperature.

  • For size homogenization, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 11-21 times.[13]

  • For sterile applications, filter the final liposome suspension through a 0.22 µm syringe filter.[13]

In Vivo Toxicity Assessment in a Murine Model

This protocol outlines a general procedure for evaluating the in vivo toxicity of R-Dotap formulations.

Animal Model:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

Procedure:

  • Dose Administration: Administer the R-Dotap formulation via the desired route (e.g., intravenous, intraperitoneal, subcutaneous). Include a vehicle control group (e.g., saline or buffer used for liposome suspension).

  • Clinical Observations: Monitor the animals daily for changes in body weight, food and water consumption, and any signs of morbidity (e.g., lethargy, ruffled fur).[7]

  • Blood Collection: At selected time points (e.g., 24 hours, 72 hours, 7 days post-injection), collect blood samples via an appropriate method (e.g., retro-orbital sinus, cardiac puncture).[6]

    • For hematology , collect blood in EDTA-coated tubes.

    • For serum chemistry , collect blood in serum separator tubes.

  • Hematological Analysis: Perform a complete blood count (CBC) to analyze parameters such as white blood cell count, red blood cell count, hemoglobin, hematocrit, and platelet count.[6]

  • Serum Chemistry Analysis: Analyze serum samples for biomarkers of organ function, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST) for liver toxicity, and blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) for kidney toxicity.[11]

  • Cytokine Profiling: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and Type I interferons (e.g., IFN-α, IFN-β) in the serum.

  • Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross examination of the organs. Collect major organs (liver, spleen, lungs, kidneys, heart) and fix them in 10% neutral buffered formalin for histopathological processing (embedding in paraffin, sectioning, and H&E staining).[11][12] A pathologist should then examine the slides for any signs of tissue damage, inflammation, or necrosis.

Visualizations

R-Dotap Induced Type I Interferon Signaling Pathway

R_Dotap_Signaling cluster_endosome Endosome cluster_nucleus Nucleus cluster_paracrine Paracrine/Autocrine Signaling RDotap R-Dotap Formulation TLR79 TLR7 / TLR9 RDotap->TLR79 Internalization MyD88 MyD88 TLR79->MyD88 Activation IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 TRAF6->IRF7 pIRF7 p-IRF7 IRF7->pIRF7 Phosphorylation pIRF7_nuc p-IRF7 pIRF7->pIRF7_nuc Translocation ISRE ISRE pIRF7_nuc->ISRE Binds to TypeI_IFN_Genes Type I IFN Genes (IFN-α, IFN-β) ISRE->TypeI_IFN_Genes Induces Transcription Secretion Secreted Type I IFNs TypeI_IFN_Genes->Secretion Translation & Secretion IFNAR IFNAR Secretion->IFNAR Binds to JAK_STAT JAK/STAT Pathway IFNAR->JAK_STAT Activates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) JAK_STAT->ISGF3 ISGs Interferon-Stimulated Genes (ISGs) ISGF3->ISGs Induces Transcription

Caption: R-Dotap activates TLR7/9 in endosomes, leading to Type I IFN production.

Experimental Workflow for In Vivo Toxicity Assessment

Toxicity_Workflow start Start: R-Dotap Formulation dose_admin Dose Administration (e.g., IV, IP, SC) start->dose_admin clinical_obs Daily Clinical Observations (Body Weight, Behavior) dose_admin->clinical_obs blood_collection Blood Collection (Multiple Time Points) dose_admin->blood_collection necropsy Necropsy & Organ Collection clinical_obs->necropsy hematology Hematology (CBC) blood_collection->hematology serum_chem Serum Chemistry (ALT, AST, BUN, Creatinine) blood_collection->serum_chem cytokine Cytokine Profiling (IL-6, TNF-α, IFN-α/β) blood_collection->cytokine data_analysis Data Analysis & Toxicity Profile hematology->data_analysis serum_chem->data_analysis cytokine->data_analysis histopathology Histopathology (H&E Staining) necropsy->histopathology histopathology->data_analysis

Caption: Workflow for assessing the in vivo toxicity of R-Dotap formulations.

Logical Relationship for Troubleshooting Formulation Aggregation

Aggregation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions aggregation Liposome Aggregation solvent Residual Solvent aggregation->solvent buffer High Ionic Strength Buffer aggregation->buffer cargo Cargo Interaction aggregation->cargo no_steric Lack of Steric Stabilization aggregation->no_steric dry Thorough Drying solvent->dry low_ionic Use Low Ionic Strength Buffer buffer->low_ionic optimize_ratio Optimize Lipid:Cargo Ratio cargo->optimize_ratio pegylation Incorporate PEGylated Lipids no_steric->pegylation

Caption: Troubleshooting guide for R-Dotap formulation aggregation issues.

References

R-Dotap Formulation Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing R-Dotap formulations for the successful transfection of various cell types. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and execution.

Troubleshooting Guides

This section addresses common issues encountered during R-Dotap-mediated transfection. The following table provides potential causes and recommended solutions to help you optimize your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low Transfection Efficiency Suboptimal R-Dotap:Nucleic Acid Ratio: Incorrect charge ratio can lead to inefficient complex formation and cellular uptake.[1][2][]Perform a titration experiment to determine the optimal R-Dotap to nucleic acid ratio for your specific cell type and payload. Start with a range of ratios (e.g., 2:1, 4:1, 6:1, 8:1 charge ratio).[1][2]
Poor Cell Health: Cells that are unhealthy, senescent, or overly confluent are less receptive to transfection.[4][5][6]Use cells with a low passage number that are in the logarithmic growth phase. Ensure cell viability is >90% before transfection. Plate cells to achieve 70-80% confluency at the time of transfection.[4][6]
Presence of Serum or Antibiotics During Complexation: Serum proteins and antibiotics can interfere with the formation of R-Dotap-nucleic acid complexes.[7][8]Always form the complexes in a serum-free and antibiotic-free medium.[7][8] While R-Dotap can be used in the presence of serum during transfection, complex formation must be done in its absence.[9]
Incorrect Incubation Times: Insufficient or excessive incubation time for complex formation or transfection can reduce efficiency.Allow 15-20 minutes for the R-Dotap and nucleic acid to form complexes at room temperature.[10] The optimal transfection incubation time can range from 3 to 72 hours, depending on the cell line and should be optimized.[9]
High Cell Toxicity/Mortality Excessive R-Dotap Concentration: Cationic lipids can be toxic to cells at high concentrations.[11][12]Reduce the amount of R-Dotap used in your formulation. Perform a dose-response experiment to find the highest concentration of R-Dotap your cells can tolerate. Use a cell viability assay, such as MTT or LDH, to quantify cytotoxicity.[11][12]
High Nucleic Acid Concentration: A large amount of foreign nucleic acid can trigger cellular stress and apoptosis.[5]Reduce the concentration of the nucleic acid in the transfection complex.
Prolonged Exposure to Transfection Complexes: Leaving the complexes on sensitive cells for too long can increase cytotoxicity.[5]For sensitive cell types, such as primary cells, reduce the incubation time with the transfection complexes to 4-6 hours, then replace with fresh, complete culture medium.[5]
Inconsistent/Irreproducible Results Variability in Cell Culture Conditions: Inconsistent cell density, passage number, or growth phase can lead to variable transfection outcomes.[7][9]Standardize your cell culture practices. Always use cells at the same confluency and within a defined range of passage numbers for all experiments.[9]
Improper Reagent Handling: Incorrect storage or handling of R-Dotap or nucleic acids can degrade the reagents.Store R-Dotap at 4°C and do not freeze.[7] Ensure nucleic acids are of high purity (A260/A280 ratio of ~1.8) and have not undergone multiple freeze-thaw cycles.[8][13]
Pipetting Errors or Inadequate Mixing: Inaccurate dispensing of reagents or improper mixing can lead to non-uniform complex formation.Use calibrated pipettes and gently mix the R-Dotap and nucleic acid solutions by pipetting up and down. Do not vortex the complexes.[10]

Frequently Asked Questions (FAQs)

Q1: What is R-Dotap and how does it differ from standard DOTAP?

R-Dotap is the R-enantiomer of the cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane). Cationic lipids like R-Dotap have a positively charged head group that facilitates the binding and condensation of negatively charged nucleic acids (like DNA and RNA) into nanoparticles called lipoplexes.[14] These complexes can then fuse with the negatively charged cell membrane to deliver their cargo into the cell.[14] Studies have shown that the stereochemistry of DOTAP can influence transfection efficiency, with the R-enantiomer demonstrating superior performance in delivering siRNA compared to the S-enantiomer or the racemic mixture in certain cell lines.[1][2] This is thought to be due to differences in lipid packing and cellular uptake pathways.[1]

Q2: What are the recommended starting conditions for R-Dotap transfection?

For a 6-well plate, a good starting point is to use 1-2.5 µg of plasmid DNA and a R-Dotap:nucleic acid charge ratio of 4:1 to 6:1. The optimal amount of R-Dotap can range from 5-20 µl per µg of nucleic acid.[8][10] However, these conditions are highly dependent on the cell type and should be optimized.

Q3: How do I optimize the R-Dotap to nucleic acid ratio?

The ratio of R-Dotap to nucleic acid is a critical parameter for successful transfection.[10] To optimize this, set up a series of transfections with a fixed amount of nucleic acid and varying amounts of R-Dotap. For example, for 1 µg of plasmid DNA, test 2, 4, 6, 8, and 10 µl of a 1 mg/ml R-Dotap solution. Evaluate both transfection efficiency (e.g., via a reporter gene like GFP) and cell viability to determine the optimal ratio that provides the highest efficiency with the lowest toxicity.

Q4: Can R-Dotap be used with helper lipids like DOPE or Cholesterol?

Yes, formulating R-Dotap with neutral "helper" lipids is a common strategy to improve transfection efficiency and stability.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): This fusogenic lipid can help disrupt the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm.[15]

  • Cholesterol: This molecule can enhance the stability of the lipoplexes, especially in the presence of serum, which is beneficial for in vivo applications or for transfecting cells in serum-containing media.[15]

The optimal ratio of R-Dotap to the helper lipid is cell-type dependent and should be empirically determined.[15][16] A common starting molar ratio for DOTAP:Cholesterol is 1:1 or 1:3, while for DOTAP:DOPE, a 1:1 ratio is often used.[15][17]

Q5: What is the best way to transfect difficult cell types like primary or suspension cells with R-Dotap?

  • Primary Cells: These cells are often more sensitive to the toxicity of transfection reagents.[4] It is crucial to use a lower concentration of the R-Dotap/nucleic acid complex and to shorten the incubation time (e.g., 4-6 hours) before replacing the medium with fresh, complete medium.[5] A thorough optimization of the R-Dotap:nucleic acid ratio is essential.[4]

  • Suspension Cells: Transfection of suspension cells can be achieved by first forming the R-Dotap-nucleic acid complexes as you would for adherent cells. The cells are then pelleted by gentle centrifugation (e.g., 250 x g for 10 minutes), and the supernatant is replaced with the medium containing the transfection complexes.[9][18] Alternatively, the complexes can be added directly to the cell suspension in a dropwise manner.[18]

Q6: What is the proposed mechanism of action for R-Dotap-mediated delivery?

R-Dotap-based nanoparticles are thought to enter the cell primarily through endocytosis.[14] The positive charge of the R-Dotap complexes facilitates binding to the negatively charged cell surface. Once inside the endosome, the cationic lipids can interact with the endosomal membrane, leading to its destabilization and the release of the nucleic acid cargo into the cytoplasm. For DNA, it must then be transported to the nucleus for transcription. In the context of its use as a vaccine adjuvant, R-Dotap has also been shown to stimulate endosomal Toll-like receptors (TLR7 and/or 9), leading to a Type I interferon response.[19][20][21][22][23]

Experimental Protocols

Protocol 1: General R-Dotap Transfection Protocol for Adherent Cells (24-well plate)
  • Cell Plating: The day before transfection, plate cells in 500 µL of complete growth medium per well, so they reach 70-80% confluency at the time of transfection.

  • Reagent Preparation (per well):

    • Solution A: In a sterile microfuge tube, dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium (e.g., Opti-MEM® or DMEM).

    • Solution B: In a separate sterile tube, dilute 1-3 µL of R-Dotap (1 mg/mL stock) into 25 µL of serum-free medium.

  • Complex Formation: Add Solution A to Solution B and mix gently by pipetting up and down. Do not vortex.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of transfection complexes.

  • Transfection: Add the 50 µL of the R-Dotap/DNA complex mixture dropwise to the well containing the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Return the plate to a 37°C, 5% CO₂ incubator. Incubate for 24-72 hours.

  • Analysis: After the incubation period, analyze the cells for transgene expression.

Protocol 2: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Perform Transfection: Follow the transfection protocol as described above in a 96-well plate format. Include untransfected cells and cells treated with R-Dotap alone as controls.

  • Add MTT Reagent: 24-48 hours post-transfection, add 10 µL of MTT solution (5 mg/mL in PBS) to each well containing 100 µL of medium.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Read Absorbance: Gently mix to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express the absorbance of the treated wells as a percentage of the untransfected control wells to determine cell viability.

Visualizations

R_Dotap_Transfection_Workflow R-Dotap Transfection Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis plate_cells Plate cells to achieve 70-80% confluency prep_dna Dilute Nucleic Acid in Serum-Free Medium prep_rdotap Dilute R-Dotap in Serum-Free Medium form_complex Combine and Incubate (15-20 min at RT) prep_dna->form_complex prep_rdotap->form_complex add_complex Add Complexes to Cells form_complex->add_complex incubate_cells Incubate Cells (24-72 hours) add_complex->incubate_cells assay_expression Assay for Gene Expression (e.g., GFP, Western, qPCR) incubate_cells->assay_expression assay_viability Assess Cell Viability (e.g., MTT, Trypan Blue) incubate_cells->assay_viability

Caption: A flowchart illustrating the key steps in a typical R-Dotap transfection experiment.

R_Dotap_Cellular_Uptake Hypothesized R-Dotap Cellular Uptake and Action Pathway cluster_extracellular Extracellular Space cluster_cellular Cell rdotap R-Dotap complex R-Dotap/Nucleic Acid Complex (Lipoplex) rdotap->complex na Nucleic Acid (DNA/RNA) na->complex membrane Cell Membrane complex->membrane 1. Binding endosome Endosome membrane->endosome 2. Endocytosis cytoplasm Cytoplasm endosome->cytoplasm 3. Endosomal Escape (facilitated by R-Dotap) cytoplasm->cytoplasm 6. Translation -> Protein nucleus Nucleus cytoplasm->nucleus 4. Nuclear Import (DNA) nucleus->cytoplasm 5. Transcription (DNA) -> mRNA

Caption: The proposed pathway for R-Dotap mediated delivery of nucleic acids into a cell.

References

Validation & Comparative

R-DOTAP vs. S-DOTAP: A Comparative Guide to In Vivo Adjuvant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo adjuvant activity of the stereoisomers of the cationic lipid DOTAP: R-DOTAP and S-DOTAP. The data presented is based on preclinical studies and aims to inform the selection of adjuvants for vaccine and immunotherapy development.

Executive Summary

The stereochemistry of the adjuvant DOTAP plays a critical role in its in vivo efficacy. Experimental evidence demonstrates that R-DOTAP is the significantly more potent enantiomer, driving robust CD8+ T-cell mediated anti-tumor responses. In contrast, S-DOTAP exhibits limited adjuvant activity. This difference in efficacy is not due to formulation characteristics, as both R- and S-DOTAP form nanoparticles of similar size, charge, and antigen encapsulation efficiency. The superior adjuvant effect of R-DOTAP is attributed to its distinct signaling pathway activation, leading to a more effective cellular immune response.

Data Presentation: In Vivo Comparison

The following tables summarize the quantitative data from a key in vivo study comparing R-DOTAP and S-DOTAP as adjuvants for an E7 peptide-based therapeutic vaccine in a murine cervical cancer model.[1]

Table 1: Formulation Characteristics of DOTAP/E7 Complexes [1]

CharacteristicR-DOTAP/E7S-DOTAP/E7P-value
Average Size (nm)126.8 ± 5.1125.6 ± 7.80.69
Zeta Potential (mV)54.3 ± 4.055.8 ± 1.90.37
E7 Encapsulation Efficiency (%)31.3 ± 16.632.1 ± 8.90.87

Table 2: In Vivo Anti-Tumor Efficacy and Immune Response [1]

ParameterR-DOTAP/E7S-DOTAP/E7Untreated Control
Tumor Regression Significant, comparable to racemic DOTAPDelayed tumor progression-
In Vivo CTL Response (% Specific Lysis) HighLow-
CD8+ Tumor-Infiltrating Lymphocytes (TILs) Significantly increasedMinimally increased-
IFN-γ Production by CD8+ Splenocytes PresentAbsent-
IFN-γ Production by CD8+ TILs PresentPresent (limited)-

Experimental Protocols

The primary study cited utilized a therapeutic vaccine model in C57BL/6 mice bearing established TC-1 tumors, which express the HPV-16 E7 oncoprotein.

Key Experimental Protocol: In Vivo Tumor Regression Study[1]
  • Animal Model: Female C57BL/6 mice.

  • Tumor Cell Line: TC-1, a lung epithelial cell line transformed with HPV-16 E6 and E7 oncoproteins and c-Ha-ras.

  • Tumor Implantation: 1 x 10^5 TC-1 cells were injected subcutaneously into the flank of the mice on day 0.

  • Vaccine Formulation: The vaccine consisted of the H-2D^b restricted E7 peptide (RAHYNIVTF) complexed with either R-DOTAP or S-DOTAP liposomes.

  • Vaccination: On day 6, when tumors were palpable, mice received a single subcutaneous injection of the R-DOTAP/E7 or S-DOTAP/E7 vaccine.

  • Tumor Measurement: Tumor size was measured every 2-3 days using a caliper, and tumor volume was calculated.

  • Immunological Assays:

    • In Vivo Cytotoxic T-Lymphocyte (CTL) Assay: Splenocytes from naive mice were pulsed with E7 peptide or a control peptide, labeled with different concentrations of CFSE, and adoptively transferred into vaccinated mice. The specific lysis of E7-pulsed target cells was determined by flow cytometry of splenocytes from the recipient mice.[1]

    • Analysis of Tumor-Infiltrating Lymphocytes (TILs): Tumors were excised, dissociated into single-cell suspensions, and stained for CD4 and CD8 surface markers for analysis by flow cytometry.[1]

    • Intracellular IFN-γ Staining: Splenocytes or TILs were re-stimulated with the E7 peptide in vitro, and the production of IFN-γ by CD8+ T cells was measured by intracellular staining and flow cytometry.[1]

Signaling Pathways and Mechanism of Action

The differential adjuvant activity of R-DOTAP and S-DOTAP can be attributed to their distinct interactions with the innate immune system. Racemic DOTAP is known to activate dendritic cells (DCs) through the ERK pathway.[1] More specifically, R-DOTAP has been shown to induce a potent type I interferon (IFN) response, which is crucial for the generation of robust CD8+ T cell responses. This is mediated through the activation of endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9, in a MyD88-dependent manner.[2] S-DOTAP, on the other hand, shows limited ability to activate these pathways, resulting in a weaker immune response.

R_DOTAP_Signaling_Pathway cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell T-Cell Response RDOTAP R-DOTAP/Antigen Endosome Endosome RDOTAP->Endosome Uptake ERK_Pathway ERK Pathway RDOTAP->ERK_Pathway TLR7_9 TLR7 / TLR9 Endosome->TLR7_9 MyD88 MyD88 TLR7_9->MyD88 Type1_IFN Type I IFN Production (IFN-α/β) MyD88->Type1_IFN DC_Activation DC Activation & Maturation (↑CD86, Chemokines) Type1_IFN->DC_Activation ERK_Pathway->DC_Activation Cross_Presentation Antigen Cross-Presentation (MHC Class I) DC_Activation->Cross_Presentation CD8_TCell CD8+ T-Cell Priming & Proliferation Cross_Presentation->CD8_TCell CTL_Response Cytotoxic T-Lymphocyte (CTL) Response CD8_TCell->CTL_Response

Caption: Signaling pathway of R-DOTAP adjuvant activity.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the in vivo adjuvant activity of R-DOTAP and S-DOTAP.

Experimental_Workflow cluster_Analysis Immunological Readouts Tumor_Implantation Day 0: Subcutaneous TC-1 Tumor Implantation Vaccination Day 6: Single Subcutaneous Vaccination (R-DOTAP/E7 or S-DOTAP/E7) Tumor_Implantation->Vaccination Tumor_Monitoring Ongoing: Tumor Growth Measurement Vaccination->Tumor_Monitoring Endpoint_Analysis Endpoint: Immunological Analysis Tumor_Monitoring->Endpoint_Analysis CTL_Assay In Vivo CTL Assay TIL_Analysis Tumor-Infiltrating Lymphocyte Analysis Cytokine_Analysis Intracellular Cytokine Staining (IFN-γ)

Caption: Experimental workflow for in vivo comparison.

Logical Relationship: Comparative Efficacy

The superior adjuvant activity of R-DOTAP is a direct consequence of its stereospecific interaction with the innate immune system, leading to a cascade of events culminating in a potent anti-tumor T-cell response.

Logical_Relationship cluster_RDOTAP R-DOTAP cluster_SDOTAP S-DOTAP R_Innate Potent Innate Immune Activation (TLR7/9, Type I IFN) R_Cellular Strong CD8+ T-Cell Response (CTLs) R_Innate->R_Cellular R_Outcome Significant Anti-Tumor Efficacy R_Cellular->R_Outcome S_Innate Weak Innate Immune Activation S_Cellular Limited CD8+ T-Cell Response S_Innate->S_Cellular S_Outcome Minimal Anti-Tumor Efficacy S_Cellular->S_Outcome

Caption: Comparative efficacy of R-DOTAP vs. S-DOTAP.

References

R-Dotap vs. AddaVax: A Comparative Guide to T-Cell Response Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate adjuvant is a critical step in vaccine development, significantly influencing the magnitude and quality of the induced immune response. This guide provides a detailed comparison of two prominent adjuvants, R-Dotap and AddaVax, with a specific focus on their capacity to induce T-cell responses. The information presented is based on preclinical data and aims to assist researchers in making informed decisions for their vaccine formulations.

Overview of Adjuvants

R-Dotap is a cationic liposomal adjuvant. Specifically, it is the R-enantiomer of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). Its cationic nature facilitates efficient interaction with and uptake by antigen-presenting cells (APCs)[1]. R-Dotap has been shown to be a potent inducer of both CD4+ and CD8+ T-cell responses, making it a promising candidate for vaccines where cellular immunity is crucial[2][3][4].

AddaVax is a squalene-based oil-in-water nano-emulsion, analogous to the MF59® adjuvant used in licensed human influenza vaccines[5]. Squalene-based adjuvants are known to elicit both cellular (Th1) and humoral (Th2) immune responses[5][6]. AddaVax is believed to work by creating an immunocompetent environment at the injection site, leading to the recruitment and activation of APCs and the subsequent stimulation of cytokine and chemokine production[5][7].

Comparative T-Cell Response Data

Studies directly comparing R-Dotap and AddaVax have demonstrated a superior performance of R-Dotap in eliciting T-cell responses, particularly CD4+ T cells.

CD4+ T-Cell Response to Recombinant Influenza Hemagglutinin (HA)

A study comparing R-Dotap with AddaVax (and AddaVax combined with a TLR9 agonist, CpG) for vaccination with recombinant influenza B HA protein revealed that R-Dotap consistently induced a more robust CD4+ T-cell response. This was quantified by measuring the frequency of IL-2 and IFN-γ producing cells via ELISpot assays[1][8][9][10].

AdjuvantTissueCytokineMean Frequency (Spots/10^6 CD4+ T-cells)Fold Difference (R-Dotap vs. AddaVax + CpG)
R-Dotap Draining Lymph NodeIL-2~2000-30009 to 12-fold increase[8][9]
IFN-γ~15005.6 to 6.5-fold increase[8][9]
AddaVax Draining Lymph NodeIL-2<500
IFN-γAlmost undetectable
AddaVax + CpG Draining Lymph NodeIL-2Significantly lower than R-Dotap
IFN-γSignificantly lower than R-Dotap
R-Dotap SpleenIL-2~2000-3000
IFN-γ~1500
AddaVax SpleenIL-2<500
IFN-γAlmost undetectable
AddaVax + CpG SpleenIL-2Significantly lower than R-Dotap
IFN-γSignificantly lower than R-Dotap

Data is approximated from graphical representations in the cited literature. For precise values, refer to the source publications.

Furthermore, R-Dotap adjuvanted vaccines were shown to induce a more diverse population of polyfunctional antigen-specific CD4+ T cells, with a majority producing IFN-γ, TNF-α, and IL-2[3].

CD8+ T-Cell Response

R-Dotap has also been shown to be a potent activator of CD8+ T-cell responses, particularly in cancer immunotherapy models. It stimulates strong cross-presentation of antigens and induces a high frequency of polyfunctional CD8+ T cells[2]. In a murine cervical cancer model, vaccination with an E7 peptide formulated with (R)-DOTAP resulted in a significantly higher percentage of IFN-γ producing CD8+ T cells compared to the (S)-DOTAP formulation[11]. While direct comparative studies with AddaVax on CD8+ T-cell responses are less detailed in the provided results, AddaVax has been shown to induce robust CD8+ T-cell responses, which were significantly higher than those induced by alum adjuvant[12].

Mechanism of Action: Signaling Pathways

The distinct mechanisms of action of R-Dotap and AddaVax contribute to the different T-cell response profiles they induce.

R-Dotap Signaling Pathway

R-Dotap's immunostimulatory activity is linked to the activation of endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9. This leads to a MyD88-dependent signaling cascade, resulting in the production of type I interferons (IFN)[1][2]. Type I IFN plays a crucial role in the subsequent activation and differentiation of T cells. Additionally, DOTAP has been reported to activate MAP kinase ERK and p38 pathways in dendritic cells (DCs), leading to the production of chemokines and cytokines[13][14].

R_Dotap_Signaling cluster_APC Antigen Presenting Cell (APC) RDotap R-Dotap + Antigen Endosome Endosome RDotap->Endosome MAPK MAPK Pathway (ERK, p38) RDotap->MAPK Activation TLR7_9 TLR7 / TLR9 Endosome->TLR7_9 Stimulation MyD88 MyD88 TLR7_9->MyD88 Type1_IFN Type I IFN Production MyD88->Type1_IFN TCell T-Cell Type1_IFN->TCell Cytokines Cytokine/Chemokine Production MAPK->Cytokines Cytokines->TCell Activation Activation & Differentiation

R-Dotap Signaling Pathway for T-cell Activation.
AddaVax (MF59-like) Signaling Pathway

The mechanism of AddaVax, being an MF59-like adjuvant, involves creating an "immunocompetent environment" at the injection site[7][15]. This is characterized by the release of ATP from muscle cells, which acts as a danger signal, and the recruitment of a variety of immune cells, including neutrophils, monocytes, and dendritic cells[7][16]. While the initial stages are thought to be TLR-independent, the overall adjuvant effect of MF59 is dependent on the MyD88 signaling adaptor protein, suggesting the involvement of IL-1 family cytokine receptors[7][16].

AddaVax_Signaling cluster_InjectionSite Injection Site (Muscle) cluster_APC Antigen Presenting Cell (APC) AddaVax AddaVax + Antigen Muscle_Cell Muscle Cell AddaVax->Muscle_Cell ATP_Release ATP Release Muscle_Cell->ATP_Release Immune_Cell_Recruitment Immune Cell Recruitment (Neutrophils, Monocytes, DCs) ATP_Release->Immune_Cell_Recruitment APC_Activation APC Activation Immune_Cell_Recruitment->APC_Activation MyD88 MyD88 Dependent Signaling APC_Activation->MyD88 Cytokine_Production Cytokine/Chemokine Production MyD88->Cytokine_Production TCell T-Cell Cytokine_Production->TCell Activation Activation & Differentiation

AddaVax (MF59-like) Signaling Pathway.

Experimental Protocols

The following is a generalized experimental workflow for comparing the T-cell response induction of R-Dotap and AddaVax based on the methodologies described in the cited literature.

Immunization Protocol
  • Animal Model: BALB/cJ or C57BL/6 mice are commonly used.

  • Vaccine Formulation:

    • Prepare the antigen solution (e.g., recombinant influenza HA protein) in a suitable buffer (e.g., PBS).

    • Formulate the vaccine by mixing the antigen with either R-Dotap or AddaVax at a specified ratio (e.g., 1:1 v/v for AddaVax)[5]. For R-Dotap, the antigen is typically encapsulated in or associated with the liposomes.

  • Immunization:

    • Administer the vaccine formulation to mice via intramuscular or subcutaneous injection[3][8].

    • A typical immunization schedule involves a prime vaccination on day 0 and a boost on day 21[3].

    • Include control groups receiving the antigen alone or the adjuvant alone.

T-Cell Response Analysis (ELISpot Assay)
  • Tissue Harvest: At a specified time point post-vaccination (e.g., 7-11 days after the final dose), harvest spleens and/or draining lymph nodes[1][3][8].

  • Cell Isolation: Prepare single-cell suspensions from the harvested tissues. CD4+ or CD8+ T cells can be enriched using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • ELISpot Assay:

    • Use pre-coated ELISpot plates for the cytokine of interest (e.g., IFN-γ, IL-2).

    • Plate the isolated T cells at a known density.

    • Stimulate the cells with the specific antigen (e.g., overlapping peptides of the vaccine antigen) or a positive control (e.g., mitogen). Include a negative control (media only).

    • Incubate the plates for a specified period (e.g., 24-48 hours).

    • Develop the plates according to the manufacturer's instructions to visualize the spots, where each spot represents a cytokine-secreting cell.

    • Count the spots using an ELISpot reader and express the results as the number of spot-forming units (SFU) per million cells.

Experimental_Workflow cluster_Immunization Immunization cluster_Analysis T-Cell Response Analysis Formulation Vaccine Formulation (Antigen + R-Dotap or AddaVax) Immunize Immunize Mice (e.g., Day 0 & 21) Formulation->Immunize Harvest Harvest Spleen/Lymph Nodes (e.g., Day 28) Immunize->Harvest Isolate Isolate T-Cells Harvest->Isolate ELISpot ELISpot Assay (IFN-γ, IL-2) Isolate->ELISpot Data Data Analysis (SFU/10^6 cells) ELISpot->Data

Generalized Experimental Workflow for Comparison.

Conclusion

Both R-Dotap and AddaVax are effective adjuvants capable of inducing T-cell responses. However, current preclinical data suggests that R-Dotap consistently outperforms AddaVax in the elicitation of CD4+ T-cell responses , inducing a higher frequency of cytokine-producing and polyfunctional T cells[1][3][8][9][10]. The distinct signaling pathways activated by each adjuvant likely underlie these differences. R-Dotap's ability to activate the type I IFN pathway via endosomal TLRs provides a strong stimulus for cellular immunity[1][2]. AddaVax, through its creation of an inflammatory microenvironment, also potently stimulates T-cell responses, though direct comparisons with R-Dotap have shown it to be less potent in some contexts[7][16].

The choice between R-Dotap and AddaVax will depend on the specific requirements of the vaccine being developed, including the desired balance between cellular and humoral immunity and the target pathogen or disease. For vaccines where a robust T-cell-mediated, particularly Th1-biased, response is critical, R-Dotap presents a highly promising option.

References

R-Dotap vs. MF59: A Comparative Guide to Vaccine Adjuvant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent vaccine adjuvants, R-Dotap and MF59, focusing on their mechanisms of action and their impact on vaccine efficacy. The information presented is based on available experimental data to assist researchers in selecting the appropriate adjuvant for their vaccine development programs.

At a Glance: R-Dotap vs. MF59

FeatureR-DotapMF59
Adjuvant Type Cationic LiposomeOil-in-water emulsion
Composition 1,2-dioleoyl-3-trimethylammonium-propane (R-enantiomer)Squalene, Polysorbate 80, Sorbitan trioleate
Primary Immune Response Strong cell-mediated immunity (Th1-biased), particularly CD8+ T-cell responses; also induces robust humoral immunity.Strong humoral immunity (Th2-biased), with enhancement of antibody production and breadth.
Mechanism of Action Activates innate immunity via TLR7 and TLR9, leading to a MyD88-dependent signaling cascade and Type I Interferon production.Induces a local inflammatory environment with chemokine and cytokine release, recruiting innate immune cells. Utilizes a MyD88-dependent, but TLR-independent, signaling pathway.
Licensed Use Utilized in clinical trials for therapeutic vaccines (e.g., HPV).A component of licensed seasonal and pandemic influenza vaccines (e.g., Fluad).[1]

Quantitative Comparison of Immune Responses

The following tables summarize quantitative data from preclinical studies comparing the efficacy of vaccines adjuvanted with R-Dotap versus squalene-based emulsions analogous to MF59.

Table 2.1: CD4+ T-Cell Responses

A study comparing a recombinant influenza hemagglutinin (HA) vaccine adjuvanted with R-Dotap to one with AddaVax (an MF59 analogue) in mice demonstrated a significantly higher frequency of antigen-specific CD4+ T-cells producing IFN-γ and IL-2 with the R-Dotap formulation.[2][3]

AdjuvantMean IFN-γ Spot Forming Units (SFU) per 10^6 cells (± SEM)Mean IL-2 Spot Forming Units (SFU) per 10^6 cells (± SEM)
R-Dotap~1800~1200
AddaVax + CpG~300~150
AddaVax~100~50

Data adapted from a study in C57BL/6 mice immunized subcutaneously.[2]

Table 2.2: Antibody Isotype Responses

R-Dotap has been shown to induce a balanced Th1/Th2 response, as indicated by the ratio of IgG2a to IgG1 antibodies. In contrast, MF59-like adjuvants tend to promote a more Th2-skewed response with higher levels of IgG1.

AdjuvantAntigenIgG1 Titer (Endpoint)IgG2a Titer (Endpoint)IgG2a/IgG1 Ratio
R-DotapRecombinant SARS-CoV-2 S1~10^5~10^5Balanced
MF59-likeInactivated SARS-CoV-2 DeltaHighModerateTh2-biased

Data synthesized from multiple preclinical studies.[4][5]

Table 2.3: CD8+ T-Cell and Cytotoxic T-Lymphocyte (CTL) Responses

R-Dotap is particularly effective at inducing robust CD8+ T-cell responses and CTL activity, a key feature for vaccines targeting intracellular pathogens and for therapeutic cancer vaccines. While MF59 can also induce CD8+ T-cell responses, it is generally considered less potent in this regard compared to R-Dotap.

AdjuvantAntigen% Specific Lysis (in vivo CTL assay)
R-DotapHPV E7 Peptide> 60%
Squalene-based emulsion (MF59-like)OvalbuminModerately enhanced compared to antigen alone

Data adapted from separate preclinical studies.[6]

Signaling Pathways and Mechanism of Action

R-Dotap Signaling Pathway

R-Dotap, as a cationic liposome, is efficiently taken up by antigen-presenting cells (APCs). Its immunostimulatory activity is primarily mediated through the endosomal Toll-like receptors (TLRs) 7 and 9. This engagement triggers a MyD88-dependent signaling cascade, leading to the production of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This Th1-polarizing environment is crucial for the development of strong cellular immunity, including the activation of CD8+ cytotoxic T-lymphocytes.

R_Dotap_Signaling cluster_APC Antigen Presenting Cell cluster_T_Cell_Activation T-Cell Priming RDotap_Antigen R-Dotap + Antigen Endosome Endosome RDotap_Antigen->Endosome Endocytosis TLR7_9 TLR7 / TLR9 MyD88 MyD88 TLR7_9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Type1_IFN Type I IFN IRF7->Type1_IFN CD4_T_Cell Th1 CD4+ T-Cell Cytokines->CD4_T_Cell CD8_T_Cell CD8+ T-Cell Type1_IFN->CD8_T_Cell

R-Dotap Signaling Pathway
MF59 Signaling Pathway

MF59, an oil-in-water emulsion, works by creating a localized, transient inflammatory environment at the injection site. This leads to the production of chemokines (e.g., CCL2, CXCL8) and cytokines, which in turn recruit a variety of innate immune cells, including neutrophils, monocytes, and dendritic cells.[7][8] This influx of immune cells enhances antigen uptake and transport to the draining lymph nodes. The signaling pathway is dependent on the adaptor protein MyD88 but, notably, does not involve direct TLR activation.[7][9]

MF59_Signaling cluster_Injection_Site Injection Site cluster_Lymph_Node Draining Lymph Node MF59_Antigen MF59 + Antigen Resident_Cells Muscle/Resident Cells MF59_Antigen->Resident_Cells MyD88_dependent MyD88-dependent (TLR-independent) Resident_Cells->MyD88_dependent Chemokines_Cytokines Chemokines & Cytokines (CCL2, CXCL8, etc.) Immune_Cell_Recruitment Immune Cell Recruitment (Monocytes, Neutrophils, DCs) Chemokines_Cytokines->Immune_Cell_Recruitment MyD88_dependent->Chemokines_Cytokines APC_Activation Enhanced Antigen Uptake & Presentation Immune_Cell_Recruitment->APC_Activation Migration T_B_Cell_Activation T & B Cell Activation APC_Activation->T_B_Cell_Activation Antibody_Production Antibody Production T_B_Cell_Activation->Antibody_Production

MF59 Mechanism of Action

Experimental Protocols

In Vivo Cytotoxic T-Lymphocyte (CTL) Assay

This assay is used to measure the ability of CD8+ T-cells to kill target cells in a living animal, providing a functional readout of cell-mediated immunity.

Experimental Workflow:

CTL_Workflow cluster_Vaccination Vaccination Phase cluster_Target_Prep Target Cell Preparation cluster_Analysis Analysis Phase Vaccination Vaccinate mice with antigen + adjuvant (e.g., R-Dotap/MF59) Injection Inject mixed cells into vaccinated and control mice Vaccination->Injection Splenocytes Isolate splenocytes from naive mice Split Split splenocyte population Splenocytes->Split Peptide_Pulse Pulse with cognate peptide (Target Population) Split->Peptide_Pulse No_Pulse No peptide (Control Population) Split->No_Pulse CFSE_High Label with high conc. of CFSE Peptide_Pulse->CFSE_High CFSE_Low Label with low conc. of CFSE No_Pulse->CFSE_Low Mix Mix populations 1:1 CFSE_High->Mix CFSE_Low->Mix Mix->Injection Harvest Harvest spleens after 18-24 hours Injection->Harvest Flow_Cytometry Analyze by flow cytometry Harvest->Flow_Cytometry Calculate Calculate % specific lysis Flow_Cytometry->Calculate

In Vivo CTL Assay Workflow

Methodology:

  • Vaccination: Mice are immunized with the antigen formulated with either R-Dotap or an MF59-like adjuvant.

  • Target Cell Preparation:

    • Splenocytes are harvested from naive, syngeneic mice.

    • The splenocyte population is split in two. One half is pulsed with the specific peptide antigen recognized by the CD8+ T-cells of interest (target population), while the other half is not (control population).

    • The target population is labeled with a high concentration of a fluorescent dye (e.g., CFSE), and the control population is labeled with a low concentration.

    • The two labeled populations are mixed at a 1:1 ratio.

  • Adoptive Transfer and Analysis:

    • The mixed cell population is injected intravenously into the previously vaccinated mice.

    • After a set period (typically 18-24 hours), spleens are harvested from the recipient mice.

    • The ratio of CFSE-high to CFSE-low cells is determined by flow cytometry.

    • The percentage of specific lysis is calculated by comparing the ratio in vaccinated mice to that in control (unvaccinated) mice.[10]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Methodology:

  • Plate Coating: 96-well microplates are coated with the antigen of interest (e.g., recombinant viral protein) at a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer) and incubated overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Serum samples from vaccinated mice are serially diluted and added to the wells. The plates are incubated for 2 hours at room temperature to allow antibodies to bind to the coated antigen.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., anti-mouse IgG, IgG1, or IgG2a) is added to each well and incubated for 1-2 hours.

  • Detection: The plates are washed again, and a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is stopped with a stop solution (e.g., sulfuric acid).

  • Data Analysis: The optical density is read using a microplate reader at a specific wavelength (e.g., 450 nm). The antibody titer is determined as the reciprocal of the highest dilution that gives a signal above a predetermined cut-off.[1][11][12]

Summary and Conclusion

R-Dotap and MF59 are effective adjuvants that enhance vaccine immunogenicity through distinct mechanisms.

  • R-Dotap excels at inducing potent cell-mediated immunity, particularly CD8+ T-cell responses, making it a promising candidate for therapeutic vaccines and vaccines against intracellular pathogens. Its ability to promote a balanced Th1/Th2 response also ensures the generation of robust humoral immunity.

  • MF59 is a well-established adjuvant with a strong track record in licensed influenza vaccines. Its strength lies in its ability to induce a powerful and broad antibody response, making it highly suitable for prophylactic vaccines where humoral immunity is the primary correlate of protection.

The choice between R-Dotap and MF59 will depend on the specific requirements of the vaccine being developed, including the target pathogen, the desired type of immune response (cellular vs. humoral), and the intended patient population. The data and protocols presented in this guide are intended to provide a foundation for making an informed decision in the adjuvant selection process.

References

R-Dotap vs. Lipofectamine: A Comparative Guide to siRNA Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the nuanced field of gene silencing, the choice of a transfection reagent is a critical determinant of experimental success. This guide provides a detailed comparison of two prominent cationic lipid-based transfection reagents, R-Dotap and Lipofectamine, for the delivery of small interfering RNA (siRNA). We will delve into their transfection efficiency, impact on cell viability, and the underlying experimental protocols, presenting quantitative data to support an objective evaluation.

Performance Snapshot: R-Dotap vs. Lipofectamine

The following table summarizes key performance metrics for R-Dotap and Lipofectamine from various studies. It is important to note that transfection efficiency and cytotoxicity are highly dependent on the cell type, siRNA concentration, and specific experimental conditions.

ParameterR-DotapLipofectamineCell TypeKey Findings
Gene Silencing Efficiency ~80% knockdown of aromatase at 50 nM siRNA (with cholesterol, Charge Ratio 5)[1]Not specified in direct comparisonMCF-7R-enantiomer of DOTAP performed better than S- and racemic forms.[1]
Gene Silencing Efficiency ~50% knockdown of aromatase at 10 nM siRNA (with cholesterol, Charge Ratio 3)[1][2]Not specified in direct comparisonMCF-7R-DOTAP formulation was effective at lower siRNA concentrations where S and racemic forms were not.[1][2]
Transfection Efficiency >60% in hematopoietic stem cells[3]Not specified in direct comparisonCD34+ Hematopoietic Stem CellsDOTAP showed efficient siRNA transfer with low cytotoxicity.[3]
Cell Viability ~85% in primary plasmacytoid dendritic cells[4]Significantly increased cell death compared to DOTAP and untreated cells[4]Primary Plasmacytoid Dendritic CellsDOTAP had a minimal impact on cell viability compared to Lipofectamine RNAiMAX.[4]
Cell Viability High viability (≥85%) in hematopoietic stem cells[3]Lipofectamine LTX showed ≥85% viability in the same screen[3]CD34+ Hematopoietic Stem CellsBoth DOTAP and certain Lipofectamine formulations can show good viability, but DOTAP was highlighted for combining high efficiency with low toxicity.[3]

Delving into the Mechanisms: Experimental Workflows

To understand how these reagents facilitate siRNA delivery, it is essential to examine their respective experimental workflows. The following diagrams, generated using the DOT language, illustrate the key steps in siRNA transfection using R-Dotap and Lipofectamine.

siRNA_Transfection_Workflow cluster_preparation Complex Formation cluster_transfection Transfection cluster_analysis Analysis siRNA siRNA Diluted_siRNA Diluted_siRNA siRNA->Diluted_siRNA Dilute DilutionBuffer1 Dilution Buffer (e.g., Opti-MEM) DilutionBuffer1->Diluted_siRNA Reagent Transfection Reagent (R-Dotap or Lipofectamine) Diluted_Reagent Diluted_Reagent Reagent->Diluted_Reagent Dilute DilutionBuffer2 Dilution Buffer (e.g., Opti-MEM) DilutionBuffer2->Diluted_Reagent Complex Incubate (5-20 min) Diluted_siRNA->Complex Combine & Mix Diluted_Reagent->Complex AddToCells Incubate Cells (24-72h) Complex->AddToCells Add to Cells Cells Plate Cells (24h prior, ~70-90% confluent) Cells->AddToCells Analysis Gene Expression Analysis (e.g., qRT-PCR, Western Blot) AddToCells->Analysis Assay for Gene Knockdown

General workflow for siRNA transfection using lipid-based reagents.

The fundamental process of RNA interference (RNAi) is initiated once the siRNA is successfully delivered into the cytoplasm. The diagram below outlines this critical signaling pathway.

RNAi_Pathway siRNA siRNA RISC_loading RISC Loading Complex siRNA->RISC_loading Enters Cytoplasm Passenger_Strand_Cleavage Passenger Strand Cleavage & Ejection RISC_loading->Passenger_Strand_Cleavage Unwinding Dicer Dicer Dicer->RISC_loading Facilitates Activated_RISC Activated RISC (Guide Strand) Passenger_Strand_Cleavage->Activated_RISC Target_Binding Complementary Sequence Binding Activated_RISC->Target_Binding Binds to Target_mRNA Target mRNA Target_mRNA->Target_Binding mRNA_Cleavage mRNA Cleavage Target_Binding->mRNA_Cleavage Leads to Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Simplified signaling pathway of siRNA-mediated gene silencing.

Experimental Protocols

Detailed and optimized protocols are paramount for reproducible results. Below are representative protocols for siRNA transfection using R-Dotap and Lipofectamine RNAiMAX.

R-Dotap Mediated siRNA Transfection (with Cholesterol)

This protocol is adapted from studies investigating the efficacy of DOTAP enantiomers.[1]

Materials:

  • R-DOTAP

  • Cholesterol

  • Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • siRNA stock solution

  • Cell culture medium

  • Adherent cells (e.g., MCF-7)

Procedure:

  • Liposome (B1194612) Preparation:

    • Dissolve R-DOTAP in ethanol to a concentration of 50 mg/ml.

    • Dissolve cholesterol in warm ethanol to a concentration of 5 mg/ml.

    • Mix the R-DOTAP and cholesterol solutions at a 1:1 molar ratio. The total lipid concentration should be 10 mg/ml.

    • Prepare liposomes using the ethanol injection method: Inject 100 µl of the lipid/ethanol solution into 900 µl of PBS while vortexing.

    • Sonicate the resulting liposome solution in a bath sonicator for 5 minutes.

  • Lipoplex Formation:

    • For a desired siRNA concentration and charge ratio, dilute the required amount of siRNA and the R-DOTAP:cholesterol liposome solution separately in serum-free medium.

    • Combine the diluted siRNA and liposome solutions.

    • Incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-liposome complexes (lipoplexes).

  • Transfection:

    • Aspirate the culture medium from the plated cells (typically seeded 24 hours prior to be 70-90% confluent).

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the transfection complexes for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

    • After incubation, replace the transfection medium with fresh, complete growth medium.

  • Analysis:

    • Continue to incubate the cells for 24-72 hours post-transfection before assessing gene knockdown through methods such as qRT-PCR or Western blotting.

Lipofectamine RNAiMAX Mediated siRNA Transfection

This is a general protocol for using Lipofectamine RNAiMAX, a reagent specifically optimized for siRNA delivery.[5]

Materials:

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • siRNA stock solution

  • Adherent cells

  • Multi-well plates (e.g., 24-well plate)

Procedure:

  • Cell Plating:

    • The day before transfection, seed cells in the desired multi-well plate format so that they reach 60-80% confluency at the time of transfection.[6]

  • Complex Formation (per well of a 24-well plate):

    • Tube A (siRNA dilution): Dilute 20 pmol of siRNA in 50 µl of Opti-MEM™ Medium.[7] Mix gently.

    • Tube B (Lipofectamine RNAiMAX dilution): Dilute 1 µl of Lipofectamine™ RNAiMAX in 50 µl of Opti-MEM™ Medium.[7] Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA (from Tube A) with the diluted Lipofectamine™ RNAiMAX (from Tube B). Mix gently.

    • Incubate for 5-20 minutes at room temperature to allow the siRNA-lipid complexes to form.[5][8]

  • Transfection:

    • Add the 100 µl of the siRNA-Lipofectamine™ RNAiMAX complexes directly to the cells in each well containing fresh culture medium.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator. A media change is typically not necessary, but can be performed after 4-6 hours.[7]

  • Analysis:

    • Assay for gene knockdown 24-72 hours post-transfection.

Conclusion

Both R-Dotap and Lipofectamine are effective reagents for siRNA transfection, with the optimal choice being highly dependent on the specific cell type and experimental goals. The data suggests that R-Dotap, particularly when formulated with cholesterol, can achieve high levels of gene silencing with favorable cell viability profiles, even at low siRNA concentrations.[1][2] Lipofectamine reagents, such as RNAiMAX, are widely used and optimized for ease of use and high efficiency across a broad range of cell lines.[9] However, in sensitive cell types like primary dendritic cells, DOTAP has been shown to be less cytotoxic than Lipofectamine RNAiMAX.[4]

For researchers working with difficult-to-transfect or sensitive primary cells, optimizing a DOTAP-based formulation may offer significant advantages in preserving cell health while achieving robust gene silencing. For routine high-throughput screening or work with common cell lines, the convenience and established protocols of Lipofectamine reagents remain a strong choice. As with any transfection experiment, empirical optimization of reagent and siRNA concentrations is crucial for achieving the desired outcome.

References

A Comparative Guide to Validating R-Dotap Induced CD8+ T-Cell Responses with ELISpot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of next-generation vaccines and immunotherapies requires adjuvants capable of inducing robust and durable T-cell-mediated immunity. R-Dotap, an enantio-specifically pure cationic lipid, has emerged as a potent immune stimulator, particularly recognized for its ability to generate strong CD8+ T-cell responses to peptide and recombinant protein antigens.[1][2][3] Validating the cellular immune response elicited by R-Dotap formulations is a critical step in preclinical and clinical development. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive and widely used method for this purpose, allowing for the quantification of cytokine-secreting T-cells at a single-cell level.[4]

This guide provides an objective comparison of the ELISpot assay with alternative methods for validating R-Dotap induced CD8+ T-cell responses, supported by experimental data and detailed protocols.

R-Dotap's Mechanism of Action: Driving CD8+ T-Cell Immunity

R-Dotap nanoparticles enhance vaccine immunogenicity by stimulating the innate immune system to promote a powerful adaptive T-cell response.[5][6][7] When formulated with an antigen, R-Dotap facilitates efficient uptake by antigen-presenting cells (APCs), such as dendritic cells. Its mechanism involves the stimulation of endosomal Toll-like receptors (TLRs), leading to a MyD88-dependent production of Type I interferons (IFN).[3] This signaling cascade is crucial for the cross-presentation of antigens on MHC Class I molecules, a necessary step for priming and activating cytotoxic CD8+ T-cells.[3]

R_Dotap_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Interaction RDotap_Antigen R-Dotap + Antigen Endosome Endosome RDotap_Antigen->Endosome Uptake TLR TLR7 / TLR9 Endosome->TLR Stimulation MyD88 MyD88 TLR->MyD88 Type1_IFN Type I IFN Production MyD88->Type1_IFN CrossPresentation Antigen Cross-Presentation (MHC Class I) Type1_IFN->CrossPresentation Enhances Naive_TCell Naive CD8+ T-Cell CrossPresentation->Naive_TCell Priming & Activation Activated_TCell Activated Cytotoxic CD8+ T-Cell (CTL) Naive_TCell->Activated_TCell Differentiation

Caption: R-Dotap signaling pathway in an antigen-presenting cell.

Comparison of T-Cell Response Validation Methods

While ELISpot is a benchmark for quantifying antigen-specific T-cell frequencies, other methods like Intracellular Cytokine Staining (ICS) followed by flow cytometry offer complementary information. The choice of assay depends on the specific question being addressed in the research.

FeatureELISpot AssayIntracellular Cytokine Staining (ICS)
Primary Output Quantifies the frequency of cells secreting a specific cytokine (e.g., IFN-γ).Measures the percentage of cells producing one or more cytokines and allows for phenotypic analysis.
Sensitivity Extremely high; can detect as few as 1 in 500,000 cells.[8] Ideal for low-frequency responses.[9]Lower sensitivity than ELISpot, with a general detection limit around 0.02%.[8][10]
Functionality Directly measures protein secretion, a key indicator of effector function.[8]Measures intracellular cytokine accumulation, which may not always correlate perfectly with secretion.
Multiplexing Standard ELISpot measures one cytokine. FluoroSpot variants can detect 2-3 cytokines simultaneously.Highly multiplex-capable; can simultaneously analyze multiple cytokines and cell surface markers (e.g., CD4, CD8, CD44, CD62L).
Cell Phenotyping No phenotypic information; identifies secreting cells as a population.Provides detailed phenotypic data for each cell, identifying which subsets (e.g., effector, memory) are responding.
Throughput High throughput, suitable for screening multiple antigens or conditions in 96-well format.Lower throughput due to the complexity of sample preparation, staining, and data acquisition.
Cell Requirement Requires a relatively high number of cells per well (e.g., 2x10⁵ to 4x10⁵).Also requires a significant number of cells, especially for rare populations.[10]

Quantitative Data: R-Dotap Induced T-Cell Responses

Studies have demonstrated that formulating recombinant protein antigens from SARS-CoV-2 or influenza with R-Dotap nanoparticles significantly enhances T-cell immune responses compared to antigen alone. The data below, summarized from a study by Gandhapudi et al. (2023), illustrates the potency of R-Dotap as measured by an IFN-γ ELISpot assay.[1][7]

Table 1: IFN-γ ELISpot Response in C57BL/6J Mice Immunized with R-Dotap Formulated Antigens

Vaccine FormulationAntigen StimulantMean IFN-γ Spot Forming Cells (SFC) per 10⁶ Splenocytes (± SEM)
Influenza NP + Sucrose (Control) NP (366-74) CD8 Epitope~25 (± 10)
Influenza NP + R-Dotap NP (366-74) CD8 Epitope~450 (± 50)
SARS-CoV-2 Spike S1 + Sucrose (Control) VL8 CD8 Epitope~20 (± 5)
SARS-CoV-2 Spike S1 + R-Dotap VL8 CD8 Epitope~250 (± 40)

Data are approximated from published charts in Gandhapudi, S. K. et al., Viruses 2023.[1] The results clearly show a statistically significant increase in the number of IFN-γ secreting, antigen-specific CD8+ T-cells in mice vaccinated with R-Dotap formulations.[1]

Further studies have used ICS to confirm that R-Dotap induces polyfunctional CD8+ T-cells, capable of producing multiple cytokines like IFN-γ, TNF-α, and IL-2.[1]

Experimental Protocols

IFN-γ ELISpot Assay Protocol

This protocol is a standardized workflow for measuring IFN-γ production from splenocytes of immunized mice.

ELISpot_Workflow cluster_PlatePrep Day 1: Plate Preparation cluster_CellCulture Day 2: Cell Stimulation cluster_Detection Day 3: Spot Development & Analysis A1 Activate PVDF membrane with 35% Ethanol (B145695) A2 Coat 96-well plate with anti-IFN-γ capture antibody A1->A2 A3 Incubate overnight at 4°C A2->A3 A4 Wash and Block plate (e.g., with 2% skimmed milk) A3->A4 B1 Isolate splenocytes from immunized mice B2 Add cell suspension to wells (2-4 x 10^5 cells/well) B1->B2 B3 Add specific peptide/antigen or controls (PHA, media) B2->B3 B4 Incubate for 18-24 hours at 37°C, 5% CO2 B3->B4 C1 Lyse cells and wash plate C2 Add biotinylated anti-IFN-γ detection antibody C1->C2 C3 Incubate for 1.5-2 hours C2->C3 C4 Wash and add Streptavidin-ALP C3->C4 C5 Incubate for 1 hour C4->C5 C6 Wash and add substrate (e.g., BCIP/NBT) C5->C6 C7 Stop reaction when spots appear C6->C7 C8 Dry plate and count spots using an ELISpot reader C7->C8

Caption: Standard experimental workflow for the IFN-γ ELISpot assay.

Detailed Steps:

  • Plate Coating (Day 1):

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.

    • Coat wells with an anti-IFN-γ monoclonal capture antibody (e.g., clone 1-DK1) diluted in sterile PBS.[11]

    • Seal the plate and incubate overnight at 4°C.

  • Blocking and Cell Plating (Day 2):

    • Wash the plate to remove unbound antibody.

    • Block non-specific binding by adding medium containing 10% FBS or a similar blocking agent for 2 hours at room temperature.

    • Isolate splenocytes from vaccinated mice.

    • Wash the plate and add 2-4 x 10⁵ splenocytes per well.

    • Add stimulants: specific CD8+ T-cell epitope peptides (e.g., 10 µg/mL), a positive control (e.g., PHA), and a negative control (media only) to designated wells.[7][11]

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Detection and Development (Day 3):

    • Discard cells and wash the plate thoroughly with PBS containing 0.05% Tween-20.

    • Add a biotinylated anti-IFN-γ detection antibody (e.g., clone 7-B6-1) and incubate for 1.5-2 hours at room temperature.[11]

    • Wash the plate and add Streptavidin-Alkaline Phosphatase (ALP) conjugate. Incubate for 1 hour.[11]

    • Wash the plate again and add a substrate solution (e.g., BCIP/NBT). Monitor for the development of dark purple spots.[11]

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol
  • Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes (1-2 x 10⁶ cells per sample).

    • Stimulate cells in culture medium with the specific peptide antigen, positive controls, and negative controls for 6 hours.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation to trap cytokines inside the cell.

  • Surface Staining:

    • Wash the cells and stain with fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD44, anti-CD62L) to identify specific T-cell populations.

    • Incubate for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) to preserve cell morphology.

    • Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin) to allow antibodies to access intracellular targets.

  • Intracellular Staining:

    • Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).

    • Incubate for 30-45 minutes at 4°C in the dark.

  • Data Acquisition:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data using a multi-color flow cytometer.

    • Analyze the data using appropriate software to gate on the CD8+ T-cell population and quantify the percentage of cells expressing each cytokine.

References

A Comparative Guide to Measuring R-Dotap Mediated Gene Knockdown by qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of R-Dotap for siRNA-mediated gene knockdown and its measurement by quantitative real-time PCR (qPCR), alongside alternative methods. Experimental data and detailed protocols are presented to support the findings.

Introduction to R-Dotap-mediated Gene Knockdown

Gene knockdown, a technique to temporarily reduce gene expression, is a cornerstone of functional genomics and drug discovery.[1] Small interfering RNAs (siRNAs) are commonly used to trigger this process through the RNA interference (RNAi) pathway.[1][2] A key challenge in this process is the efficient delivery of siRNA molecules into the target cells. Cationic lipids, such as R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane), have emerged as effective non-viral vectors for this purpose.[3][4][5] R-Dotap forms complexes with negatively charged siRNA, facilitating their entry into cells and subsequent release into the cytoplasm to initiate gene silencing.[2][3]

The R-enantiomer of Dotap has shown particularly high efficacy in siRNA delivery, in some cases outperforming its S-enantiomer and racemic mixtures, especially at lower siRNA concentrations.[6] This enhanced performance is attributed to its ability to facilitate endosomal escape, a critical step for the siRNA to reach the RNA-induced silencing complex (RISC) in the cytoplasm.[3]

Measuring Gene Knockdown: The Role of qPCR

Quantitative real-time PCR (qPCR) is a highly sensitive and widely used method to measure the extent of gene knockdown at the mRNA level.[7][8][9] The technique involves reverse transcribing the cellular mRNA into complementary DNA (cDNA) and then amplifying a specific target sequence. By comparing the amount of target mRNA in treated versus control cells, researchers can quantify the percentage of gene knockdown.[7][10]

While qPCR is a powerful tool, it's important to note that it measures mRNA levels and not the functional protein product.[9] Therefore, it is often complemented with methods like Western blotting to confirm knockdown at the protein level.[9][11]

Experimental Workflow for qPCR Measurement of Gene Knockdown

qPCR Workflow cluster_transfection Cell Transfection cluster_rna_extraction RNA Processing cluster_qpcr qPCR Analysis Transfection Transfect cells with R-Dotap/siRNA complexes RNA_Extraction Isolate total RNA or purify polyadenylated mRNA Transfection->RNA_Extraction cDNA_Synthesis Reverse transcribe RNA to cDNA RNA_Extraction->cDNA_Synthesis qPCR Perform quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Analyze data using relative quantification (ΔΔCt) qPCR->Data_Analysis

Caption: Workflow for measuring gene knockdown by qPCR.

Comparison of Gene Knockdown Reagents

Several reagents are available for siRNA delivery, each with its own advantages and disadvantages. This section compares R-Dotap with other commonly used transfection reagents.

ReagentTypeAdvantagesDisadvantages
R-Dotap Cationic LipidHigh efficiency, particularly at low siRNA concentrations.[6] Good biocompatibility with some cell types.[12]Efficiency can be cell-type dependent.
Lipofectamine™ RNAiMAX Cationic LipidHigh knockdown efficiency in a broad range of cell lines, including human embryonic stem cells.[13]Can exhibit higher cytotoxicity compared to some other reagents.[14][15]
GenMute™ Polymer-basedHigh transfection efficiency and cell viability in specific cell lines like HepG2.[15]Cell-type specific.
Oligofectamine™ Cationic LipidOne of the earlier lipid formulations used for in vivo siRNA delivery.[4]May have lower efficiency compared to newer reagents.[13]

Quantitative Comparison of Knockdown Efficiency

The following table summarizes experimental data comparing the knockdown efficiency of different transfection reagents.

Target GeneCell LineTransfection ReagentmRNA Knockdown (%)Reference
AromataseMCF-7R-Dotap~50% (at 10 nM siRNA)[6]
Oct4hES cellsLipofectamine™ RNAiMAX~90%[13]
GAPDHHepG2Lipofectamine™ RNAiMAXSignificant reduction[15]
GAPDHHepG2GenMute™Significant reduction[15]
STAT3Karpas 299siRNA (reagent not specified)~80%[16]
STAT3SUDHL-1shRNA (reagent not specified)>95%[16]

Experimental Protocols

1. R-Dotap Mediated siRNA Transfection

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Lipoplex Preparation:

    • Dilute R-Dotap in an appropriate buffer (e.g., HBS).

    • Separately, dilute the siRNA in the same buffer.

    • Mix the diluted R-Dotap and siRNA solutions gently and incubate at room temperature for 15-30 minutes to allow for complex formation.[12]

  • Transfection:

    • Add the R-Dotap/siRNA complexes dropwise to the cells in culture.

    • Incubate the cells for the desired period (e.g., 24-72 hours) before proceeding to RNA extraction.[10]

2. Quantitative Real-Time PCR (qPCR) for Gene Knockdown Analysis

This protocol outlines the key steps for validating gene knockdown using a two-step RT-qPCR approach.[9]

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercially available kit. For more accurate quantification, consider purifying polyadenylated mRNA to remove cleavage fragments.[11]

  • cDNA Synthesis:

    • Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).[10]

  • qPCR:

    • Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe (e.g., TaqMan®), primers specific to the target gene, and the cDNA template.[10]

    • Run the reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target gene and a reference (housekeeping) gene in both treated and control samples.

    • Calculate the relative gene expression using the ΔΔCt method to determine the percentage of knockdown.

Signaling Pathway of RNA Interference

RNAi Pathway siRNA siRNA Dicer Dicer siRNA->Dicer processing RISC RISC Dicer->RISC loading mRNA Target mRNA RISC->mRNA binding Cleavage mRNA Cleavage mRNA->Cleavage

References

R-Dotap: A Comparative Benchmark Analysis Against Other Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of R-Dotap's Performance in Nucleic Acid Delivery and Vaccine Adjuvant Applications.

The landscape of non-viral gene delivery and vaccine development is continually evolving, with a persistent demand for safer and more efficient delivery vectors. Cationic lipids remain a cornerstone of this field, facilitating the cellular uptake of nucleic acids and potentiating immune responses. Among these, R-Dotap, the R-enantiomer of the widely used cationic lipid DOTAP, has emerged as a promising candidate with distinct stereochemistry that influences its biological activity. This guide provides a comprehensive benchmark of R-Dotap against its S-enantiomer, racemic DOTAP, and other commonly used cationic lipids and delivery systems, supported by experimental data to inform formulation and application strategies.

R-Dotap vs. S-Dotap and Racemic DOTAP: The Significance of Chirality in siRNA Delivery

The stereochemistry of a cationic lipid can significantly impact its interaction with lipid bilayers and, consequently, its transfection efficiency. A comparative study evaluating the enantiomers of DOTAP for siRNA delivery revealed the superior performance of the R-enantiomer.

Key Findings:

  • At a 50 nM siRNA concentration and lipid-to-RNA charge ratios of 4 and 5, R-Dotap demonstrated higher silencing efficiency of the target aromatase enzyme in MCF-7 cells compared to both S-Dotap and the racemic mixture.

  • The superiority of R-Dotap was even more pronounced at a lower siRNA concentration of 10 nM and a charge ratio of 3. Under these conditions, the R-Dotap formulation achieved approximately 50% gene silencing, whereas the S- and racemic formulations showed no significant downregulation.

Cationic LipidsiRNA ConcentrationCharge Ratio (+/-)Aromatase Silencing Efficiency (%)
R-Dotap 50 nM4~85%
S-Dotap50 nM4~78%
Racemic DOTAP50 nM4~80%
R-Dotap 50 nM5~88%
S-Dotap50 nM5~82%
Racemic DOTAP50 nM5~83%
R-Dotap 10 nM3~47%
S-Dotap10 nM3No significant downregulation
Racemic DOTAP10 nM3No significant downregulation

R-Dotap as a Vaccine Adjuvant: Outperforming Conventional Adjuvants

The adjuvant properties of cationic lipids are critical for enhancing the immunogenicity of subunit vaccines. R-Dotap has been investigated as a vaccine adjuvant and compared to conventional squalene-based adjuvant systems.

Key Findings:

  • In a preclinical mouse model, an R-Dotap nanoparticle adjuvant system consistently outperformed a squalene-based adjuvant emulsion in its ability to elicit peptide epitope-specific CD4 T cell responses to a recombinant influenza protein.[1]

  • This enhanced performance was observed even when the squalene-based adjuvant was combined with a potent TLR agonist, CpG.[1] The response was quantified by IFN-γ and IL-2 ELISpot assays.[1]

  • R-Dotap-based vaccines induced strong CD4+ and CD8+ T-cell responses to SARS-CoV-2 nucleoprotein epitopes, in contrast to antigen-only vaccines.

Adjuvant SystemTarget AntigenImmune ReadoutResult
R-Dotap Nanoparticles Recombinant Influenza HemagglutininPeptide-specific CD4 T cell response (IFN-γ and IL-2 ELISpot)Superior to Squalene-based adjuvant + CpG
Squalene-based emulsion + CpGRecombinant Influenza HemagglutininPeptide-specific CD4 T cell response (IFN-γ and IL-2 ELISpot)-
R-Dotap Nanoparticles SARS-CoV-2 NucleoproteinCD4+ and CD8+ T-cell responsesStrong induction
Antigen aloneSARS-CoV-2 NucleoproteinCD4+ and CD8+ T-cell responsesMinimal induction

Benchmarking Racemic DOTAP Against Other Cationic Lipids for Gene Delivery

While direct comparative data for R-Dotap in plasmid DNA and mRNA delivery against a wide range of lipids is emerging, extensive research on racemic DOTAP provides valuable insights into its performance relative to other common cationic lipids like DC-Cholesterol and commercial reagents such as Lipofectamine.

DOTAP vs. DC-Cholesterol

Helper lipids like cholesterol (Chol) and DOPE are often formulated with cationic lipids to enhance transfection efficiency.

  • mRNA Delivery: In transfecting murine bone marrow-derived dendritic cells, DOTAP:cholesterol lipoplexes were found to be superior to DOTAP:DOPE formulations, particularly in the presence of serum. This suggests better stability and suitability for in vivo applications.

  • Plasmid DNA Delivery: In Huh-7 cells, DOTAP/DOPE was more effective than other commercial liposomes for plasmid DNA delivery in the absence of serum. However, some novel cholesterol-based cationic lipids showed higher transfection activity than DOTAP/DOPE in the presence of serum.[2]

DOTAP vs. Lipofectamine

Lipofectamine is a widely used commercial transfection reagent known for its high efficiency across a broad range of cell lines.

  • Plasmid DNA Delivery: In a comparative study using Hep-2, MCF-7, and SW-480 cell lines, Lipofectamine 2000 generally demonstrated higher transfection efficiency than DOTAP. However, DOTAP showed comparable or higher efficiency in Hep-2 cells, highlighting cell-type specificity.[1]

  • Cytotoxicity: Both Lipofectamine 2000 and DOTAP can exhibit cytotoxicity. However, under optimal transfection conditions, over 85% cell viability was achieved for both reagents in MCF-7 cells.[1] A separate study in HEK-293T cells showed that Lipofectamine 2000 induced higher cytotoxicity (>60%) compared to a DOPE:DOTAP formulation (~40%).

ReagentCell LineTransfection Efficiency (Relative)Cell Viability (MCF-7)
DOTAP Hep-2High>85%
Lipofectamine 2000Hep-2High>85%
DOTAP MCF-7Lower than Lipofectamine 2000>85%
Lipofectamine 2000MCF-7Higher than DOTAP>85%
DOTAP SW-480Lower than Lipofectamine 2000Not specified
Lipofectamine 2000SW-480Higher than DOTAPNot specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of common experimental protocols.

Preparation of Cationic Liposomes (Thin-Film Hydration Method)

This method is widely used for preparing liposomes from a mixture of lipids.

  • Lipid Film Formation: Dissolve the cationic lipid (e.g., R-Dotap) and any helper lipids (e.g., DOPE or cholesterol) in a suitable organic solvent like chloroform (B151607) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Drying: Place the flask under a high vacuum for at least one hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by gentle agitation. This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional): To achieve a more uniform size distribution, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).

In Vitro Transfection of Adherent Cells

This protocol outlines the general steps for transfecting cells in a multi-well plate format.

  • Cell Seeding: Plate the target cells one day prior to transfection to achieve 70-90% confluency at the time of the experiment.

  • Lipoplex Formation:

    • In a sterile tube, dilute the nucleic acid (e.g., siRNA, plasmid DNA, or mRNA) in a serum-free medium.

    • In a separate sterile tube, dilute the cationic liposome (B1194612) suspension in a serum-free medium.

    • Combine the diluted nucleic acid and liposome solutions and mix gently.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes (lipid-nucleic acid complexes).

  • Transfection:

    • Remove the growth medium from the cells and wash with sterile PBS.

    • Add fresh, serum-free medium to each well.

    • Add the lipoplex solution dropwise to the cells.

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: After the incubation period, add complete growth medium containing serum.

  • Analysis: Assess the outcome (e.g., gene silencing, protein expression) at an appropriate time point (typically 24-72 hours) post-transfection.

Visualizing the Workflow

To better illustrate the key processes, the following diagrams have been generated.

G cluster_prep Liposome Preparation cluster_complex Lipoplex Formation cluster_transfection Cell Transfection Lipid Film Formation Lipid Film Formation Hydration Hydration Lipid Film Formation->Hydration Sizing (Optional) Sizing (Optional) Hydration->Sizing (Optional) Dilute Nucleic Acid Dilute Nucleic Acid Combine & Incubate Combine & Incubate Dilute Nucleic Acid->Combine & Incubate Dilute Liposomes Dilute Liposomes Dilute Liposomes->Combine & Incubate Add to Cells Add to Cells Combine & Incubate->Add to Cells Add Lipoplexes Incubate Incubate Add to Cells->Incubate Analyze Analyze Incubate->Analyze

Caption: Experimental workflow for liposome preparation and cell transfection.

G Cationic Liposome Cationic Liposome Lipoplex Lipoplex Cationic Liposome->Lipoplex Nucleic Acid Nucleic Acid Nucleic Acid->Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Endocytosis Endosome Endosome Cell Membrane->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape

References

R-Dotap performance in different animal models (mice, etc.)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of R-Dotap's performance in various animal models, primarily mice, for applications in vaccine adjuvanting and gene delivery. The information is compiled from peer-reviewed studies and presented with supporting experimental data to aid in the selection of appropriate delivery systems for preclinical research.

Performance Comparison of R-Dotap Formulations

R-Dotap, the R-enantiomer of the cationic lipid DOTAP, has demonstrated superior performance in stimulating immune responses and mediating gene delivery in vivo compared to its S-enantiomer and the racemic mixture.

Adjuvant Performance in Cancer Vaccine Models

In a therapeutic cancer vaccine model using HPV E7 peptide in TC-1 tumor-bearing mice, (R)-DOTAP/E7 complexes showed significantly greater anti-tumor efficacy compared to (S)-DOTAP/E7. The performance of (R)-DOTAP was comparable to the racemic DOTAP mixture, indicating that the R-enantiomer is the active component.[1]

FormulationAverage Tumor Volume (mm³) on Day 21% IFN-γ producing CD8+ T cells (E7-pulsed)In Vivo Cytotoxicity (%)
Untreated~18000.0%~10%
E7 peptide alone~17000.0%~15%
(S)-DOTAP/E7~80012.0%~40%
(R)-DOTAP/E7~20032.6%~80%
Racemic DOTAP/E7~200Not ReportedNot Reported

Caption: Comparison of anti-tumor efficacy and immune responses of DOTAP enantiomers in a murine cervical cancer model.[1]

Adjuvant Performance in Infectious Disease Vaccine Models

R-Dotap has been shown to be a potent adjuvant for recombinant protein vaccines against infectious agents like SARS-CoV-2 and influenza virus in mice.[2][3] It significantly enhances both cellular and humoral immunity.

Vaccine FormulationAntigen-Specific IFN-γ producing T cells (fold increase vs. antigen alone)Neutralizing Antibody Titer (HAI)Protection from Viral Challenge
Spike S1 + R-DOTAP20-50 fold increaseSignificantly higher than antigen aloneProtected mice from lethal SARS-CoV-2 challenge[3]
COBRA-Y2 + R-DOTAPNot ReportedSignificantly higher than antigen aloneProtected mice from influenza virus challenge[2]
Fluzone + R-DOTAPNot ReportedSignificantly enhanced HAI titers to all viral strains[3][4]Not Reported

Caption: Performance of R-Dotap as an adjuvant in infectious disease vaccine models in mice.[2][3][4]

Gene Delivery Performance

Novel dialkynoyl analogues of DOTAP, particularly DS(14-yne)TAP, have demonstrated improved gene transfer efficiency in the lungs of mice compared to the standard DOTAP:cholesterol formulation.[5] This analogue showed double the transfection level with less toxicity.[5]

FormulationIn Vivo Transfection Level (relative to DOTAP)Tolerated pDNA Dose (relative to DOTAP)Marker-Gene Expression (relative to DOTAP)
DOTAP:cholesterol1x1x1x
DS(14-yne)TAP:cholesterol2x3x~3x

Caption: In vivo gene delivery performance of a DOTAP analogue in mouse lung.[5]

Experimental Protocols

Therapeutic Cancer Vaccine Study in Mice
  • Animal Model: C57BL/6 mice with established TC-1 tumors.[1]

  • Vaccine Formulation: E7 peptide complexed with (R)-DOTAP, (S)-DOTAP, or racemic DOTAP liposomes.[1]

  • Administration: Subcutaneous injection.[1]

  • Dosage: Dose-dependent studies were performed.[1]

  • Outcome Measures: Tumor volume measurement, analysis of IFN-γ production by CD8+ splenocytes and tumor-infiltrating lymphocytes (TILs), and in vivo cytotoxic T-lymphocyte (CTL) response.[1]

SARS-CoV-2 Vaccine Study in Mice
  • Animal Model: K18hACE2 transgenic mice (permissive for SARS-CoV-2 infection).[3]

  • Vaccine Formulation: SARS-CoV-2 spike S1 protein with or without R-DOTAP.[3]

  • Administration: Subcutaneous immunization on day 0 and day 7.[2][4]

  • Dosage: 10 µg of protein per dose.[2][4]

  • Challenge: Intranasal challenge with 2.5 x 10^4 pfu of SARS-CoV-2 virus.[3]

  • Outcome Measures: RBD-specific antibody titers, body weight monitoring, and survival rate.[3]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for R-Dotap Adjuvanticity

R-Dotap is believed to exert its potent adjuvant effect through the induction of Type I interferons (IFN) via the activation of Toll-like receptor (TLR) signaling pathways within antigen-presenting cells (APCs).[6][7]

R_DOTAP_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell Activation R-DOTAP_Antigen R-DOTAP + Antigen Endosome Endosome R-DOTAP_Antigen->Endosome Endocytosis TLR7_9 TLR-7 / TLR-9 Endosome->TLR7_9 MHC_I MHC Class I Presentation Endosome->MHC_I Antigen Processing MyD88 MyD88 TLR7_9->MyD88 IRF7 IRF7 MyD88->IRF7 Type_I_IFN Type I IFN (IFN-α/β) IRF7->Type_I_IFN Transcription CD8_T_Cell CD8+ T Cell Type_I_IFN->CD8_T_Cell Activation & Proliferation MHC_I->CD8_T_Cell Antigen Presentation CTL_Response Cytotoxic T Lymphocyte (CTL) Response CD8_T_Cell->CTL_Response Experimental_Workflow Tumor_Inoculation Day 0: Tumor Cell Inoculation (e.g., TC-1 cells) Tumor_Establishment Day 6-10: Tumor Establishment Tumor_Inoculation->Tumor_Establishment Vaccination Vaccination with R-DOTAP/Antigen Tumor_Establishment->Vaccination Booster Booster Vaccination (Optional) Vaccination->Booster Monitoring Tumor Growth Monitoring Vaccination->Monitoring Booster->Monitoring Immune_Analysis Endpoint: Immunological Analysis (e.g., CTL assay, IFN-γ ELISpot) Monitoring->Immune_Analysis Tumor_Excision Endpoint: Tumor Excision & Weight Monitoring->Tumor_Excision

References

Safety Operating Guide

Proper Disposal of R-Dotap: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of R-Dotap, a cationic lipid widely used in transfection and drug delivery research. This document provides immediate, procedural information to ensure the safe handling and disposal of R-Dotap waste in solid form and in common solvent solutions, aligning with standard laboratory safety and environmental protection practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) provided by the supplier of your R-Dotap product. Conflicting information exists regarding the hazard classification of DOTAP and its derivatives, with some sources classifying it as non-hazardous, while others identify DOTAP chloride as harmful if swallowed and very toxic to aquatic life.[1][2][3] Therefore, a cautious approach is essential.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling R-Dotap and its waste. All waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

R-Dotap Disposal Workflow

The proper disposal route for R-Dotap waste depends on its physical state (solid or in solution) and the hazard classification of its components. The following workflow provides a logical approach to determine the correct disposal procedure.

R_Dotap_Disposal_Workflow start Start: R-Dotap Waste for Disposal assess_form 1. Assess the form of R-Dotap waste start->assess_form is_solid Is the waste solid R-Dotap? assess_form->is_solid Solid is_solution Is the waste an R-Dotap solution? assess_form->is_solution Solution solid_disposal 3a. Treat as Hazardous Chemical Waste (Solid) is_solid->solid_disposal Yes identify_solvent 2. Identify the solvent is_solution->identify_solvent Yes is_halogenated Is the solvent halogenated (e.g., chloroform)? identify_solvent->is_halogenated is_non_halogenated Is the solvent non-halogenated (e.g., ethanol)? identify_solvent->is_non_halogenated halogenated_disposal 3b. Treat as Halogenated Organic Waste is_halogenated->halogenated_disposal Yes non_halogenated_disposal 3c. Treat as Non-Halogenated Flammable Waste is_non_halogenated->non_halogenated_disposal Yes end End: Waste properly segregated for collection solid_disposal->end halogenated_disposal->end non_halogenated_disposal->end

A decision tree for the proper disposal of R-Dotap waste.

Step-by-Step Disposal Procedures

Based on the workflow, follow the detailed steps below for the proper segregation and disposal of your R-Dotap waste.

3a. Disposal of Solid R-Dotap Waste
  • Waste Identification and Collection :

    • Treat all solid R-Dotap waste, including empty stock containers, as hazardous chemical waste.

    • Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

  • Labeling :

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "R-1,2-dioleoyl-3-trimethylammonium-propane" and any other components. Do not use abbreviations.

    • Indicate the approximate amount of waste.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal :

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

3b. Disposal of R-Dotap in Halogenated Solvents (e.g., Chloroform)
  • Waste Identification and Collection :

    • R-Dotap dissolved in halogenated solvents like chloroform (B151607) must be disposed of as halogenated organic waste .[4][5]

    • Never dispose of chloroform solutions down the drain.[4]

    • Collect the waste in a designated, properly sealed container specifically for halogenated solvents.

  • Labeling :

    • Label the container as "Halogenated Organic Waste."

    • List all components, including "R-Dotap" and "Chloroform," with their approximate concentrations.

  • Storage :

    • Store the container in a well-ventilated area, such as a fume hood, and away from heat or ignition sources.

  • Disposal :

    • Contact your institution's EHS for collection and disposal.

3c. Disposal of R-Dotap in Non-Halogenated Solvents (e.g., Ethanol)
  • Waste Identification and Collection :

    • R-Dotap in non-halogenated flammable solvents like ethanol (B145695) should be treated as non-halogenated flammable liquid waste .

    • Ethanol, especially at concentrations of 24% or higher, is considered hazardous waste and should not be poured down the drain.[6][7][8]

    • Collect the waste in a designated container for flammable liquids.

  • Labeling :

    • Label the container as "Non-Halogenated Flammable Liquid Waste."

    • List all constituents, such as "R-Dotap" and "Ethanol," and their estimated percentages.

  • Storage :

    • Store the sealed container in a flammable storage cabinet, away from oxidizing agents and sources of ignition.[6][9]

  • Disposal :

    • Arrange for disposal through your institution's authorized hazardous waste management service.

Summary of Key Disposal Parameters

Waste TypeHazard ClassificationRecommended ContainerDisposal Method
Solid R-Dotap Hazardous Chemical Waste (Solid)Labeled, leak-proof containerInstitutional EHS/Hazardous Waste Contractor
R-Dotap in Chloroform Halogenated Organic WasteLabeled container for halogenated solventsInstitutional EHS/Hazardous Waste Contractor
R-Dotap in Ethanol (>24%) Non-Halogenated Flammable Liquid WasteLabeled container for flammable liquidsInstitutional EHS/Hazardous Waste Contractor

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of R-Dotap waste, fostering a secure laboratory environment and maintaining regulatory compliance.

References

Essential Safety and Logistical Information for Handling R-Dotap

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer), this document provides crucial safety protocols, operational guidance, and disposal plans. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Personal Protective Equipment (PPE)

R-Dotap is a cationic lipid that requires careful handling to minimize exposure and potential risks. The primary hazards identified are that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment

A comprehensive approach to personal protection is mandatory when handling R-Dotap in solid (powder) or solution form.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be worn at all times to protect against splashes.
Hand Protection Nitrile GlovesShould be worn to prevent skin contact. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.
Respiratory Protection Fume HoodAll handling of R-Dotap powder or solutions that may generate aerosols should be conducted in a certified chemical fume hood to prevent inhalation.

Quantitative Data Summary

The following tables summarize the key quantitative data for R-Dotap.

Physical and Chemical Properties
PropertyValue
CAS Number 328250-28-8
Molecular Formula C₄₂H₈₀NO₄Cl
Formula Weight 698.5 g/mol
Solubility DMF: 3 mg/ml, Ethanol: 16 mg/ml
Storage Temperature -20°C

Operational Plans: Handling and Preparation of R-Dotap Solutions

The following procedures provide a step-by-step guide for the safe handling and preparation of R-Dotap for experimental use, primarily in the context of forming liposomes for transfection or as a vaccine adjuvant.

Preparation of Cationic Liposomes (General Protocol)

This protocol describes the thin-film hydration method for preparing R-Dotap liposomes.

  • Dissolving the Lipid : Dissolve the desired amount of R-Dotap in chloroform (B151607) or another suitable organic solvent in a round-bottom flask.

  • Creating a Thin Film : Remove the organic solvent using a rotary evaporator to create a thin, uniform lipid film on the flask's interior surface.

  • Drying : Place the flask under a high vacuum for at least one hour to remove any residual solvent.

  • Hydration : Add an aqueous buffer (e.g., sterile water or PBS) to the flask and hydrate (B1144303) the lipid film by gentle agitation. This process can be facilitated by warming the buffer to a temperature above the lipid's phase transition temperature.

  • Vesicle Formation : To form unilamellar vesicles of a defined size, the hydrated lipid suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.

Disposal Plan

Proper disposal of R-Dotap and associated waste is critical to prevent environmental contamination, given its high aquatic toxicity.

Waste Segregation and Collection
  • Solid Waste : All disposable materials that have come into contact with R-Dotap, such as gloves, pipette tips, and contaminated bench paper, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused R-Dotap solutions and aqueous waste from experimental procedures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour R-Dotap waste down the drain.

Waste Inactivation and Disposal
  • Chemical Inactivation : While specific chemical inactivation protocols for R-Dotap are not widely established, for other cationic lipids, treatment with a strong oxidizing agent (e.g., a solution of potassium permanganate) can be used to break down the molecule. However, this should only be performed by trained personnel with appropriate safety precautions.

  • Incineration : The recommended method for the final disposal of both solid and liquid R-Dotap waste is high-temperature incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the compound. All waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Protocols

In Vitro Toxicity Assay of R-Dotap on Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol is based on methodologies described in studies evaluating the immunostimulatory properties of R-Dotap.

  • Cell Culture : Culture BMDCs in appropriate media and conditions.

  • Treatment : Treat the BMDCs with varying concentrations of R-Dotap liposomes for 18 hours. A control group treated with lipopolysaccharide (LPS) and an untreated group should be included.

  • Toxicity Measurement : After the incubation period, stain the cells with propidium (B1200493) iodide (PI).

  • Data Analysis : Analyze the cells using flow cytometry to determine the percentage of PI-positive (non-viable) cells. This will indicate the dose-dependent toxicity of R-Dotap on BMDCs.[1]

Signaling Pathway and Experimental Workflow Diagrams

R-Dotap Induced TLR7/9 Signaling Pathway

R-Dotap, when used as a vaccine adjuvant, is recognized by endosomal Toll-like receptors (TLRs) 7 and 9. This interaction initiates a signaling cascade that is dependent on the MyD88 adapter protein, leading to the production of Type I interferons and other pro-inflammatory cytokines. This pathway is crucial for the subsequent activation of adaptive immune responses.

R_Dotap_TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RDotap R-Dotap TLR79 TLR7 / TLR9 RDotap->TLR79 binds MyD88 MyD88 TLR79->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NFkB_pathway NF-κB Pathway IKK_complex->NFkB_pathway Gene_expression Gene Expression NFkB_pathway->Gene_expression IRF7->Gene_expression Type1_IFN Type I Interferons Gene_expression->Type1_IFN Pro_inflammatory_cytokines Pro-inflammatory Cytokines Gene_expression->Pro_inflammatory_cytokines

Caption: R-Dotap activates TLR7/9, leading to MyD88-dependent signaling and cytokine production.

Experimental Workflow for Handling R-Dotap

This diagram outlines the key stages for safely working with R-Dotap in a laboratory setting, from initial preparation to final disposal.

R_Dotap_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_cleanup Cleanup and Disposal start Don PPE weigh Weigh R-Dotap in Fume Hood start->weigh dissolve Dissolve in Organic Solvent weigh->dissolve liposome Prepare Liposomes or Formulations dissolve->liposome experiment Conduct Experiment liposome->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate segregate Segregate Waste decontaminate->segregate dispose Dispose of Hazardous Waste via Licensed Contractor segregate->dispose end Doff PPE and Wash Hands dispose->end

Caption: A streamlined workflow for the safe handling of R-Dotap from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.